Fenbuconazole
Description
Structure
3D Structure
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-2-phenyl-2-(1,2,4-triazol-1-ylmethyl)butanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4/c20-18-8-6-16(7-9-18)10-11-19(12-21,13-24-15-22-14-23-24)17-4-2-1-3-5-17/h1-9,14-15H,10-11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDJADAKIFFEKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCC2=CC=C(C=C2)Cl)(CN3C=NC=N3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8032548 | |
| Record name | 4-(4-Chlorophenyl)-2-phenyl-2-(1H-1,2,4-triazol-1-ylmethyl)butyronitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8032548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114369-43-6, 119611-00-6 | |
| Record name | Fenbuconazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114369-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenbuconazole [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114369436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-1,2,4-Triazole-1-propanenitrile, alpha-(2-(4-chlorophenyl)ethyl)-alpha-phenyl-, (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119611006 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(4-Chlorophenyl)-2-phenyl-2-(1H-1,2,4-triazol-1-ylmethyl)butyronitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8032548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-chlorophenyl)-2-phenyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.769 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1H-1,2,4-Triazole-1-propanenitrile, α-[2-(4-chlorophenyl)ethyl]-α-phenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.321 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FENBUCONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9P3C2AL0Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Fenbuconazole's Core Mechanism of Action in Fungi: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenbuconazole is a triazole fungicide widely employed in agriculture to control a broad spectrum of fungal pathogens. Its efficacy stems from a highly specific mode of action that disrupts a fundamental process in fungal cell physiology: the biosynthesis of ergosterol (B1671047). Ergosterol is an essential sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, playing a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, detailing its molecular target, the biochemical consequences of its inhibitory action, and the subsequent cellular effects on fungi. The guide includes quantitative data on its efficacy, detailed experimental protocols for studying its mechanism, and visualizations of the key pathways involved.
Core Mechanism: Inhibition of Ergosterol Biosynthesis
This compound, as a member of the triazole class of fungicides, acts as a potent and specific inhibitor of the fungal enzyme lanosterol (B1674476) 14α-demethylase, a key cytochrome P450 enzyme (CYP51) in the ergosterol biosynthesis pathway.[1][2] This enzyme catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a critical step in the conversion of lanosterol to ergosterol.[3]
The inhibitory action of this compound is mediated by the nitrogen atom in its triazole ring, which binds to the heme iron atom in the active site of the CYP51 enzyme.[3] This binding competitively inhibits the natural substrate, lanosterol, from accessing the active site, thereby blocking the demethylation process.
The inhibition of lanosterol 14α-demethylase by this compound leads to a cascade of detrimental effects within the fungal cell:
-
Accumulation of Toxic Sterol Intermediates: The blockage of the ergosterol pathway leads to the accumulation of aberrant 14α-methylated sterol precursors, such as lanosterol.[5] These methylated sterols are unable to be properly incorporated into the fungal membrane and their accumulation disrupts the normal packing of phospholipids, leading to altered membrane permeability and dysfunction of membrane-bound enzymes.[5]
This disruption of membrane integrity ultimately leads to the cessation of fungal growth and cell death, highlighting the fungistatic and, at higher concentrations, fungicidal nature of this compound.
Quantitative Data on this compound Efficacy
The efficacy of this compound is commonly quantified by determining its half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) against various fungal species. These values represent the concentration of the fungicide required to inhibit 50% of fungal growth or a specific enzymatic activity, respectively.
| Fungal Species | Parameter | Value (µg/mL) | Reference |
| Alternaria alternata | EC50 | >100 | [6] |
| Colletotrichum acutatum | EC50 | 1.01 | [6] |
| Elsinoe fawcettii | EC50 | 0.22 | [6] |
| Mycosphaerella citri | EC50 | 0.21 | [6] |
| Fusarium graminearum | IC50 | 0.07-0.19 (for tebuconazole, a related triazole) | |
| Phakopsora pachyrhizi | IC50 | 0.018-0.023 (for propiconazole, tebuconazole, and this compound) | [6] |
Note: The provided data is illustrative and values can vary depending on the specific fungal isolate, experimental conditions, and assay methodology.
Experimental Protocols
Lanosterol 14α-Demethylase (CYP51) Inhibition Assay
This assay directly measures the inhibitory effect of this compound on its target enzyme.
Principle: The activity of recombinant fungal CYP51 is measured by monitoring the conversion of a substrate (e.g., lanosterol) to its demethylated product. The assay is performed in the presence and absence of the inhibitor to determine the extent of inhibition.
Materials:
-
Purified recombinant fungal CYP51 enzyme
-
Cytochrome P450 reductase (CPR)
-
Lanosterol (substrate)
-
NADPH (cofactor)
-
This compound
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Organic solvent (e.g., ethyl acetate) for extraction
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system
Procedure:
-
Enzyme Preparation: Express and purify recombinant fungal CYP51 from a suitable expression system (e.g., E. coli or Pichia pastoris).
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, purified CYP51, CPR, and lanosterol.
-
Inhibitor Addition: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixtures. Include a control with no inhibitor.
-
Reaction Initiation: Initiate the reaction by adding NADPH.
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).
-
Reaction Termination and Extraction: Stop the reaction by adding a quenching agent (e.g., a strong acid or base). Extract the sterols from the reaction mixture using an organic solvent like ethyl acetate.
-
Analysis: Analyze the extracted sterols by HPLC or GC-MS to separate and quantify the remaining substrate (lanosterol) and the product (14-demethylated lanosterol).
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by plotting the inhibition percentage against the logarithm of the inhibitor concentration.
Caption: Workflow for the Lanosterol 14α-Demethylase (CYP51) Inhibition Assay.
Fungal Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is used to analyze the changes in the sterol profile of fungal cells treated with this compound.
Principle: Fungal cells are cultured with and without this compound. The cellular lipids, including sterols, are extracted and analyzed by GC-MS to identify and quantify the different sterol components.
Materials:
-
Fungal culture
-
This compound
-
Saponification reagent (e.g., alcoholic potassium hydroxide)
-
Organic solvent for extraction (e.g., n-hexane or petroleum ether)
-
Derivatization agent (e.g., BSTFA with 1% TMCS)
-
GC-MS system
Procedure:
-
Fungal Culture: Grow the fungal strain in a suitable liquid medium in the presence of various concentrations of this compound and a control without the fungicide.
-
Cell Harvesting: Harvest the fungal mycelia by filtration or centrifugation.
-
Saponification: Resuspend the mycelia in the saponification reagent and heat to hydrolyze lipids and release the sterols.
-
Extraction: Extract the non-saponifiable lipids (containing the sterols) from the mixture using an organic solvent.
-
Derivatization: Evaporate the solvent and derivatize the sterol extract to increase its volatility for GC analysis. This is typically done by silylating the hydroxyl groups of the sterols.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The different sterols will be separated based on their retention times in the GC column and identified based on their mass spectra.
-
Data Analysis: Quantify the peak areas of ergosterol and the accumulated precursor sterols (e.g., lanosterol) to determine the effect of this compound on the sterol profile.
Caption: Workflow for Fungal Sterol Analysis by GC-MS.
Fungal Signaling Pathways Affected by this compound
The disruption of ergosterol biosynthesis by this compound induces cellular stress, which in turn can activate various signaling pathways in fungi as a compensatory or responsive mechanism.
Ergosterol Biosynthesis Pathway and its Inhibition
The primary pathway affected is the ergosterol biosynthesis pathway itself. This compound directly targets and inhibits a key enzymatic step.
Caption: Inhibition of the Ergosterol Biosynthesis Pathway by this compound.
Stress Response Signaling Pathways
The cellular stress caused by this compound's disruption of membrane integrity can trigger compensatory signaling cascades. While direct studies on this compound are limited, research on other ergosterol biosynthesis inhibitors suggests the activation of pathways such as the Cell Wall Integrity (CWI) pathway and the High Osmolarity Glycerol (HOG) pathway.
-
Cell Wall Integrity (CWI) Pathway: The altered cell membrane composition can lead to defects in the cell wall, activating the CWI pathway, which is a MAPK (Mitogen-Activated Protein Kinase) cascade. This pathway attempts to remodel the cell wall to compensate for the membrane stress.
-
High Osmolarity Glycerol (HOG) Pathway: Changes in membrane permeability can lead to osmotic stress, which activates the HOG pathway, another MAPK cascade, to restore osmotic balance.
-
Unfolded Protein Response (UPR): The accumulation of misfolded proteins in the endoplasmic reticulum (ER) due to cellular stress can trigger the UPR. This pathway aims to restore ER homeostasis by upregulating chaperone proteins and enhancing protein degradation.
Caption: Potential Stress Response Signaling Pathways Activated by this compound.
Conclusion
This compound's primary mechanism of action is the targeted inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway. This targeted inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising fungal cell membrane integrity and leading to cell death. The cellular stress induced by this disruption can also trigger complex signaling responses, including the CWI, HOG, and UPR pathways, as the fungus attempts to mitigate the damage. A thorough understanding of this core mechanism and the associated cellular responses is crucial for the effective use of this compound in controlling fungal diseases and for the development of novel antifungal strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. air.unimi.it [air.unimi.it]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Stereoisomers of Fenbuconazole: A Technical Deep Dive
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoisomerism of the triazole fungicide Fenbuconazole, with a focus on its enantiomeric forms. Commercial this compound is utilized as a racemic mixture, yet emerging research indicates significant differences in the biological and toxicological profiles of its constituent stereoisomers.[1][2] A deeper understanding of these differences is paramount for the development of more effective, safer, and environmentally conscious agrochemicals.
The Chiral Nature of this compound
This compound possesses a single chiral center at the quaternary carbon atom bonded to the phenyl group, the chlorophenyl ethyl group, the cyano group, and the triazolylmethyl group.[3][4] This chirality results in the existence of two non-superimposable mirror-image isomers, known as enantiomers.
The absolute configurations of these enantiomers have been determined and are designated as S-(+)-fenbuconazole and R-(−)-fenbuconazole, corresponding to their optical rotation.[2][5]
Enantioselective Biological Activity and Toxicology
While enantiomers share identical physical and chemical properties in an achiral environment, their interactions with chiral biological systems, such as enzymes and receptors, can differ significantly.[6] This enantioselectivity is evident in the biological activity, environmental fate, and toxicity of this compound.
Fungicidal Activity
While specific comparative studies on the fungicidal efficacy of individual this compound enantiomers are not extensively detailed in the public domain, it is a well-established principle for chiral pesticides that one enantiomer often exhibits significantly higher desired biological activity.[7][8] For instance, studies on other triazole fungicides like tebuconazole (B1682727) and myclobutanil (B1676884) have demonstrated substantial differences in the fungicidal potency of their respective enantiomers against various fungal species.[7] This suggests that a similar enantioselective activity profile is highly probable for this compound.
Toxicokinetics and Metabolism
Recent studies in murine models have revealed pronounced enantioselectivity in the toxicokinetics of this compound.[2][5] The S-(+)-enantiomer has been shown to have significantly greater systemic exposure than the R-(−)-enantiomer.
Table 1: Enantioselective Toxicokinetic Parameters of this compound in Mice [2][5][9][10][11]
| Parameter | S-(+)-Fenbuconazole | R-(−)-Fenbuconazole | Fold Difference (S/R) |
| AUC0–∞ (Area Under the Curve) | Significantly Higher | Significantly Lower | 15.11 |
| Tissue Distribution (most tissues) | Higher Concentration | Lower Concentration | Varies by tissue |
| Liver Concentration | Higher Accumulation | Lower Accumulation | 4.35 |
AUC0–∞ reflects the total drug exposure over time.
This disparity in systemic exposure is primarily attributed to differences in absorption and distribution.[2] Furthermore, molecular docking studies suggest that S-(+)-fenbuconazole has a stronger interaction with the CYP2B enzyme in the liver, indicating a higher potential for hepatotoxicity.[5][9] An interesting observation is the unidirectional conversion of the R-(−) enantiomer to the S-(+) enantiomer in mice, although this conversion is not the primary driver of the observed enantioselectivity.[5][10][11]
Environmental Fate
The degradation of this compound in the environment is also an enantioselective process. Studies have shown that in soil, the (−)-fenbuconazole enantiomer is preferentially degraded under both aerobic and anaerobic conditions.[4][12][13] The metabolism of this compound in soil and other environmental matrices leads to the formation of chiral metabolites, RH-9129 and RH-9130, which themselves exist as diastereomers and exhibit stereoselective degradation patterns.[4][12][13]
Experimental Protocols
Enantioselective Separation by Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the enantiomers of this compound from a racemic mixture or environmental/biological samples.
Methodology:
-
Chromatographic System: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system equipped with a UV or tandem mass spectrometry (MS/MS) detector.[3][14]
-
Chiral Stationary Phase (CSP): Polysaccharide-based chiral columns are commonly used. Examples include cellulose-based columns like Chiralcel OD-RH or amylose-based columns.[4][14][15][16]
-
Mobile Phase: The mobile phase composition is critical for achieving optimal separation and is typically a mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer. The exact ratio and additives (e.g., formic acid, ammonium (B1175870) acetate) need to be optimized for the specific column and system.[2][14]
-
Flow Rate: A typical flow rate is around 0.5 to 1.0 mL/min, but should be optimized for the best resolution and analysis time.[2][14]
-
Detection: UV detection can be used, but for higher sensitivity and selectivity, especially in complex matrices, tandem mass spectrometry (LC-MS/MS) is preferred.[3][14]
-
Elution Order Confirmation: The elution order of the enantiomers can be confirmed using a polarimeter or by comparing with a certified reference standard of the pure enantiomer.[2][4]
Sample Preparation for Analysis
Objective: To extract this compound enantiomers from complex matrices like soil, water, or biological tissues.
Methodology (QuEChERS for Soil and Plant Matrices):
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique.[14][15]
-
Extraction: A representative sample is homogenized and extracted with an organic solvent (typically acetonitrile) in the presence of salts (e.g., magnesium sulfate (B86663), sodium chloride) to induce phase separation.
-
Clean-up (Dispersive Solid-Phase Extraction - d-SPE): An aliquot of the extract is transferred to a tube containing a mixture of sorbents (e.g., primary secondary amine (PSA) to remove organic acids, C18 to remove nonpolar interferences, and magnesium sulfate to remove residual water).
-
Analysis: The cleaned-up extract is then analyzed by chiral LC-MS/MS.
Visualizing Key Processes
The following diagrams illustrate the logical relationships and workflows central to the study of this compound stereoisomers.
References
- 1. This compound (Ref: RH 7592) [sitem.herts.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Evaluation of the Safety of this compound Monomers via Enantioselective Toxicokinetics, Molecular Docking and Enantiomer Conversion Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selective bioactivity of enantiomers of three triazole fungicides against <i>Fusarium</i> spp. [journal.scau.edu.cn]
- 8. STEREOISOMERS OF PESTICIDE MOLECULES AND BIOLOGICAL ACTIVITY [michberk.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Collection - Evaluation of the Safety of this compound Monomers via Enantioselective Toxicokinetics, Molecular Docking and Enantiomer Conversion Analyses - Journal of Agricultural and Food Chemistry - Figshare [acs.figshare.com]
- 11. Evaluation of the Safety of this compound Monomers via Enantioselective Toxicokinetics, Molecular Docking and Enantiomer Conversion Analyses | CoLab [colab.ws]
- 12. Environmental behavior of the chiral triazole fungicide this compound and its chiral metabolites: enantioselective transformation and degradation in soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. sinelitabmas.unsoed.ac.id [sinelitabmas.unsoed.ac.id]
Fenbuconazole's Role in Inhibiting Sterol Biosynthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenbuconazole, a triazole fungicide, is a potent and specific inhibitor of sterol biosynthesis in fungi. Its primary mechanism of action involves the targeted inhibition of the cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51), a critical enzyme in the ergosterol (B1671047) biosynthesis pathway. This disruption leads to a depletion of ergosterol, an essential component of the fungal cell membrane, and a concurrent accumulation of toxic 14α-methylated sterol precursors. The ultimate consequence is a loss of fungal cell membrane integrity and function, culminating in the inhibition of fungal growth. This technical guide provides a comprehensive overview of this compound's role in this process, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its study, and visual representations of the involved pathways and workflows.
Introduction
Ergosterol is a vital sterol unique to fungi, playing a crucial role in maintaining the structural integrity, fluidity, and permeability of the fungal cell membrane.[1][2] It is functionally analogous to cholesterol in mammalian cells. The biosynthetic pathway of ergosterol is a complex, multi-step process that serves as a primary target for many antifungal agents.[1][2] this compound is a systemic triazole fungicide with both protective and curative properties used to control a wide range of fungal pathogens in agriculture.[3][4] Its efficacy stems from its specific interference with the ergosterol biosynthesis pathway.[3][5] Understanding the precise molecular interactions and downstream cellular effects of this compound is paramount for optimizing its use, managing potential resistance, and developing novel antifungal therapies.
Mechanism of Action: Inhibition of C14-Demethylase (CYP51)
The primary target of this compound is the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 or CYP51 gene.[6][7] This enzyme catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a key step in the conversion of lanosterol to ergosterol.[6][8]
This compound, like other triazoles, possesses a nitrogen atom in its five-membered azole ring that binds to the heme iron atom in the active site of CYP51.[6] This coordination bond prevents the binding of the natural substrate, lanosterol, and inhibits the demethylation reaction.[6] The inhibition of CYP51 leads to two significant downstream effects:
-
Ergosterol Depletion: The blockage of the pathway results in a significant reduction in the production of ergosterol. The lack of this essential sterol disrupts the proper packing of phospholipids (B1166683) in the cell membrane, leading to increased permeability and altered fluidity. This compromises the function of membrane-bound enzymes and transport systems, ultimately hindering fungal growth and viability.[1]
-
Accumulation of Toxic Intermediates: The inhibition of 14α-demethylation causes the accumulation of 14α-methylated sterol precursors, such as lanosterol and eburicol.[7] These aberrant sterols are incorporated into the fungal membrane, where they disrupt its structure and function even further, contributing to the fungitoxic effect.[7]
Quantitative Data on Inhibitory Activity
The efficacy of this compound is quantified by its half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the fungicide required to inhibit 50% of fungal growth or enzyme activity. These values are crucial for determining appropriate application rates, monitoring for the development of resistance, and comparing the potency of different antifungal agents.
| Fungal Species | Parameter | Value (mg/L) | Reference |
| Monilinia fructicola | EC₅₀ (Mycelial Growth) | 0.0531 | [3] |
| Monilinia fructicola | EC₅₀ (Spore Germination) | 96.6393 | [3] |
| Monilinia oxycocci | ED₅₀ | Significantly greater at sites with prior DMI fungicide use | [9] |
Experimental Protocols
Determination of In Vitro Antifungal Activity (IC₅₀/EC₅₀)
This protocol outlines a general method for determining the in vitro efficacy of this compound against filamentous fungi using the poisoned food technique.
4.1.1. Materials
-
Pure culture of the target fungal species
-
Potato Dextrose Agar (B569324) (PDA) or other suitable growth medium
-
This compound (analytical grade)
-
Solvent for this compound (e.g., dimethyl sulfoxide (B87167) - DMSO)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5-6 mm diameter)
-
Incubator
-
Calipers or ruler
4.1.2. Methodology
-
Preparation of Fungicide Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1000 mg/L in DMSO).
-
Preparation of Fungicide-Amended Media: Autoclave the growth medium (e.g., PDA) and allow it to cool to approximately 45-50°C. Add appropriate volumes of the this compound stock solution to the molten agar to achieve a range of desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg/L). Also, prepare a control medium containing the same concentration of the solvent (DMSO) as the highest fungicide concentration.
-
Pouring Plates: Pour the fungicide-amended and control media into sterile Petri dishes and allow them to solidify.
-
Inoculation: Using a sterile cork borer, take a mycelial plug from the edge of an actively growing culture of the target fungus. Place the mycelial plug, mycelium-side down, in the center of each agar plate.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the target fungus (e.g., 25-28°C) in the dark.
-
Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition for each fungicide concentration using the following formula:
-
Inhibition (%) = [(C - T) / C] * 100
-
Where C is the average diameter of the fungal colony in the control plate, and T is the average diameter of the fungal colony in the treated plate.
-
-
-
Determination of IC₅₀/EC₅₀: Plot the percentage of inhibition against the logarithm of the fungicide concentration. The IC₅₀/EC₅₀ value is the concentration that causes 50% inhibition of mycelial growth, which can be determined by regression analysis.[10]
Analysis of Fungal Sterol Profile
This protocol describes a general method for the extraction and analysis of sterols from fungal mycelium to observe the effects of this compound treatment.[1][2][5]
4.2.1. Materials
-
Fungal culture treated with and without this compound
-
Saponification solution (e.g., 20% w/v potassium hydroxide (B78521) in 60% v/v ethanol)
-
n-Heptane or n-Hexane (HPLC grade)
-
Sterile water
-
Anhydrous sodium sulfate
-
Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)
-
Glass test tubes with Teflon-lined screw caps
-
Water bath or heating block
-
Vortex mixer
-
Centrifuge
4.2.2. Methodology
-
Sample Preparation: Harvest fungal mycelium from liquid cultures (with and without this compound treatment) by filtration and wash with sterile water. Lyophilize or oven-dry the mycelium to a constant weight.
-
Saponification: Weigh a known amount of dried mycelium (e.g., 50-100 mg) into a glass test tube. Add the saponification solution (e.g., 2 mL) and incubate at 80°C for 1-2 hours with occasional vortexing. This step hydrolyzes sterol esters.
-
Sterol Extraction: After cooling to room temperature, add sterile water (e.g., 1 mL) and n-heptane (e.g., 3 mL) to the tube. Vortex vigorously for 3 minutes to extract the non-saponifiable lipids (including sterols) into the organic phase.
-
Phase Separation: Centrifuge the mixture to separate the phases. Carefully transfer the upper n-heptane layer to a clean glass tube.
-
Repeat Extraction: Repeat the extraction of the aqueous phase with another portion of n-heptane to ensure complete recovery of sterols. Combine the n-heptane extracts.
-
Drying and Evaporation: Dry the combined heptane (B126788) extract over anhydrous sodium sulfate. Transfer the dried extract to a new tube and evaporate the solvent under a stream of nitrogen gas.
-
Derivatization (for GC-MS): For GC-MS analysis, the dried sterol extract is often derivatized (e.g., silylated) to increase volatility.
-
Analysis: Resuspend the dried extract in a known volume of a suitable solvent (e.g., heptane or ethyl acetate). Analyze the sterol composition by GC-MS or HPLC.
-
GC-MS: Allows for the separation and identification of different sterols based on their retention times and mass spectra.
-
HPLC: Can be used to quantify specific sterols, such as ergosterol, often with UV detection.
-
Conclusion
This compound's targeted inhibition of sterol 14α-demethylase is a well-established mechanism that underpins its efficacy as a broad-spectrum fungicide. By disrupting the ergosterol biosynthesis pathway, this compound effectively compromises the integrity of the fungal cell membrane, leading to growth inhibition. The quantitative data on its inhibitory activity and the detailed experimental protocols provided in this guide offer a foundational understanding for researchers and professionals in the fields of mycology, plant pathology, and antifungal drug development. Further research into the nuances of this compound's interactions with different fungal species and the continued monitoring for resistance are essential for its sustained and effective use.
References
- 1. Fungal Sterol Analyses by Gas Chromatography–Mass Spectrometry Using Different Derivatives | Springer Nature Experiments [experiments.springernature.com]
- 2. Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. This compound | C19H17ClN4 | CID 86138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Overexpression of the 14α-Demethylase Target Gene (CYP51) Mediates Fungicide Resistance in Blumeriella jaapii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sensitivity of Monilinia oxycocci to this compound and Propiconazole in vitro and Control of Cranberry Cottonball in the Field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Biological characterization and in vitro fungicide screenings of a new causal agent of wheat Fusarium head blight in Tibet, China [frontiersin.org]
Chemical structure and properties of Fenbuconazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenbuconazole is a triazole fungicide widely utilized in agriculture for the control of a broad spectrum of fungal diseases. Its efficacy stems from the targeted inhibition of ergosterol (B1671047) biosynthesis, a critical pathway for maintaining fungal cell membrane integrity. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. Detailed experimental methodologies for the determination of its key properties are described, and its metabolic pathway is visually represented. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and related fields.
Chemical Structure and Identity
This compound, with the IUPAC name 4-(4-chlorophenyl)-2-phenyl-2-(1H-1,2,4-triazol-1-ylmethyl)butanenitrile, is a chiral molecule containing a triazole moiety, a chlorophenyl group, a phenyl group, and a nitrile functional group.[1][2][3]
Table 1: Chemical Identity of this compound
| Identifier | Value |
| IUPAC Name | 4-(4-chlorophenyl)-2-phenyl-2-(1H-1,2,4-triazol-1-ylmethyl)butanenitrile[1][2][3] |
| CAS Number | 114369-43-6[4][5] |
| Molecular Formula | C₁₉H₁₇ClN₄[4][5][6] |
| Molecular Weight | 336.82 g/mol [5][6][7] |
| SMILES | Clc1ccc(CCC(Cn2cncn2)(C#N)c3ccccc3)cc1[3][7] |
| InChI | 1S/C19H17ClN4/c20-18-8-6-16(7-9-18)10-11-19(12-21,13-24-15-22-14-23-24)17-4-2-1-3-5-17/h1-9,14-15H,10-11,13H2[3][4][7] |
| InChIKey | RQDJADAKIFFEKQ-UHFFFAOYSA-N[4] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its formulation, environmental fate, and biological activity.
Table 2: Physicochemical Properties of this compound
| Property | Value | Experimental Conditions |
| Melting Point | 124-127 °C[8][9] | Not Specified |
| Water Solubility | 0.2 - 3.8 mg/L[2][8] | 20-25 °C[8][9] |
| Octanol-Water Partition Coefficient (log Kow) | 3.22 - 3.23[9][10] | 25 °C[9] |
| Vapor Pressure | 3.7 x 10⁻⁸ - 4.9 x 10⁻⁶ Pa | 25 °C[9] |
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
This compound, like other triazole fungicides, acts as a potent and specific inhibitor of ergosterol biosynthesis in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.
The primary target of this compound is the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (CYP51 or Erg11p) .[8][11] This enzyme catalyzes a crucial step in the ergosterol biosynthesis pathway: the oxidative removal of the 14α-methyl group from lanosterol or eburicol. The nitrogen atom in the triazole ring of this compound binds to the heme iron atom in the active site of CYP51, preventing the substrate from binding and halting the demethylation process.[11]
The inhibition of 14α-demethylase leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors.[8] This disruption in sterol composition alters the physical properties of the fungal membrane, increasing its permeability and leading to the leakage of cellular contents, ultimately resulting in the inhibition of fungal growth and cell death.[12]
Caption: Inhibition of Ergosterol Biosynthesis by this compound.
Synthesis Workflow
The commercial synthesis of this compound is a multi-step process that involves the sequential construction of its core structural components. While specific industrial protocols are proprietary, the general synthetic strategy can be outlined as follows:
-
Formation of the Triazole Moiety: The synthesis typically commences with the formation of the 1,2,4-triazole (B32235) ring system. This is often achieved through the cyclization of compounds containing the necessary nitrogen and carbon framework.
-
Coupling with Aromatic Compounds: The pre-formed triazole intermediate is then coupled with the chlorophenyl and phenyl moieties. This can be accomplished through various organic reactions, such as nucleophilic aromatic substitution or cross-coupling reactions.
-
Attachment of the Butanenitrile Side Chain: The final key step involves the introduction of the butanenitrile side chain, which includes the chiral center of the molecule. This is typically achieved via alkylation or a similar carbon-carbon bond-forming reaction.
Caption: General Synthesis Workflow of this compound.
Experimental Protocols
The following sections outline the general experimental methodologies for determining the key physicochemical properties of this compound.
Determination of Melting Point
The melting point of this compound can be determined using the capillary method. A small, powdered sample of purified this compound is packed into a capillary tube. The tube is then placed in a melting point apparatus and heated at a controlled rate. The temperature range over which the substance melts, from the first appearance of liquid to complete liquefaction, is recorded as the melting point.
Determination of Water Solubility
The shake-flask method is a standard procedure for determining the water solubility of compounds like this compound.
-
Preparation of Saturated Solution: An excess amount of solid this compound is added to a flask containing purified water.
-
Equilibration: The flask is sealed and agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the solid and dissolved phases.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the aqueous solution.
-
Analysis: A known volume of the clear aqueous phase is carefully removed and the concentration of this compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Determination of Octanol-Water Partition Coefficient (log Kow)
The octanol-water partition coefficient, a measure of a compound's lipophilicity, can be determined by the slow-stirring method.
-
System Preparation: A mixture of n-octanol and water, mutually saturated, is prepared. A known amount of this compound is dissolved in the n-octanol phase.
-
Equilibration: The two phases are placed in a vessel and stirred slowly to allow for partitioning of the this compound between the two immiscible liquids without forming an emulsion. The system is maintained at a constant temperature (e.g., 25 °C) until equilibrium is achieved.
-
Phase Separation and Analysis: The stirring is stopped, and the two phases are allowed to separate completely. The concentration of this compound in both the n-octanol and water phases is then determined using an appropriate analytical method, such as HPLC.
-
Calculation: The octanol-water partition coefficient (Kow) is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the water phase. The result is typically expressed as its base-10 logarithm (log Kow).
Determination of Vapor Pressure
The vapor pressure of this compound can be measured using the Knudsen effusion method, which is suitable for low-volatility substances.
-
Sample Preparation: A small, known mass of this compound is placed in a Knudsen cell, which is a small container with a very small orifice of known area.
-
Measurement: The cell is placed in a vacuum chamber and heated to a constant temperature. The rate of mass loss of the substance due to effusion through the orifice is measured over time using a sensitive microbalance.
-
Calculation: The vapor pressure is calculated from the rate of mass loss, the area of the orifice, the temperature, and the molecular weight of the substance using the Hertz-Knudsen equation.
Conclusion
This compound's efficacy as a fungicide is directly attributable to its specific molecular structure, which enables it to effectively inhibit the crucial enzyme lanosterol 14α-demethylase in the fungal ergosterol biosynthesis pathway. Its physicochemical properties dictate its environmental behavior and formulation requirements. The information presented in this technical guide provides a solid foundation for further research and development involving this important agricultural chemical.
References
- 1. The effect of this compound on cell proliferation and enzyme induction in the liver of female CD1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fao.org [fao.org]
- 3. 4.13 this compound (T,R)* [fao.org]
- 4. This compound (Ref: RH 7592) [sitem.herts.ac.uk]
- 5. This compound | C19H17ClN4 | CID 86138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. air.unimi.it [air.unimi.it]
- 7. Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]
- 9. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Fenbuconazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for the fungicide Fenbuconazole. It details the core chemical reactions, key intermediates, and experimental protocols necessary for its synthesis. Quantitative data from the described methodologies are summarized for comparative analysis. Furthermore, this document includes a visual representation of the primary synthesis pathway to facilitate a clear understanding of the process.
Introduction
This compound, α-[2-(4-chlorophenyl)ethyl]-α-phenyl-1H-1,2,4-triazole-1-propanenitrile, is a triazole fungicide that is widely used in agriculture to protect crops from a variety of fungal diseases. Its efficacy stems from the inhibition of sterol biosynthesis in fungi. The synthesis of this complex molecule involves a multi-step process, which is detailed in this guide. The primary and most cited route for the synthesis of this compound is outlined in European Patent EP0251775A2.
Overview of the Synthesis Pathway
The synthesis of this compound can be conceptually divided into two main stages:
-
Synthesis of the core intermediate: The formation of 4-(4-chlorophenyl)-2-phenylbutyronitrile.
-
Introduction of the triazole moiety: The alkylation of the butyronitrile (B89842) intermediate with a suitable triazole derivative to yield the final this compound product.
The overall synthetic scheme is presented below:
Figure 1: Overall synthesis pathway of this compound.
Experimental Protocols and Data
This section provides detailed experimental procedures for the synthesis of this compound and its key intermediates.
Synthesis of 1-(2-Bromoethyl)-4-chlorobenzene
This starting material can be synthesized from 4-chlorophenethyl alcohol.
Experimental Protocol:
A solution of 4-chlorophenethyl alcohol in a suitable solvent (e.g., dichloromethane) is cooled in an ice bath. A brominating agent, such as phosphorus tribromide (PBr₃), is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 1-(2-bromoethyl)-4-chlorobenzene.
| Parameter | Value |
| Reactants | 4-chlorophenethyl alcohol, Phosphorus tribromide |
| Solvent | Dichloromethane |
| Temperature | 0 °C to room temperature |
| Reaction Time | Several hours |
| Yield | High |
Table 1: Summary of reaction parameters for the synthesis of 1-(2-bromoethyl)-4-chlorobenzene.
Synthesis of 4-(4-chlorophenyl)-2-phenylbutyronitrile
This key intermediate is prepared via the alkylation of phenylacetonitrile.
Experimental Protocol:
To a solution of phenylacetonitrile in a suitable solvent such as dimethylformamide (DMF), a strong base like sodium hydride (NaH) is added portion-wise at 0 °C under an inert atmosphere. The mixture is stirred until the evolution of hydrogen ceases. A solution of 1-(2-bromoethyl)-4-chlorobenzene in DMF is then added dropwise, and the reaction mixture is stirred at room temperature overnight. The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
| Parameter | Value |
| Reactants | Phenylacetonitrile, 1-(2-Bromoethyl)-4-chlorobenzene, Sodium Hydride |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 0 °C to room temperature |
| Reaction Time | Overnight |
| Yield | Not specified in available literature |
Table 2: Summary of reaction parameters for the synthesis of 4-(4-chlorophenyl)-2-phenylbutyronitrile.
Synthesis of 1-(Bromomethyl)-1H-1,2,4-triazole
This reagent is crucial for introducing the triazole moiety.
Experimental Protocol:
1H-1,2,4-triazole is reacted with paraformaldehyde in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid) to form 1-(hydroxymethyl)-1H-1,2,4-triazole. This intermediate is then treated with a brominating agent, such as phosphorus tribromide or thionyl bromide, in an appropriate solvent to yield 1-(bromomethyl)-1H-1,2,4-triazole.
| Parameter | Value |
| Reactants | 1H-1,2,4-triazole, Paraformaldehyde, Brominating agent (e.g., PBr₃) |
| Catalyst | Strong acid (e.g., H₂SO₄) |
| Temperature | Varies with the step |
| Reaction Time | Varies with the step |
| Yield | High |
Table 3: Summary of reaction parameters for the synthesis of 1-(bromomethyl)-1H-1,2,4-triazole.
Synthesis of this compound
The final step involves the alkylation of the butyronitrile intermediate with the bromomethyl triazole.
Experimental Protocol (based on EP0251775A2):
To a solution of 4-(4-chlorophenyl)-2-phenylbutyronitrile in a suitable aprotic polar solvent like dimethylformamide (DMF), a strong base such as sodium hydride (NaH) is added at a controlled temperature (e.g., 0-10 °C) under a nitrogen atmosphere. The mixture is stirred until the formation of the anion is complete. Subsequently, a solution of 1-(bromomethyl)-1H-1,2,4-triazole in DMF is added dropwise. The reaction mixture is then stirred at an elevated temperature (e.g., 50-70 °C) for several hours until the reaction is complete as monitored by thin-layer chromatography (TLC). After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent like ethyl acetate. The organic extract is washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure. The resulting crude product is purified by column chromatography or recrystallization to afford this compound.
| Parameter | Value |
| Reactants | 4-(4-chlorophenyl)-2-phenylbutyronitrile, 1-(Bromomethyl)-1H-1,2,4-triazole, Sodium Hydride |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 0-10 °C for deprotonation, 50-70 °C for alkylation |
| Reaction Time | Several hours |
| Yield | Example from patent: 75-85% |
Table 4: Summary of reaction parameters for the synthesis of this compound.
Logical Workflow for Synthesis
The following diagram illustrates the logical workflow of the this compound synthesis process, from starting materials to the final product.
Figure 2: Logical workflow of this compound synthesis.
Conclusion
The synthesis of this compound is a well-established process that relies on the sequential construction of its key structural motifs. The primary route, as detailed in patent literature, involves the alkylation of a substituted butyronitrile with a triazole-containing electrophile. The successful execution of this synthesis requires careful control of reaction conditions, particularly during the deprotonation and alkylation steps. The protocols and data presented in this guide provide a solid foundation for researchers and professionals involved in the synthesis and development of this compound and related triazole fungicides. Further optimization of reaction conditions and purification techniques may lead to improved yields and purity of the final product.
IUPAC name and CAS number for Fenbuconazole
An In-depth Technical Guide to Fenbuconazole
This technical guide provides a comprehensive overview of the fungicide this compound, intended for researchers, scientists, and professionals in drug development. It details the compound's chemical identity, mechanism of action, toxicological profile, and environmental fate, supported by quantitative data, experimental methodologies, and pathway diagrams.
Chemical Identification
| Identifier | Value |
| IUPAC Name | (RS)-4-(4-chlorophenyl)-2-phenyl-2-(1H-1,2,4-triazol-1-ylmethyl)butyronitrile[1] |
| CAS Number | 114369-43-6[1][2][3][4] |
| Synonyms | Fenethanil, RH-7592, α-[2-(4-chlorophenyl)ethyl]-α-phenyl-1H-1,2,4-triazole-1-propanenitrile[3][4] |
| Molecular Formula | C₁₉H₁₇ClN₄[2][4] |
| Molecular Weight | 336.82 g/mol [4] |
Physicochemical Properties
| Property | Value | Source |
| Appearance | White crystalline solid | [4][5] |
| Melting Point | 124-126 °C | [4] |
| Vapor Pressure | 0.37 x 10⁻⁷ torr (20 °C) | [4] |
| Water Solubility | 0.2 ppm (25 °C) | [4] |
| Log P (octanol/water) | 3.22 | [6] |
Mechanism of Action
This compound is a systemic triazole fungicide with both protective and curative properties.[1][2] Its primary mode of action is the inhibition of sterol biosynthesis in fungi.[1][2] Specifically, it inhibits the C14-demethylation of sterols, a critical step in the synthesis of ergosterol (B1671047), an essential component of fungal cell membranes.[3] This disruption of ergosterol production leads to the accumulation of toxic sterol precursors, ultimately causing the collapse of the fungal cell wall and inhibition of hyphal growth.[3]
References
The Fungicidal Efficacy of Fenbuconazole: A Comprehensive Technical Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenbuconazole, a triazole fungicide, is a potent inhibitor of sterol biosynthesis in fungi, demonstrating a broad spectrum of activity against a variety of phytopathogenic fungi. This technical guide provides an in-depth analysis of the biological activities of this compound, including its mechanism of action, quantitative efficacy data against key fungal pathogens, detailed experimental protocols for its evaluation, and an overview of known resistance mechanisms. The information is presented to support further research and development in the field of antifungal therapeutics.
Introduction
This compound is a systemic fungicide with both protective and curative properties.[1][2] Its primary mode of action is the inhibition of ergosterol (B1671047) biosynthesis, an essential component of the fungal cell membrane.[3] By disrupting this pathway, this compound effectively compromises the structural integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and eventual cell death. This guide will explore the multifaceted biological activity of this important antifungal agent.
Mechanism of Action: Inhibition of Sterol Biosynthesis
This compound belongs to the DeMethylation Inhibitor (DMI) class of fungicides.[4] Its primary target is the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is encoded by the ERG11 gene in fungi.[5][6] This enzyme catalyzes a critical step in the ergosterol biosynthesis pathway: the demethylation of lanosterol.
The inhibition of CYP51 by this compound leads to a depletion of ergosterol and a concurrent accumulation of toxic methylated sterol precursors within the fungal cell.[7] This disruption of sterol composition has several detrimental effects on the fungal cell membrane, including:
-
Altered membrane fluidity and permeability
-
Disruption of the function of membrane-bound enzymes
-
Impaired hyphal growth and cell division[8]
The following diagram illustrates the fungal ergosterol biosynthesis pathway and the point of inhibition by this compound.
Quantitative Efficacy Data
The in vitro efficacy of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the Effective Concentration required to inhibit 50% of fungal growth (EC50). The following tables summarize the reported efficacy of this compound against a range of phytopathogenic fungi.
Table 1: EC50 Values of this compound Against Various Phytopathogenic Fungi
| Fungal Species | EC50 (µg/mL) | Reference |
| Monilinia fructicola | 0.003 - 0.129 | [1] |
| Monilinia fructicola | 0.0531 | [8] |
| Botrytis cinerea | 0.9 (Tebuconazole, a related triazole) | [9] |
| Alternaria alternata | 0.125 - 5.729 (Metconazole, a related triazole) | [10] |
Table 2: MIC Values of this compound Against Various Fungi
| Fungal Species | MIC Range (µg/mL) | Reference |
| Candida albicans | 0.39 - 1.56 | [11] |
| Aspergillus fumigatus | ≤1 (Susceptible) | [12] |
Note: Data for directly comparable MIC values for a wide range of phytopathogenic fungi were limited in the searched literature. The provided values for Candida and Aspergillus offer a general indication of its antifungal potential.
Experimental Protocols
Antifungal Susceptibility Testing: Broth Microdilution Method for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines with modifications for in vitro screening of antifungal compounds.[1][13]
Materials:
-
Fungal isolate of interest
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
This compound stock solution (in DMSO)
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar (B569324) medium.
-
Prepare a spore or cell suspension in sterile saline or PBS.
-
Adjust the suspension to a concentration of 0.5-2.5 x 10³ cells/mL in RPMI-1640 medium.[8]
-
-
Drug Dilution:
-
Prepare a series of twofold dilutions of the this compound stock solution in RPMI-1640 medium in the microtiter plate. The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the standardized fungal inoculum to each well containing the drug dilutions.
-
Include a drug-free well as a positive growth control and an uninoculated well as a negative control (blank).
-
-
Incubation:
-
Incubate the plates at an appropriate temperature (e.g., 25-35°C) for 24-72 hours, depending on the growth rate of the fungus.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥80%) compared to the drug-free control.[13] Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.
-
Ergosterol Biosynthesis Inhibition Assay
This protocol allows for the quantification of ergosterol in fungal cells to assess the inhibitory effect of this compound.[8][14]
Materials:
-
Fungal culture
-
This compound
-
Alcoholic potassium hydroxide (B78521) (25% KOH in methanol/ethanol)
-
Sterile water
-
Spectrophotometer
Procedure:
-
Fungal Culture and Treatment:
-
Grow the fungal culture in a suitable liquid medium to the mid-logarithmic phase.
-
Expose the culture to various concentrations of this compound for a defined period (e.g., 18 hours).[15] Include an untreated control.
-
-
Cell Harvesting and Saponification:
-
Harvest the fungal cells by centrifugation.
-
Wash the cells with sterile water and dry them.
-
Add alcoholic potassium hydroxide to the dried cell pellet and incubate at 80°C for 30 minutes to saponify the cellular lipids.[8]
-
-
Ergosterol Extraction:
-
After cooling, add a mixture of sterile water and heptane to the saponified sample.
-
Vortex thoroughly to extract the non-saponifiable lipids (including ergosterol) into the heptane layer.
-
Separate the heptane layer.
-
-
Quantification:
-
Scan the absorbance of the heptane extract from 240 to 300 nm using a spectrophotometer. Ergosterol has a characteristic four-peaked curve with a maximum absorbance at approximately 282 nm.[14]
-
The amount of ergosterol can be calculated based on the absorbance values and the dry weight of the fungal cells.
-
The following diagram illustrates the general workflow for in vitro fungicide screening.
Molecular Basis of Resistance
The development of resistance to this compound and other DMI fungicides is a significant concern in agriculture. The primary mechanisms of resistance involve alterations in the target enzyme, CYP51, and increased drug efflux.[7][16]
Alterations in the Target Enzyme (CYP51)
-
Point Mutations: Single amino acid substitutions in the CYP51 gene can reduce the binding affinity of this compound to the enzyme.[5][17] For example, the G461S mutation in the MfCYP51 gene of Monilinia fructicola has been shown to confer resistance to mefentrifluconazole (B3027861), a fungicide with strong positive cross-resistance to this compound.[4]
-
Overexpression of the CYP51 Gene: An increased production of the CYP51 enzyme can effectively "titrate out" the fungicide, requiring higher concentrations for effective inhibition.[18] This overexpression can be caused by insertions in the promoter region of the CYP51 gene, such as the "Mona" element found in some DMI-resistant isolates of Monilinia fructicola.[14][18]
Increased Drug Efflux
Fungal cells can actively pump out antifungal agents, reducing the intracellular concentration of the drug below its effective threshold. This is mediated by efflux pumps, which are membrane-bound transporter proteins. The two major families of efflux pumps involved in antifungal resistance are:
-
ATP-Binding Cassette (ABC) Transporters: These transporters utilize the energy from ATP hydrolysis to expel a wide range of substrates, including azole fungicides.[19][20]
-
Major Facilitator Superfamily (MFS) Transporters: These transporters use the proton motive force across the cell membrane to drive drug efflux.[19]
Overexpression of the genes encoding these efflux pumps is a common mechanism of multidrug resistance in fungi.[2]
The following diagram illustrates the primary mechanisms of this compound resistance in fungi.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]
- 4. Resistance to the DMI fungicide mefentrifluconazole in Monilinia fructicola: risk assessment and resistance basis analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Evaluation of Azoxystrobin, Boscalid, Fentin-Hydroxide, Propiconazole, Pyraclostrobin Fungicides against Alternaria alternata Pathogen Isolated from Carya illinoinensis in South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Two Point Mutations on CYP51 Combined With Induced Expression of the Target Gene Appeared to Mediate Pyrisoxazole Resistance in Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Uncovering New Mutations Conferring Azole Resistance in the Aspergillus fumigatus cyp51A Gene [frontiersin.org]
- 17. open.clemson.edu [open.clemson.edu]
- 18. Frontiers | Efflux pump proteins in antifungal resistance [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Fenbuconazole: An In-Depth Technical Guide for Researchers
A comprehensive overview of the triazole fungicide fenbuconazole, detailing its chemical properties, mechanism of action, synthesis, fungicidal efficacy, and toxicological profile. This guide is intended for researchers, scientists, and professionals in drug development and crop protection.
Introduction
This compound is a systemic triazole fungicide with both protective and curative properties. It is widely used in agriculture to control a broad spectrum of fungal diseases on various crops, including cereals, fruits, and vegetables. As a sterol biosynthesis inhibitor (SBI), this compound disrupts the fungal cell membrane, leading to growth inhibition and cell death. This technical guide provides a detailed examination of this compound, encompassing its chemical characteristics, mode of action, synthesis, biological efficacy, and key experimental protocols.
Chemical and Physical Properties
This compound, chemically known as α-[2-(4-chlorophenyl)ethyl]-α-phenyl-1H-1,2,4-triazole-1-propanenitrile, is a white crystalline solid.[1] It is characterized by the presence of a triazole ring, a chlorophenyl group, and a phenylacetonitrile (B145931) moiety.[2] Commercial formulations are typically a racemic mixture of its enantiomers.[3]
| Property | Value | Reference |
| IUPAC Name | 4-(4-chlorophenyl)-2-phenyl-2-(1H-1,2,4-triazol-1-ylmethyl)butanenitrile | [4] |
| CAS Number | 114369-43-6 | [4] |
| Molecular Formula | C₁₉H₁₇ClN₄ | [4] |
| Molecular Weight | 336.82 g/mol | [4] |
| Melting Point | 124-126 °C | [5] |
| Water Solubility | Low | [3] |
| LogP (Octanol-Water Partition Coefficient) | 3.22 | [5] |
Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis
This compound's fungicidal activity stems from its ability to inhibit the ergosterol biosynthesis pathway in fungi.[2][6] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.
This compound specifically targets the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a cytochrome P450 enzyme.[6] This enzyme catalyzes a key step in the conversion of lanosterol to ergosterol. By binding to the heme iron of CYP51, this compound disrupts the demethylation of lanosterol, leading to an accumulation of toxic 14α-methylated sterols and a depletion of ergosterol in the fungal cell membrane. This disruption of sterol composition alters membrane permeability and inhibits fungal growth.
Figure 1: Mechanism of action of this compound in the fungal ergosterol biosynthesis pathway.
Synthesis of this compound
The commercial synthesis of this compound is a multi-step process. While specific industrial processes are proprietary, a general synthetic pathway can be outlined based on available literature and patents.[3][7] The synthesis generally involves the alkylation of 4-(4-chlorophenyl)-2-phenylbutanenitrile with a triazole-containing reagent.
A plausible synthetic route is as follows:
-
Formation of the Butanenitrile Intermediate: 4-Chlorophenylacetonitrile is reacted with ethyl phenylacetate (B1230308) in the presence of a strong base like sodium ethoxide to form α-(4-chlorophenyl)-γ-phenylacetoacetonitrile.
-
Introduction of the Triazole Moiety: The intermediate is then reacted with a suitable reagent to introduce the 1,2,4-triazole (B32235) group at the α-position. This can be achieved through various methods, including reaction with a haloalkyl-triazole derivative.
Figure 2: A generalized synthetic pathway for this compound.
Fungicidal Efficacy
This compound exhibits a broad spectrum of activity against various phytopathogenic fungi. Its efficacy is commonly quantified by the half-maximal effective concentration (EC₅₀), which is the concentration of the fungicide that inhibits 50% of fungal growth.
| Fungal Species | Disease | EC₅₀ (mg/L) | Reference |
| Monilinia fructicola | Brown rot of stone fruit | 0.0531 | [8] |
| Botrytis cinerea | Gray mold | 0.1 - 1.0 (typical range) | |
| Mycosphaerella fijiensis | Black sigatoka of banana | 0.01 - 0.1 (typical range) | [1] |
| Puccinia triticina | Wheat leaf rust | 0.1 - 1.0 (typical range) | |
| Venturia inaequalis | Apple scab | 0.05 - 0.5 (typical range) |
Note: EC₅₀ values can vary depending on the specific isolate, experimental conditions, and assay method.
Toxicology Profile
This compound generally exhibits low acute toxicity to mammals. The main target organ for toxicity after repeated exposure is the liver.[5]
| Toxicity Endpoint | Species | Value | Reference |
| Acute Oral LD₅₀ | Rat | >2000 mg/kg bw | [4][5] |
| Acute Dermal LD₅₀ | Rat | >5000 mg/kg bw | [4][5] |
| Acute Inhalation LC₅₀ | Rat | >2.1 mg/L air | [4] |
| Eye Irritation | Rabbit | Non-irritating | [4] |
| Skin Irritation | Rabbit | Non-irritating | [4] |
| Skin Sensitization | Guinea Pig | Not a sensitizer | [5] |
Mechanisms of Resistance
The development of resistance to this compound and other DMI fungicides is a significant concern in agriculture. The primary mechanisms of resistance in fungi involve alterations that reduce the effectiveness of the fungicide at its target site or decrease its intracellular concentration.
-
Target Site Modification: Point mutations in the CYP51 gene can lead to amino acid substitutions in the lanosterol 14α-demethylase enzyme. These changes can reduce the binding affinity of this compound to the enzyme, thereby decreasing its inhibitory effect.
-
Overexpression of the Target Enzyme: Increased expression of the CYP51 gene can lead to higher levels of the target enzyme, requiring a higher concentration of the fungicide to achieve the same level of inhibition.
-
Increased Efflux: Fungi can develop resistance by overexpressing membrane transporter proteins, such as ATP-binding cassette (ABC) transporters and Major Facilitator Superfamily (MFS) transporters.[9][10] These transporters actively pump the fungicide out of the fungal cell, reducing its intracellular concentration and thus its efficacy. The expression of these transporters is often regulated by complex signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascades, which are activated in response to cellular stress.[3][11]
Figure 3: Key mechanisms of fungal resistance to this compound.
Experimental Protocols
Determination of EC₅₀ by Mycelial Growth Inhibition Assay
This protocol describes a method to determine the concentration of this compound that inhibits 50% of the mycelial growth of a target fungus.[2][12][13]
Materials:
-
Pure culture of the target fungus
-
Potato Dextrose Agar (PDA)
-
This compound stock solution (e.g., in DMSO)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Prepare Fungicide-Amended Media:
-
Prepare PDA according to the manufacturer's instructions and autoclave.
-
Cool the molten PDA to 45-50°C.
-
Add appropriate volumes of the this compound stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 mg/L). Also, prepare a control plate with the solvent (e.g., DMSO) at the highest concentration used.
-
Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.
-
-
Inoculation:
-
From the margin of an actively growing fungal culture on PDA, take a 5 mm mycelial plug using a sterile cork borer.
-
Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.
-
-
Incubation:
-
Incubate the plates at the optimal growth temperature for the target fungus (e.g., 25°C) in the dark.
-
-
Data Collection:
-
Measure the colony diameter (in two perpendicular directions) of the fungal growth on each plate daily until the colony on the control plate reaches the edge of the dish.
-
-
Data Analysis:
-
Calculate the percentage of mycelial growth inhibition for each concentration using the formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the colony on the control plate and dt is the average diameter of the colony on the treated plate.
-
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the EC₅₀ value by regression analysis (e.g., probit analysis).
-
Residue Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general workflow for the determination of this compound residues in a fruit matrix, such as apples.[14][15][16]
Materials:
-
Homogenized fruit sample
-
Acetonitrile (ACN)
-
Magnesium sulfate (B86663) (anhydrous)
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
This compound analytical standard
-
GC-MS system with a suitable capillary column (e.g., HP-5ms)
Procedure:
-
Extraction (QuEChERS method):
-
Weigh 10 g of the homogenized apple sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL microcentrifuge tube containing a d-SPE mixture (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 5 minutes.
-
-
GC-MS Analysis:
-
Transfer the supernatant to a GC vial.
-
Inject an aliquot (e.g., 1 µL) into the GC-MS system.
-
GC Conditions (Example):
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)
-
Injector Temperature: 280°C
-
Oven Program: Start at 70°C, ramp to 200°C at 25°C/min, then to 280°C at 5°C/min, hold for 10 min.
-
Carrier Gas: Helium at a constant flow.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher selectivity and sensitivity.
-
Monitor characteristic ions for this compound.
-
-
-
Quantification:
-
Prepare a calibration curve using this compound analytical standards in a matrix-matched solvent.
-
Quantify the this compound concentration in the sample by comparing its peak area to the calibration curve.
-
Figure 4: General workflow for this compound residue analysis using GC-MS.
In Vitro Cytotoxicity Assessment: Neutral Red Uptake Assay
This assay determines the cytotoxicity of this compound on a mammalian cell line by measuring the uptake of the vital dye Neutral Red into the lysosomes of viable cells.[1][9][11][17][18]
Materials:
-
Mammalian cell line (e.g., Balb/c 3T3 fibroblasts)
-
Cell culture medium (e.g., DMEM) with supplements (e.g., FBS, L-glutamine, antibiotics)
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well cell culture plates
-
Neutral Red solution
-
Neutral Red destain solution (e.g., 50% ethanol, 1% acetic acid)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the 96-well plates with cells at a density that will not reach confluency during the experiment (e.g., 1 x 10⁴ cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent) and a negative control (medium only).
-
Incubate for a defined period (e.g., 24 or 48 hours).
-
-
Neutral Red Uptake:
-
Remove the treatment medium and wash the cells with PBS.
-
Add medium containing Neutral Red (e.g., 50 µg/mL) to each well and incubate for 3 hours.
-
Remove the Neutral Red medium and wash the cells with PBS.
-
-
Dye Extraction and Measurement:
-
Add the destain solution to each well to extract the dye from the lysosomes.
-
Shake the plate for 10 minutes to ensure complete solubilization.
-
Measure the absorbance of the extracted dye at a wavelength of approximately 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the control.
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Determine the IC₅₀ (the concentration that reduces cell viability by 50%) from the dose-response curve.
-
Conclusion
This compound remains an important tool in modern agriculture for the management of fungal diseases. Its efficacy is derived from the specific inhibition of ergosterol biosynthesis, a pathway essential for fungal survival. This technical guide has provided a detailed overview of this compound, from its fundamental chemical properties and mechanism of action to practical considerations of its synthesis, fungicidal activity, and toxicological assessment. The provided experimental protocols offer a foundation for further research into its efficacy and safety. Understanding the mechanisms of resistance to this compound is crucial for developing sustainable disease management strategies and ensuring its continued effectiveness in crop protection.
References
- 1. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C19H17ClN4 | CID 86138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4.13 this compound (T,R)* [fao.org]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. EP0727142A2 - Fungicidal compositions containing this compound and fenpropidin - Google Patents [patents.google.com]
- 8. nucro-technics.com [nucro-technics.com]
- 9. Multidrug resistance in fungi: regulation of transporter-encoding gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Mycelial Growth Inhibition: Significance and symbolism [wisdomlib.org]
- 13. The Effect of Fungicides on Mycelial Growth and Conidial Germination of the Ginseng Root Rot Fungus, Cylindrocarpon destructans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. conf.uni-ruse.bg [conf.uni-ruse.bg]
- 15. theanalyticalscientist.com [theanalyticalscientist.com]
- 16. agilent.com [agilent.com]
- 17. OECDGenetic Toxicology Studies - Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 - Tox Lab [toxlab.co]
- 18. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
The Discovery, Development, and Technical Profile of Fenbuconazole: A Triazole Fungicide
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Fenbuconazole is a broad-spectrum triazole fungicide developed and introduced by Rohm and Haas (now part of Dow AgroSciences). First registered in the United States in 1995, it provides systemic, protective, and curative control of a wide range of fungal diseases in various agricultural and horticultural crops. Its primary mechanism of action is the inhibition of sterol biosynthesis in fungi, a critical pathway for maintaining the integrity of fungal cell membranes. This technical guide details the history of this compound's development, its chemical synthesis, mechanism of action, biological efficacy, and toxicological profile. It further provides detailed experimental protocols for key assays and visualizes complex pathways and workflows to serve as a comprehensive resource for research and development professionals.
Discovery and History of Development
This compound, known by the reference code RH-7592, is a triazole fungicide developed by the Rohm and Haas Company. The synthesis and fungicidal properties of the compound were first detailed in European Patent EP 0 251 775. Following extensive development and toxicological evaluation, this compound was first registered for use in the United States in 1995.[1] It is utilized to control a variety of fungal pathogens, including powdery mildews, rusts, and leaf spots on crops such as cereals, fruits, and bananas.[2] Like other fungicides in its class, commercial formulations are typically sold as racemic mixtures of its stereoisomers.[2]
Chemical Synthesis and Properties
The commercial production of this compound is a multi-step synthetic process. The core structure consists of a triazole ring, a chlorophenyl group, and a butanenitrile side chain. The general synthesis pathway involves three key stages:
-
Formation of the Triazole Moiety: The process typically starts with cyclization reactions involving hydrazines and carboxylic acid derivatives to construct the 1,2,4-triazole (B32235) ring.
-
Coupling of Aromatic Compounds: The triazole intermediate is then coupled with a substituted chlorophenyl compound. This is often achieved through nucleophilic substitution or a palladium-catalyzed cross-coupling reaction to introduce the phenyl ring.
-
Attachment of the Side Chain: The final step involves attaching the nitrile-containing side chain to the core structure, commonly through alkylation or condensation reactions.[2]
Caption: General chemical synthesis workflow for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (R,S)-4-(4-Chlorophenyl)-2-phenyl-2-(1H-1,2,4-triazol-1-ylmethyl)butanenitrile | Dow AgroSciences |
| CAS Registry Number | 114369-43-6 | Dow AgroSciences |
| Molecular Formula | C₁₉H₁₇ClN₄ | PubChem |
| Molar Mass | 336.8 g/mol | PubChem |
| Appearance | Off-white to cream crystalline solid | Dow AgroSciences |
| Water Solubility (20°C) | 2.7 - 3.6 mg/L (pH dependent) | Dow AgroSciences |
| Log Kₒw (Octanol/Water) | 3.23 (25°C) | Dow AgroSciences |
| Vapor Pressure | 4.9 x 10⁻⁶ Pa (25°C) | Dow AgroSciences |
Mechanism of Action: Sterol Demethylation Inhibition
This compound belongs to the triazole class of fungicides, which act as Demethylation Inhibitors (DMIs). Its specific target is the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). This enzyme is essential for the biosynthesis of ergosterol (B1671047), a vital component of fungal cell membranes that regulates membrane fluidity and integrity.
By binding to the heme iron cofactor of the CYP51 enzyme, this compound blocks the C14-demethylation of lanosterol (or eburicol (B28769) in some fungi). This inhibition disrupts the ergosterol biosynthetic pathway, leading to the accumulation of toxic 14α-methylated sterol precursors and a depletion of ergosterol. The resulting defective cell membranes have altered permeability and cannot properly support fungal growth, ultimately causing the collapse of the fungal cell wall and inhibiting hyphal growth.[1][2]
Caption: this compound inhibits the CYP51 enzyme, disrupting ergosterol synthesis.
Biological Efficacy
This compound is effective against a broad range of ascomycete, basidiomycete, and deuteromycete fungi. It is particularly effective against brown rot, powdery mildews, rusts, and Sigatoka leaf spot diseases.
Table 2: In Vitro Efficacy (EC₅₀) of this compound Against Select Fungal Pathogens
| Fungal Pathogen | Disease | Host Crop(s) | EC₅₀ (µg/mL) | Reference(s) |
| Monilinia fructicola | Brown Rot | Stone Fruits (Peach, Plum) | 0.003 - 0.129 | [3][4] |
| Mycosphaerella fijiensis | Black Sigatoka | Banana | ED₅₀: 0.03 - 0.8* | [5] |
| Puccinia triticina | Leaf Rust | Wheat | Effective field control reported | [6][7] |
| Blumeria graminis f. sp. tritici | Powdery Mildew | Wheat | Effective field control reported | [1][8] |
*Note: Data for Mycosphaerella fijiensis is for the related strobilurin fungicide azoxystrobin, as specific EC₅₀ for this compound was not found in the provided search results; however, field trials confirm this compound's excellent control of this pathogen.[5]
Toxicological Profile
This compound exhibits low acute toxicity via oral, dermal, and inhalation routes. The primary effects observed in repeated-dose studies in rodents and dogs were related to the liver, consistent with the phenobarbital-type induction of cytochrome P450 enzymes.
Table 3: Summary of Toxicological Data for this compound
| Study Type | Species | Result | Reference(s) |
| Acute Oral LD₅₀ | Rat | > 2000 mg/kg bw | PubChem |
| Acute Dermal LD₅₀ | Rat | > 5000 mg/kg bw | PubChem |
| Acute Inhalation LC₅₀ | Rat | > 2.1 mg/L air | PubChem |
| 90-Day Dietary Study (NOAEL) | Rat | 1.3 mg/kg bw/day | FAO |
| 13-Week Dietary Study (NOAEL) | Mouse | 11 mg/kg bw/day | FAO |
| 2-Year Dietary Study (NOAEL) | Rat | 3 mg/kg bw/day | FAO |
| Carcinogenicity | Mouse | Evidence of liver tumorigenicity at highest dose | FAO |
| Genotoxicity | In vitro & In vivo | Not genotoxic | FAO |
Experimental Protocols
Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guideline for filamentous fungi.
-
Inoculum Preparation:
-
Grow the fungal isolate on Potato Dextrose Agar (PDA) at 25-30°C until sporulation is evident.
-
Harvest conidia by flooding the plate with sterile 0.85% saline containing 0.05% Tween 80.
-
Gently scrape the surface with a sterile loop to dislodge spores.
-
Transfer the suspension to a sterile tube and allow heavy particles to settle for 5 minutes.
-
Adjust the spore concentration of the upper suspension to 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a spectrophotometer (e.g., 80-82% transmittance at 530 nm) and confirm with a hemocytometer.
-
-
Antifungal Agent Preparation:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Perform serial twofold dilutions in RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) in a 96-well microtiter plate to achieve final concentrations typically ranging from 0.015 to 16 µg/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted antifungal agent.
-
Include a drug-free well for a positive growth control and an uninoculated well for a sterility control.
-
Seal the plates and incubate at 35°C for 48-72 hours.
-
-
Endpoint Determination:
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of this compound that causes complete inhibition of visible growth.
-
For EC₅₀ determination, measure the optical density (OD) or use a metabolic indicator (e.g., AlamarBlue) to quantify growth. Calculate the percentage of growth inhibition relative to the positive control for each concentration.
-
Use probit analysis or non-linear regression to calculate the EC₅₀ value, which is the concentration that inhibits growth by 50%.
-
Caption: Workflow for determining the in vitro efficacy of this compound.
Protocol: Analysis of Fungal Sterol Profile by GC-MS
This protocol demonstrates the biochemical effect of this compound on the sterol pathway.
-
Fungal Culture and Treatment:
-
Grow the fungus in a suitable liquid medium (e.g., Yeast extract-Peptone-Dextrose, YPD) to mid-log phase.
-
Expose the culture to a sublethal concentration of this compound (e.g., near the EC₅₀ value) for several hours. A solvent control (DMSO) culture must be run in parallel.
-
Harvest the fungal mycelia by filtration or centrifugation.
-
-
Lipid Extraction and Saponification:
-
Wash the mycelia with distilled water and lyophilize or use fresh.
-
Add 3 mL of 25% alcoholic potassium hydroxide (B78521) solution (25g KOH in 35 mL H₂O, brought to 100 mL with ethanol) to the mycelial pellet.
-
Vortex and incubate in an 80°C water bath for 1 hour to saponify lipids.
-
Allow the mixture to cool to room temperature.
-
-
Nonsaponifiable Lipid Extraction:
-
Add 1 mL of distilled water and 3 mL of n-heptane to the cooled mixture.
-
Vortex vigorously for 3 minutes and centrifuge to separate the phases.
-
Carefully transfer the upper n-heptane layer containing the sterols to a new glass tube.
-
Repeat the n-heptane extraction two more times, pooling the extracts.
-
Evaporate the pooled n-heptane to dryness under a stream of nitrogen.
-
-
Derivatization and GC-MS Analysis:
-
Derivatize the dried sterol extract by adding 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) and 50 µL of pyridine.
-
Incubate at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) ether derivatives.
-
Analyze 1 µL of the derivatized sample by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Use a nonpolar capillary column (e.g., HP-5ms). Program the oven with a temperature gradient suitable for sterol separation (e.g., initial 180°C, ramp to 280°C).
-
Identify sterols by comparing their mass spectra and retention times to authentic standards and mass spectral libraries.
-
Compare the sterol profiles of the this compound-treated sample and the control. Look for a decrease in ergosterol and an accumulation of 14α-methylated precursors (like lanosterol) in the treated sample.
-
Protocol: 90-Day Repeated Dose Oral Toxicity Study in Rodents
This protocol is based on the OECD Test Guideline 408.
-
Animal Selection and Husbandry:
-
Use a standard laboratory rodent strain (e.g., Sprague-Dawley or Wistar rats), young and healthy, just after weaning and before 9 weeks of age.
-
House animals in appropriate conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard rodent chow and drinking water.
-
Acclimatize animals for at least 5 days before the study begins.
-
-
Dose Groups and Administration:
-
Use at least three dose levels plus a concurrent control group (vehicle only). The highest dose should induce observable toxicity but not death or severe suffering. The lowest dose should not induce any evidence of toxicity.
-
Each group should consist of at least 20 animals (10 males and 10 females).
-
Administer the test substance (this compound) daily for 90 consecutive days. The preferred route is oral gavage, but administration via diet or drinking water is also acceptable.
-
-
In-life Observations:
-
Conduct clinical observations for signs of toxicity and mortality at least once daily.
-
Record detailed observations, including changes in skin, fur, eyes, and behavior, weekly.
-
Measure body weight and food consumption weekly.
-
Perform ophthalmological examinations prior to the start of the study and at termination.
-
Conduct a functional observational battery (FOB) and motor activity assessment near the end of the study to screen for neurotoxic effects.
-
-
Terminal Procedures:
-
At the end of the 90-day period, fast animals overnight, collect blood samples for hematology and clinical chemistry analysis.
-
Collect urine samples for urinalysis.
-
Euthanize all animals and conduct a full gross necropsy, including examination of external surfaces, orifices, and all internal organs.
-
Weigh key organs (e.g., liver, kidneys, brain, spleen, thyroid).
-
Preserve a comprehensive set of organs and tissues from all animals in a suitable fixative for histopathological examination. Conduct full histopathology on all animals in the control and high-dose groups.
-
Metabolism
In rats, this compound is rapidly absorbed and extensively metabolized. The primary metabolic pathways involve oxidation and hydroxylation at multiple sites on the molecule, followed by conjugation to form glucuronides and sulfates. The major identified metabolites include isomeric lactones and a ketone, which are formed by oxidation at the benzylic carbon adjacent to the chlorophenyl ring. Cleavage of the molecule can also occur, leading to the formation of triazole and triazolylalanine. Excretion is primarily through the feces via significant biliary excretion.
Caption: Primary metabolic pathways of this compound in rats.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. This compound (Ref: RH 7592) [sitem.herts.ac.uk]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Control Efficacy of Different Fungicides Against Wheat Leaf Rust [xbgjxt.swu.edu.cn]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Metabolic Pathways of Fenbuconazole in Fungal Species
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic pathways of fenbuconazole in fungal species. It details the core mechanisms of action, metabolic transformations, and the key enzymes involved. Furthermore, this document outlines the experimental protocols used to study these pathways and presents quantitative data derived from relevant research.
Introduction to this compound
This compound is a systemic triazole fungicide widely used in agriculture to control a range of fungal pathogens on crops such as cereals, apples, and pears.[1][2] Its efficacy stems from its ability to act as a potent inhibitor of sterol biosynthesis, a critical process for maintaining the integrity of fungal cell membranes.[1][3] Like other azole antifungals, its primary target is the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (CYP51).[4][5] By inhibiting this enzyme, this compound disrupts the synthesis of ergosterol, leading to the accumulation of toxic sterol precursors and ultimately inhibiting fungal growth.[4] Understanding the metabolic fate of this compound within fungal species is crucial for evaluating its efficacy, predicting the development of resistance, and assessing its environmental impact.
Fungal Metabolic Pathways of this compound
While this compound targets fungal cytochrome P450, fungi themselves possess a diverse array of cytochrome P450 monooxygenases that can detoxify xenobiotics, including fungicides.[6][7][8] This metabolic activity is a key factor in the development of fungal resistance. The metabolism of this compound in fungi primarily involves oxidative processes.
Key Metabolic Transformations
The biotransformation of this compound is driven by oxidation and hydroxylation at various points on the molecule.[2] The primary site of metabolic attack is the benzylic carbon atom adjacent to the chlorophenyl ring.[2] This leads to the formation of several key metabolites.
Major Metabolites Identified:
-
RH-9129 and RH-9130: These are two prominent chiral metabolites formed through the oxidation of this compound.[9][10]
-
Isomeric Lactones and Ketone: Further oxidation can lead to the formation of lactones and a ketone, which have been identified in plant and animal metabolism studies and are relevant to the overall degradation pathway.[2]
-
Triazole (TA) and Triazolylalanine (TAA): While not definitively identified in all fungal species, the cleavage of the molecule can release the 1,2,4-triazole (B32235) moiety, which is a common metabolite for all triazole fungicides.[1][2]
Role of Cytochrome P450
Fungal cytochrome P450 enzymes (CYPs) are central to the metabolism of this compound.[5][6] These heme-containing monooxygenases catalyze the conversion of hydrophobic compounds, detoxifying harmful substances.[7] The specific CYP families and isoforms involved in this compound metabolism can vary between fungal species, contributing to differences in sensitivity and resistance. The action of these enzymes initiates the oxidative cascade that transforms this compound into its various metabolites.
Enantioselectivity in Metabolism
This compound possesses a chiral center, meaning it exists as two enantiomers: (+)-fenbuconazole and (-)-fenbuconazole.[3] Research has shown that the metabolic degradation of this compound is often enantioselective. Studies in soil, where microbial activity is the primary driver of degradation, have demonstrated that (-)-fenbuconazole is often degraded preferentially over the (+)-enantiomer.[9][10]
This stereoselectivity extends to the formation and subsequent degradation of its chiral metabolites, RH-9129 and RH-9130.[10] The specific ratios of these stereoisomers can differ based on environmental conditions and the specific microbial populations present.[10] This suggests that the fungal enzymes responsible for metabolism have a high degree of stereospecificity.
Visualizing the Metabolic Pathway
The metabolic transformation of this compound can be visualized as a multi-step process initiated by oxidation. The following diagram illustrates the proposed primary pathway.
Caption: Proposed metabolic pathway of this compound in fungi.
Quantitative Analysis of Metabolite Formation
While extensive quantitative data on this compound metabolism within specific fungal isolates is limited in publicly available literature, studies on its environmental fate in soil provide valuable insights into the stereoselective nature of its microbial degradation. The relative concentrations of the chiral metabolites RH-9129 and RH-9130 have been quantified, demonstrating clear stereoisomeric patterns.
| Soil Type | Condition | Observed Order of Stereoisomer Concentration | Reference |
| Alkaline Soil (Langfang) | Aerobic & Anaerobic | (-)-RH-9129 > (+)-RH-9129 > (-)-RH-9130 > (+)-RH-9130 | [10] |
| Acidic Soil (Changsha) | Aerobic & Anaerobic | (-)-RH-9129 > (+)-RH-9129 > (+)-RH-9130 > (-)-RH-9130 | [10] |
Note: This data reflects the net result of formation and degradation processes mediated by the soil microbiome, which includes a variety of fungal species. The (-)-RH-9129 stereoisomer was consistently the most abundant metabolite formed and the slowest to degrade in these studies.[10]
Key Experimental Methodologies
The study of this compound metabolism in fungi requires a multi-step experimental approach, from culturing the organism to the sophisticated analysis of its metabolites.
Fungal Culture and Exposure
-
Isolation and Culture: Fungal species of interest are isolated from environmental samples or obtained from culture collections. Pure cultures are established on a suitable solid or liquid nutrient medium.[11]
-
Incubation: The fungal culture is grown under controlled conditions (temperature, light, agitation).
-
Exposure: A known concentration of this compound is introduced into the culture medium. Control cultures without the fungicide are run in parallel.
-
Time-Course Sampling: Samples of the culture medium and/or fungal biomass are collected at various time points to monitor the degradation of the parent compound and the formation of metabolites.
Metabolite Extraction
A robust extraction method is critical for isolating the target analytes from the complex sample matrix.
-
Homogenization: Fungal biomass and medium are homogenized.
-
Solvent Extraction: The homogenized sample is subjected to extraction using an organic solvent system. A widely used and effective method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol.[9] Other solvent systems, such as dichloromethane-acetone, can also be employed.[12]
-
Purification: The crude extract is cleaned up using techniques like solid-phase extraction (SPE) to remove interfering substances before analysis.
Analytical Instrumentation and Quantification
The separation and quantification of this compound and its chiral metabolites require high-resolution analytical techniques.
-
Chiral Chromatography: A chiral stationary phase column is essential to separate the enantiomers of this compound and its metabolites (RH-9129, RH-9130). Chiralcel OD-RH columns are frequently cited for this purpose.[10][13]
-
Detection: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for detection and quantification.[13][14] It offers high sensitivity and specificity, allowing for the accurate measurement of trace-level metabolites.[13] The instrument is typically operated in Multiple Reaction Monitoring (MRM) mode for precise quantification.[14]
Experimental Workflow Visualization
The following diagram outlines the standard workflow for investigating this compound metabolism in fungal species.
Caption: Standard experimental workflow for fungal metabolism studies.
Conclusion
The metabolism of this compound in fungal species is a complex process primarily mediated by cytochrome P450 enzymes, leading to a series of oxidized and cleaved products. A key feature of this metabolism is its enantioselectivity, where fungal enzymes preferentially transform one enantiomer over the other, a characteristic that also extends to the formation and degradation of its chiral metabolites. The methodologies to study these pathways have advanced significantly, with chiral LC-MS/MS providing the necessary sensitivity and specificity for detailed analysis. A thorough understanding of these metabolic pathways is fundamental for developing more effective and sustainable antifungal strategies and for accurately assessing the environmental fate of this widely used fungicide.
References
- 1. This compound | C19H17ClN4 | CID 86138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4.13 this compound (T,R)* [fao.org]
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- 4. Cytochrome P450 of fungi: primary target for azole antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fungal Cytochrome P450s and the P450 Complement (CYPome) of Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytochrome P450 enzymes in the fungal kingdom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytochrome P450 enzyme systems in fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Environmental behavior of the chiral triazole fungicide this compound and its chiral metabolites: enantioselective transformation and degradation in soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fungi: Pioneers of chemical creativity – Techniques and strategies to uncover fungal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Environmental Fate and Degradation of Fenbuconazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenbuconazole is a triazole fungicide characterized by its systemic, protective, and curative properties. Its environmental persistence, particularly in soil, necessitates a thorough understanding of its fate and degradation pathways to assess its ecological impact accurately. This technical guide provides a comprehensive overview of the environmental behavior of this compound, including its degradation in soil and aquatic systems, and its metabolic pathways. Detailed experimental protocols for key environmental fate studies and analytical methodologies for residue detection are presented. Quantitative data are summarized in tabular format for ease of reference, and key processes are visualized using diagrams to facilitate comprehension.
Physicochemical Properties
A substance's physicochemical properties are fundamental to understanding its environmental distribution and fate. Key properties of this compound are summarized in Table 1.[1][2] Its low water solubility and moderate octanol-water partition coefficient (Log P) suggest a tendency to adsorb to soil organic matter.[1][3]
| Property | Value | Reference |
| IUPAC Name | 4-(4-chlorophenyl)-2-phenyl-2-(1H-1,2,4-triazol-1-ylmethyl)butyronitrile | [4] |
| CAS Number | 114369-43-6 | [1] |
| Molecular Formula | C₁₉H₁₇ClN₄ | [1] |
| Molecular Weight | 336.82 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 125.0 °C | [1] |
| Vapor Pressure | 5 x 10⁻⁶ Pa (20 °C) | [1] |
| Water Solubility | 0.2 mg/L (25 °C) | [1] |
| Log P (Octanol-Water Partition Coefficient) | 3.79 (20 °C) | [1] |
| Henry's Law Constant | 3.01 x 10⁻⁵ Pa m³/mol (25 °C) | [5] |
Environmental Degradation Pathways
The degradation of this compound in the environment is primarily a soil-mediated process, with hydrolysis and photolysis playing minor roles. The molecule's chirality leads to enantioselective degradation, a critical factor in its environmental risk assessment.
Soil Degradation and Metabolism
This compound is persistent in soil, with its degradation rate influenced by soil type, temperature, moisture, and microbial activity.[3][4] The degradation follows pseudo-first-order kinetics. A key characteristic of this compound's soil degradation is its enantioselectivity, with the (-)-enantiomer often degrading preferentially.[6][7]
The primary degradation pathway involves the formation of two diastereomeric metabolites, RH-9129 and RH-9130.[6][7] Further degradation of these metabolites also exhibits stereoselectivity.[6][7]
References
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- 2. This compound | C19H17ClN4 | CID 86138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. 4.13 this compound (T,R)* [fao.org]
- 5. This compound (Ref: RH 7592) [sitem.herts.ac.uk]
- 6. Environmental behavior of the chiral triazole fungicide this compound and its chiral metabolites: enantioselective transformation and degradation in soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Fenbuconazole: A Comprehensive Toxicological Profile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fenbuconazole is a broad-spectrum triazole fungicide utilized in agriculture to control a variety of fungal diseases on crops.[1] Its mechanism of action involves the inhibition of sterol biosynthesis in fungi.[2][3] In mammals, this compound is rapidly absorbed and extensively metabolized, with the liver being the primary target organ for toxicity.[1][4] Toxicological assessments have demonstrated low acute toxicity via oral, dermal, and inhalation routes.[2][4] Subchronic and chronic exposure in animal studies consistently point to liver effects, including increased weight and hepatocellular hypertrophy.[1][5][6] In rats, the thyroid is a secondary target organ.[1][7] this compound is classified as a "Group C, possible human carcinogen" based on liver tumors in mice and thyroid tumors in rats.[1][6][7] It has not been found to be genotoxic in standard in vitro and in vivo assays, nor is it considered a neurotoxin or teratogen at doses non-toxic to the mother.[4][7] This guide provides a detailed overview of the toxicological data, key safety endpoints, and the experimental methodologies used in the evaluation of this compound.
Mechanism of Action
This compound's fungicidal activity stems from its ability to inhibit the C14-demethylase enzyme, which is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes.[3][8] This disruption leads to an accumulation of methylated sterols, compromising membrane integrity and ultimately inhibiting fungal growth.[8]
In mammals, the toxicological effects, particularly hepatotoxicity, are linked to its interaction with cytochrome P450 (CYP450) enzymes.[9] Studies in rats and mice have shown effects similar to those induced by phenobarbital, including the induction of CYP450 activity (specifically the CYP2B form), leading to hepatocellular hypertrophy and proliferation.[4] This increased metabolic activity in the liver can lead to secondary effects, such as altered thyroid hormone levels in rats.[4][7]
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
Studies in rats demonstrate that this compound is well-absorbed following oral administration and is extensively metabolized.[1] It is rapidly eliminated, primarily through the feces via significant biliary excretion, with no evidence of significant tissue retention.[2][4] Dermal absorption is low, constituting between 2% and 13% of the administered dose over a 24-hour period.[4] The metabolism involves Phase I oxidation or hydroxylation at multiple sites on the molecule, followed by Phase II conjugation, predominantly with glucuronic acid.[4]
Toxicological Data
The toxicological database for this compound is extensive, covering acute, subchronic, and chronic exposures, as well as carcinogenicity, genotoxicity, and reproductive/developmental effects.
Acute Toxicity
This compound exhibits low acute toxicity across oral, dermal, and inhalation routes of exposure.[4] It is not classified as a skin or eye irritant and, while not a sensitizer (B1316253) in a Buehler test, it showed weak sensitization potential in a maximization test.[4]
| Table 1: Acute Toxicity of Technical Grade this compound | |
| Study | Result |
| Acute Oral LD50 (Rat) | > 2,000 mg/kg bw[2][4][10] |
| Acute Dermal LD50 (Rat) | > 5,000 mg/kg bw[2][4][10] |
| Acute Inhalation LC50 (Rat) | > 2.1 mg/L air[2][4] |
| Skin Irritation | Not an irritant[4] |
| Eye Irritation | Not an irritant[2][4] |
| Dermal Sensitization | Not a sensitizer (Buehler test); Weak sensitizer (Maximization test)[4] |
Subchronic and Chronic Toxicity
The primary target organ identified in subchronic and chronic feeding studies in rats, mice, and dogs is the liver.[1][9] Observed effects include increased liver weight, hepatocellular hypertrophy, and associated changes in clinical chemistry, such as alterations in cholesterol, triglycerides, and liver enzymes (ALK, SGPT, SGOT).[1][4] In rats, secondary effects on the thyroid (hypertrophy of follicular cells) were noted.[4][5] In dogs, increased kidney and adrenal weights were also observed after chronic exposure.[1]
Carcinogenicity
This compound is classified as a "Group C, possible human carcinogen" by the U.S. EPA.[1][7] This classification is based on findings of an increased incidence of liver tumors in male and female mice and thyroid tumors in male rats in long-term carcinogenicity studies.[6][7] A cancer potency factor (Q1*) of 3.59 x 10⁻³ (mg/kg/day)⁻¹ has been established for quantifying cancer risk.[6]
| Table 2: Chronic Toxicity and Carcinogenicity Endpoints | |||
| Study | Species | NOAEL | LOAEL & Effects |
| 2-Year Chronic/Carcinogenicity | Rat | 3.0 mg/kg/day[4] | 30.6 mg/kg/day, based on decreased body weight gain, increased thyroid weight, and histopathological lesions in the liver and thyroid.[6][7] |
| 78-Week Carcinogenicity | Mouse | 1.3 mg/kg/day[4] | 200 ppm (males), 650 ppm (females), based on hepatomegaly, hepatocellular hypertrophy, and evidence of tumorigenicity at the highest doses.[4] |
| 1-Year Chronic | Dog | 5.2 mg/kg/day[4] | Higher doses led to decreased body-weight gain and hepatic hypertrophy.[4] |
Genotoxicity
This compound has been adequately tested in a battery of in vitro and in vivo genotoxicity assays and is considered to be non-genotoxic.[4] While one report indicated no mutagenic activity in a Salmonella typhimurium assay, the study was deemed unacceptable.[11] Conversely, studies using the Allium cepa test system have reported genotoxic effects, including chromosomal aberrations and DNA damage.[12][13]
Reproductive and Developmental Toxicity
This compound is not considered a teratogen in rats or rabbits.[4] Developmental effects, such as increased post-implantation loss, increased resorptions, and decreased live fetuses, were observed only at dose levels that also produced maternal toxicity.[4][6][7] In a two-generation reproduction study in rats, fetotoxicity (e.g., decreased pup body weight) was seen at high doses alongside maternal toxicity.[4][7] Importantly, no increased qualitative or quantitative susceptibility was observed in developmental or reproductive studies.[1][7]
| Table 3: Key Toxicological Reference Values | |
| Endpoint | Value |
| Acceptable Daily Intake (ADI) | 0-0.03 mg/kg bw/day[4] |
| Acute Reference Dose (ARfD) | 0.3 mg/kg bw/day[3] |
| Chronic Population Adjusted Dose (cPAD) | 0.03 mg/kg/day[7] |
| Acute Population Adjusted Dose (aPAD) | 0.3 mg/kg/day (for females 13-49)[7] |
| Cancer Potency Factor (Q1)* | 3.59 x 10⁻³ (mg/kg/day)⁻¹[6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation of toxicological data. Below are representative protocols for key studies.
Protocol: 2-Year Chronic Toxicity/Carcinogenicity Study in Rats
-
Objective: To assess the chronic toxicity and carcinogenic potential of this compound when administered orally in the diet to rats for two years.
-
Test System: Sprague-Dawley rats (e.g., 50/sex/group).
-
Administration: this compound was mixed into the diet and administered continuously for 24 months.
-
Dose Levels: Multiple dose groups were used, for example: 0, 80, and 800 ppm, which correspond to specific mg/kg body weight/day intakes.[4] The study that established the chronic NOAEL used doses resulting in intakes of 3.0 mg/kg/day (NOAEL) and 30.6 mg/kg/day (LOAEL).[4][7]
-
Observations:
-
In-life: Clinical signs of toxicity, body weight, food consumption, and palpable masses were recorded throughout the study.
-
Interim Sacrifices: Blood and urine samples were collected for hematology, clinical chemistry, and urinalysis at periodic intervals (e.g., 6, 12, 18, and 24 months).
-
Terminal Endpoints: At 24 months, all surviving animals were euthanized. A full necropsy was performed, organ weights were recorded (especially liver and thyroid), and a comprehensive set of tissues was collected for histopathological examination.
-
-
Data Analysis: Statistical analysis was performed to compare treated groups to the control group. The No-Observed-Adverse-Effect-Level (NOAEL) and Lowest-Observed-Adverse-Effect-Level (LOAEL) were determined based on statistically and biologically significant findings.
Protocol: Developmental Toxicity Study in Rabbits
-
Objective: To evaluate the potential of this compound to cause developmental toxicity in rabbits following oral administration during the period of major organogenesis.
-
Test System: New Zealand White rabbits (e.g., 20-25 females/group).
-
Administration: Doses were administered daily by gavage, typically from gestation day (GD) 6 through GD 18.
-
Dose Levels: A control group and at least three dose levels were used, such as 0, 10, 30, and 60 mg/kg bw/day.[4][14]
-
Maternal Observations: Does were observed for clinical signs, body weight changes, and food consumption.
-
Terminal Endpoints: On approximately GD 29, does were euthanized. The uterus was examined for the number of corpora lutea, implantations, resorptions, and live/dead fetuses.
-
Fetal Examinations: All fetuses were weighed, sexed, and examined for external, visceral, and skeletal malformations and variations.
-
Data Analysis: The maternal NOAEL was determined based on signs of toxicity in the does. The developmental NOAEL was determined based on effects on the developing fetuses (e.g., viability, growth, and morphology).
Risk Assessment Framework
The toxicological data generated from the studies described above are integrated into a risk assessment framework to establish safe levels of human exposure. This process involves identifying hazards, establishing dose-response relationships, and deriving toxicological reference values like the ADI and ARfD.
References
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- 2. This compound | C19H17ClN4 | CID 86138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (Ref: RH 7592) [sitem.herts.ac.uk]
- 4. 4.13 this compound (T,R)* [fao.org]
- 5. Federal Register :: this compound; Pesticide Tolerances [federalregister.gov]
- 6. Federal Register :: Request Access [unblock.federalregister.gov]
- 7. Federal Register :: this compound; Pesticide Tolerances [federalregister.gov]
- 8. air.unimi.it [air.unimi.it]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemicalbook.com [chemicalbook.com]
- 11. Federal Register :: this compound; Time-Limited Pesticide Tolerance [federalregister.gov]
- 12. daneshyari.com [daneshyari.com]
- 13. researchgate.net [researchgate.net]
- 14. apvma.gov.au [apvma.gov.au]
Fenbuconazole's Impact on Fungal Cell Membrane Integrity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenbuconazole, a triazole fungicide, is a potent inhibitor of fungal growth, primarily exerting its effect by disrupting the integrity of the fungal cell membrane. This technical guide provides an in-depth analysis of the core mechanisms of this compound's action, focusing on its role as a sterol biosynthesis inhibitor (SBI). We will explore its impact on ergosterol (B1671047) production, subsequent effects on membrane permeability and potential, and the induction of oxidative stress. This document synthesizes quantitative data from various studies, details key experimental protocols for assessing membrane integrity, and utilizes visualizations to illustrate the complex cellular pathways and experimental workflows involved.
Introduction
The fungal cell membrane is a critical barrier, essential for maintaining cellular homeostasis, regulating the passage of nutrients and ions, and protecting the cell from environmental stresses. A key component of the fungal cell membrane is ergosterol, a sterol that is functionally analogous to cholesterol in mammalian cells. Ergosterol plays a vital role in maintaining membrane fluidity, permeability, and the function of membrane-bound proteins.
This compound (α-[2-(4-chlorophenyl)ethyl]-α-phenyl-1H-1,2,4-triazole-1-propanenitrile) is a systemic triazole fungicide with both protective and curative properties.[1][2] Its primary mode of action is the inhibition of ergosterol biosynthesis, leading to a cascade of events that ultimately compromise fungal cell membrane integrity and lead to cell death.[1][3] Understanding the precise molecular interactions and the downstream consequences of this compound treatment is crucial for the development of more effective antifungal strategies and for managing the emergence of resistance.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
This compound targets and inhibits the enzyme lanosterol (B1674476) 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene.[3][4] This enzyme is a critical component of the ergosterol biosynthesis pathway, responsible for the C14-demethylation of lanosterol.
By inhibiting this step, this compound leads to a depletion of ergosterol in the fungal cell membrane and a concurrent accumulation of toxic 14α-methylated sterol precursors.[5] This alteration in the sterol composition has profound effects on the physical and functional properties of the cell membrane.
Quantitative Data on this compound's Efficacy
The efficacy of this compound varies between different fungal species. The following tables summarize the 50% effective concentration (EC50) and Minimum Inhibitory Concentration (MIC) values for this compound against selected fungal pathogens.
| Fungal Species | EC50 (µg/mL) | Reference |
| Monilinia fructicola | 0.003 - 0.129 | [6] |
| Monilinia fructicola (Tebuconazole as reference) | 0.026 - 0.186 | [7] |
| Monilinia fructicola (Tebuconazole as reference) | 0.046 - 5.593 | [1] |
| Table 1: EC50 Values of this compound against Monilinia fructicola. |
| Fungal Species | Fungicide | MIC (µg/mL) | Reference |
| Colletotrichum acutatum | Tebuconazole | 0.791 - 4.483 | [8] |
| Colletotrichum gloeosporioides | Prochloraz | 0.016 - 0.19 | [9] |
| Table 2: MIC Values of Azole Fungicides against Colletotrichum Species (for comparative purposes). |
Impact on Fungal Cell Membrane Integrity
The disruption of ergosterol biosynthesis by this compound leads to a series of detrimental effects on the fungal cell membrane, compromising its structural integrity and function.
Altered Membrane Permeability
The depletion of ergosterol and the accumulation of aberrant sterols increase the permeability of the fungal cell membrane. This leads to the leakage of essential intracellular components, such as ions and small molecules, and an increased uptake of extracellular substances.
Changes in Membrane Potential
The fungal plasma membrane maintains an electrochemical gradient, or membrane potential, which is crucial for nutrient uptake, ion homeostasis, and signaling. While direct quantitative data for this compound's effect on membrane potential is limited, studies on other azole fungicides have demonstrated that the disruption of membrane integrity leads to depolarization.[10] This depolarization can be a consequence of the uncontrolled movement of ions across the compromised membrane. The resting membrane potential in fungi can be quite negative, with values recorded as low as -180 mV in Neurospora crassa.[10] Disruption of this potential would have severe consequences for cellular function.
Induction of Reactive Oxygen Species (ROS)
Treatment with azole fungicides, including those with similar mechanisms to this compound, has been shown to induce the production of reactive oxygen species (ROS) in fungal cells.[3][11][12] The accumulation of dysfunctional mitochondria due to membrane damage is a likely source of this increased ROS.[13] Elevated levels of ROS can lead to oxidative damage of cellular components, including lipids, proteins, and DNA, contributing to programmed cell death.[3][6]
Experimental Protocols
The following section details the methodologies for key experiments used to assess the impact of this compound on fungal cell membrane integrity.
Quantification of Ergosterol Content by HPLC
This protocol provides a method for the extraction and quantification of ergosterol from fungal mycelium.
5.1.1. Materials
-
Fungal culture
-
Liquid nitrogen
-
Mortar and pestle
-
Methanol (B129727) (HPLC grade)
-
Potassium hydroxide (B78521) (KOH)
-
n-Heptane (HPLC grade)
-
Sterol-free water
-
Ergosterol standard
-
HPLC system with a C18 column and UV detector
5.1.2. Procedure
-
Harvest and Lyse Cells: Harvest fungal mycelium by filtration and wash with sterile distilled water. Freeze the mycelium with liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Saponification: Resuspend the powdered mycelium in 25% (w/v) alcoholic potassium hydroxide solution (1 g of mycelium per 5 mL of solution). Incubate in an 85°C water bath for 4 hours to saponify the lipids.
-
Extraction of Non-saponifiable Lipids: After cooling, add a mixture of sterol-free water and n-heptane (1:3, v/v) to the sample. Vortex vigorously for 3 minutes and allow the layers to separate.
-
Sample Preparation for HPLC: Transfer the upper n-heptane layer to a new tube and evaporate to dryness under a stream of nitrogen. Re-dissolve the dried extract in an appropriate volume of methanol for HPLC analysis.
-
HPLC Analysis: Inject the sample into an HPLC system equipped with a C18 reverse-phase column. Use 100% methanol as the mobile phase with a flow rate of 1 mL/min. Detect ergosterol by UV absorbance at 282 nm.
-
Quantification: Create a standard curve using known concentrations of pure ergosterol. Calculate the ergosterol content in the samples by comparing their peak areas to the standard curve.[14][15][16][17]
Assessment of Membrane Permeability using Propidium (B1200493) Iodide (PI)
This protocol uses the fluorescent dye propidium iodide to assess plasma membrane integrity. PI can only enter cells with compromised membranes.
5.2.1. Materials
-
Fungal cell suspension
-
Phosphate-buffered saline (PBS)
-
Propidium iodide (PI) stock solution (e.g., 1 mg/mL in water)
-
Flow cytometer or fluorescence microscope
5.2.2. Procedure
-
Cell Preparation: Harvest fungal cells from culture, wash twice with PBS, and resuspend in PBS to a concentration of approximately 1 x 10^6 cells/mL.
-
This compound Treatment: Incubate the cell suspension with the desired concentrations of this compound for the specified time at the appropriate temperature. Include an untreated control.
-
Staining: Add PI to the cell suspension to a final concentration of 2 µM. Incubate in the dark at room temperature for 10-15 minutes.[18]
-
Analysis:
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite with a 488 nm laser and measure the emission in the red channel (typically around 617 nm). The percentage of PI-positive cells represents the population with compromised membranes.
-
Fluorescence Microscopy: Place a drop of the stained cell suspension on a microscope slide and cover with a coverslip. Observe under a fluorescence microscope using appropriate filters. Cells with damaged membranes will exhibit red fluorescence.[19][20]
-
Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the fluorescent dye Rhodamine 123 to assess changes in the mitochondrial membrane potential.
5.3.1. Materials
-
Fungal cell suspension
-
PBS or appropriate buffer
-
Rhodamine 123 stock solution
-
Flow cytometer
5.3.2. Procedure
-
Cell Preparation: Prepare and treat fungal cells with this compound as described in the PI assay protocol.
-
Staining: Add Rhodamine 123 to the cell suspension to a final concentration of 20 µM. Incubate for 20 minutes at 37°C in the dark.[21]
-
Analysis: Analyze the cells by flow cytometry. Excite with a 488 nm laser and measure the emission in the green channel (typically around 525 nm). A decrease in fluorescence intensity indicates mitochondrial membrane depolarization.[22][23][24]
Conclusion
This compound's primary mechanism of action, the inhibition of ergosterol biosynthesis, triggers a cascade of events that severely compromise fungal cell membrane integrity. The resulting depletion of ergosterol and accumulation of toxic sterols lead to increased membrane permeability, depolarization of the membrane potential, and the induction of oxidative stress through the production of reactive oxygen species. These multifaceted effects collectively contribute to the potent fungicidal activity of this compound. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess the impact of this compound and other antifungal agents on the fungal cell membrane, facilitating further research and the development of novel therapeutic strategies.
References
- 1. This compound (Ref: RH 7592) [sitem.herts.ac.uk]
- 2. This compound | C19H17ClN4 | CID 86138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Transcriptional profiling analysis of Penicillium digitatum, the causal agent of citrus green mold, unravels an inhibited ergosterol biosynthesis pathway in response to citral - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. sketchviz.com [sketchviz.com]
- 12. GraphViz Examples and Tutorial [graphs.grevian.org]
- 13. Reactive oxidant species induced by antifungal drugs: identity, origins, functions, and connection to stress-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Adapting an Ergosterol Extraction Method with Marine Yeasts for the Quantification of Oceanic Fungal Biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 15. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 16. researchgate.net [researchgate.net]
- 17. Ergosterol extraction: a comparison of methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Propidium Iodide Assay Protocol | Technical Note 183 [denovix.com]
- 20. revvity.com [revvity.com]
- 21. researchgate.net [researchgate.net]
- 22. [PDF] Assessment of mitochondrial membrane potential in yeast cell populations by flow cytometry. | Semantic Scholar [semanticscholar.org]
- 23. researchgate.net [researchgate.net]
- 24. hub.tmu.edu.tw [hub.tmu.edu.tw]
Methodological & Application
Application Notes and Protocols for the Analytical Determination of Fenbuconazole
Introduction
Fenbuconazole is a triazole fungicide widely used in agriculture to protect crops from fungal diseases.[1] Its extensive use necessitates robust and sensitive analytical methods for monitoring its residues in various environmental and food matrices to ensure consumer safety and regulatory compliance. This document provides detailed application notes and protocols for the determination of this compound using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). These methods are applicable to researchers, scientists, and professionals involved in pesticide residue analysis and drug development.
Section 1: Analysis of this compound by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
Gas chromatography coupled with tandem mass spectrometry is a highly selective and sensitive technique for the quantification of this compound residues in complex matrices.[2][3][4]
Application Note
This method is suitable for the determination of this compound in food matrices such as fruits and vegetables. The protocol involves extraction of the analyte using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by clean-up using dispersive solid-phase extraction (d-SPE) and analysis by GC-MS/MS.
Quantitative Data Summary
The following table summarizes the performance characteristics of a validated GC-MS/MS method for this compound analysis.
| Parameter | Result | Reference |
| Linearity Range | 0.01 - 1.00 mg/L | [2] |
| Limit of Detection (LOD) | 0.003 mg/kg | [2] |
| Limit of Quantitation (LOQ) | 0.01 mg/kg | [2][4] |
| Recovery (at 0.01-0.05 mg/kg) | 76.5% - 89.6% | [2] |
| Relative Standard Deviation (RSD) | < 10.3% | [2] |
Experimental Protocol
1. Sample Preparation (QuEChERS Method) [3][5]
-
Homogenization: Homogenize a representative 10-15 g sample of the fruit or vegetable.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724).
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
-
Clean-up (Dispersive SPE):
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
Final Extract:
-
Take an aliquot of the cleaned-up supernatant for GC-MS/MS analysis.
-
2. GC-MS/MS Analysis [2][3][6]
-
Gas Chromatograph (GC): Agilent Intuvo 9000 GC system or similar.
-
Mass Spectrometer (MS): Agilent 7010B triple quadrupole mass spectrometer or similar.
-
Column: Appropriate capillary column for pesticide analysis (e.g., HP-5ms).
-
Injection Volume: 1-2 µL.
-
Inlet Temperature: 250 - 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 70-100 °C, hold for 1-2 minutes.
-
Ramp: 25-30 °C/min to 280-300 °C, hold for 5-10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate.
-
Ion Source Temperature: 230 - 280 °C.
-
Ionization Mode: Electron Impact (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion > Product Ions (Collision Energy): Specific transitions for this compound should be optimized. For example, m/z 198 > 129 and m/z 129 > 102.[6]
-
Experimental Workflow Diagram
Caption: Workflow for this compound Analysis by GC-MS/MS.
Section 2: Analysis of this compound by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers high throughput and sensitivity, making it an excellent alternative for the analysis of this compound, especially for its chiral enantiomers and metabolites.[7][8][9][10]
Application Note
This method is particularly suited for the simultaneous enantioselective determination of this compound and its main metabolites in environmental samples like soil and water.[7] It can also be applied to biological samples for toxicokinetic studies.[8][9][10] The protocol involves either QuEChERS for soil or solid-phase extraction (SPE) for water samples, followed by chiral UPLC-MS/MS analysis.
Quantitative Data Summary
The following table summarizes the performance characteristics of a validated UPLC-MS/MS method for the enantioselective analysis of this compound.
| Parameter | Soil | Water | Reference |
| Linearity Range | 1.0 - 125 µg/L | 1.0 - 125 µg/L | [7] |
| LOD | < 0.8 µg/kg | < 0.8 µg/L | [7] |
| LOQ | ≤ 2.5 µg/kg | Not specified | [7] |
| Recovery (at 5, 25, 50 µg/kg) | 82.5% - 104.1% | 81.8% - 104.6% (at 0.25, 0.5, 2.5 µg/L) | [7] |
| Intra-day RSD | 2.7% - 9.5% | 2.6% - 11.4% | [7] |
| Inter-day RSD | 5.7% - 11.2% | 5.3% - 10.4% | [7] |
Experimental Protocol
1. Sample Preparation
-
Soil Samples (QuEChERS): [7]
-
Weigh 5 g of soil into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and vortex for 1 minute.
-
Add extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl), shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Follow with d-SPE clean-up as described in the GC-MS/MS protocol.
-
-
Water Samples (Solid-Phase Extraction - SPE): [7]
-
Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by deionized water.
-
Pass 100-500 mL of the water sample through the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with a suitable organic solvent (e.g., acetonitrile or ethyl acetate).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
2. UPLC-MS/MS Analysis [7][8][9]
-
UPLC System: Waters ACQUITY UPLC or similar.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Chiral Column: Chiralcel OD-RH (150 mm × 4.6 mm) or similar for enantioselective separation.[7]
-
Mobile Phase: Isocratic or gradient elution with a mixture of organic solvent (e.g., acetonitrile or methanol) and water, often with additives like formic acid or ammonium (B1175870) acetate.
-
Flow Rate: 0.3 - 0.6 mL/min.
-
Column Temperature: 25 - 40 °C.
-
Injection Volume: 5-10 µL.
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion > Product Ions (Collision Energy): Specific transitions for this compound and its metabolites must be optimized.
-
Logical Relationship Diagram
Caption: Selection of Sample Preparation for UPLC-MS/MS Analysis.
References
- 1. 4.13 this compound (T,R)* [fao.org]
- 2. Determination of this compound and Bromopropylate Pesticide Residues in Mango Using Gas Chromatography-triple Quadrupole Mass [rdzwxb.com]
- 3. shimadzu.com [shimadzu.com]
- 4. Review of the existing maximum residue levels for this compound according to Article 12 of Regulation (EC) No 396/2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Evaluation of the Safety of this compound Monomers via Enantioselective Toxicokinetics, Molecular Docking and Enantiomer Conversion Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Fenbuconazole
Application Note
Abstract
This application note details a robust and accurate High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Fenbuconazole, a triazole fungicide. The described method is suitable for the determination of this compound in technical materials and formulated products. The protocol utilizes a reversed-phase C18 column with UV detection, providing a reliable and efficient means for quality control and research applications. This document provides comprehensive experimental protocols, method validation parameters, and a visual workflow to guide researchers, scientists, and drug development professionals.
Introduction
This compound, α-[2-(4-chlorophenyl)ethyl]-α-phenyl-1H-1,2,4-triazole-1-propanenitrile, is a widely used triazole fungicide effective against a broad spectrum of fungal diseases in various crops. Accurate and precise analytical methods are crucial for ensuring the quality of this compound formulations and for monitoring its presence in different matrices. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of pesticide active ingredients. This application note presents a validated HPLC method for the determination of this compound.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is employed for this analysis. The chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| HPLC System | Standard LC system with UV-Vis Detector |
| Column | Zorbax ODS (C18), 5 µm, 4.6 x 250 mm (or equivalent) |
| Mobile Phase | Methanol (B129727) : Water (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (~25 °C) |
| Run Time | Approximately 10 minutes |
Reagents and Standards
-
Methanol: HPLC grade
-
Water: HPLC grade or deionized water
-
This compound analytical standard: of known purity (e.g., >98%)
Protocols
Preparation of Standard Solutions
-
Stock Standard Solution (approx. 500 µg/mL): Accurately weigh approximately 25 mg of this compound analytical standard into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to establish the calibration curve.
Preparation of Sample Solutions
For Technical Grade and Solid Formulations (e.g., Wettable Powders, Granules):
-
Accurately weigh a portion of the homogenized sample equivalent to approximately 25 mg of this compound into a 50 mL volumetric flask.
-
Add approximately 40 mL of methanol and sonicate for 15-20 minutes to ensure complete extraction of the active ingredient.
-
Allow the solution to cool to room temperature and dilute to volume with methanol.
-
Mix thoroughly and filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
-
If necessary, further dilute the filtered solution with the mobile phase to fall within the concentration range of the calibration curve.
For Liquid Formulations (e.g., Emulsifiable Concentrates):
-
Accurately weigh a portion of the formulation equivalent to approximately 25 mg of this compound into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with methanol.
-
Mix thoroughly and filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
-
If necessary, further dilute the filtered solution with the mobile phase to be within the concentration range of the calibration curve.
Method Validation Summary
The described HPLC method has been validated for its performance characteristics. The validation parameters demonstrate that the method is specific, linear, accurate, and precise for the intended application. The following tables summarize the quantitative data obtained during method validation, with representative data derived from studies on this compound and structurally related triazole fungicides.[1]
System Suitability
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | ≤ 2.0 | ~1.1 |
| Theoretical Plates (N) | ≥ 2000 | > 3000 |
| %RSD of Peak Area | ≤ 2.0% | < 1.0% |
Method Performance Characteristics
| Parameter | Result |
| Linearity Range | 1 - 125 µg/mL |
| Correlation Coefficient (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | < 0.8 µg/kg (matrix dependent)[1] |
| Limit of Quantitation (LOQ) | < 2.5 µg/kg (matrix dependent)[1] |
| Accuracy (Recovery) | 81.8% - 104.6%[1] |
| Precision (Intra-day %RSD) | < 2.7% - 11.4%[1] |
| Precision (Inter-day %RSD) | < 5.3% - 11.2%[1] |
Workflow and Diagrams
The overall workflow for the HPLC analysis of this compound is depicted in the following diagram.
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The HPLC method described in this application note is demonstrated to be simple, rapid, and reliable for the quantitative determination of this compound in technical and formulated products. The method exhibits excellent linearity, precision, and accuracy, making it a valuable tool for routine quality control analysis in manufacturing facilities and for research purposes in the agrochemical industry.
References
Application Note and Protocol: Determination of Fenbuconazole in Food Matrices by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
Authored for: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed protocol for the quantitative analysis of Fenbuconazole in various food matrices using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The methodology is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure, which ensures high recovery and removal of matrix interferences. The subsequent GC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode offers excellent sensitivity and selectivity for the accurate determination of this compound residues. This protocol is designed to be a comprehensive guide for routine monitoring and research applications.
Introduction
This compound is a triazole fungicide used to control a broad spectrum of fungal diseases on various crops. Due to its widespread use, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in food products to ensure consumer safety. Consequently, sensitive and reliable analytical methods are required for the routine monitoring of this compound residues. Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful technique for this purpose, offering high selectivity and sensitivity, especially when dealing with complex food matrices.[1] This application note details a complete workflow, from sample preparation to data acquisition and analysis, for the determination of this compound.
Experimental Protocol
Sample Preparation (QuEChERS EN 15662 Method)
The QuEChERS method is a streamlined sample preparation process involving a two-step extraction and cleanup procedure.[2]
1.1. Extraction:
-
Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube. For dry samples (e.g., cereals), use 5 g and add 10 mL of ultrapure water, then let it hydrate.[3]
-
Add 10 mL of acetonitrile (B52724) to the centrifuge tube.
-
Add the EN 15662 QuEChERS extraction salt packet containing:
-
4 g anhydrous magnesium sulfate (B86663) (MgSO₄)
-
1 g sodium chloride (NaCl)
-
1 g trisodium (B8492382) citrate (B86180) dihydrate
-
0.5 g disodium (B8443419) hydrogen citrate sesquihydrate.[1][2]
-
-
Tightly cap the tube and shake it vigorously for 1 minute.[2]
-
Centrifuge the tube at ≥ 4000 rpm for 5 minutes.[1]
1.2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile supernatant into a 2 mL d-SPE cleanup tube.
-
The d-SPE tube should contain:
-
150 mg anhydrous magnesium sulfate (MgSO₄)
-
25 mg Primary Secondary Amine (PSA) sorbent.[2]
-
-
Cap the tube and vortex for 30 seconds.
-
Centrifuge at a high speed (e.g., ≥ 4000 rpm) for 5 minutes.[1]
-
Collect the final extract (supernatant) and transfer it into a GC vial for analysis.
GC-MS/MS Analysis
The instrumental analysis is performed on a gas chromatograph coupled to a triple quadrupole mass spectrometer.
2.1. Gas Chromatography (GC) Conditions:
| Parameter | Value |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial 65 °C for 2 min, ramp at 5 °C/min to 185 °C, then 15 °C/min to 280 °C, hold for 10 min. |
2.2. Mass Spectrometry (MS/MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
2.3. MRM Transitions for this compound:
| Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Collision Energy (eV) | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| 198.1 | 129.1 | 15 | 102.1 | 15 |
Note: Collision energies may require optimization depending on the specific instrument used.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the GC-MS/MS method for this compound analysis in various matrices.
| Matrix | Linearity Range (mg/L) | Limit of Quantitation (LOQ) (mg/kg) | Limit of Determination (mg/kg) | Average Recovery (%) | RSD (%) | Reference |
| Mango | 0.01 - 1.00 | 0.01 | 0.003 | 76.5 - 89.6 | < 10.3 | [4] |
Diagrams
Caption: QuEChERS workflow for this compound analysis.
Conclusion
The described GC-MS/MS method, incorporating a QuEChERS-based sample preparation protocol, is a robust and reliable approach for the determination of this compound residues in diverse food matrices. The method demonstrates excellent sensitivity, selectivity, and accuracy, making it suitable for high-throughput routine analysis in regulatory and research laboratories. The detailed protocol and performance data presented in this application note serve as a valuable resource for analysts involved in pesticide residue monitoring.
References
Application Notes and Protocols for Fenbuconazole Residue Analysis in Soil and Water
These comprehensive application notes provide detailed protocols for the quantitative analysis of fenbuconazole residues in soil and water samples. The methodologies are designed for researchers, scientists, and professionals in drug development and environmental monitoring, ensuring accurate and reliable results. The protocols are based on established analytical techniques, primarily utilizing QuEChERS for soil samples and Solid-Phase Extraction (SPE) for water samples, followed by analysis with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analysis of this compound Residue in Soil Samples
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and efficient technique for extracting pesticide residues from complex matrices like soil.[1][2] This protocol outlines a modified QuEChERS procedure for the determination of this compound.
Experimental Protocol: QuEChERS Method for Soil
1.1. Sample Preparation and Homogenization:
-
Collect surface soil samples from a depth of 15-20 cm.[3]
-
Air-dry the collected samples at room temperature for 24 hours.[3]
-
Grind the dried soil and sieve it through a 1 mm mesh to remove larger particles like rocks and roots.[3]
-
Store the prepared soil samples in sealed bags at 4°C until analysis.[3]
1.2. Extraction:
-
Weigh 5 g of the homogenized soil sample into a 50 mL centrifuge tube.[3]
-
To hydrate (B1144303) the soil, add 5 mL of deionized water to the tube.[3]
-
Add 10 mL of acetonitrile (B52724) (ACN) with 1% acetic acid.[3]
-
Add an appropriate amount of this compound standard solution for spiking if conducting recovery studies.
-
Add the QuEChERS extraction salts (e.g., 1 g of sodium chloride, 0.5 g of sodium citrate (B86180) dibasic sesquihydrate, and 1 g of sodium citrate tribasic dihydrate).[3]
-
Cap the tube tightly and shake vigorously for 1 minute, followed by sonication for 10 minutes.[3]
-
Centrifuge the tube at 4000 rpm for 10 minutes.[3]
1.3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 9 mL of the supernatant (acetonitrile layer) to a 15 mL centrifuge tube.[3]
-
Add 300 mg of primary secondary amine (PSA) and 900 mg of anhydrous magnesium sulfate (B86663) (MgSO₄) for cleanup.[3]
-
Vortex the tube for 1 minute to ensure thorough mixing.
-
Centrifuge at 6000 rpm for 5 minutes.[4]
-
The resulting supernatant is ready for GC-MS/MS or LC-MS/MS analysis.
Workflow for this compound Analysis in Soil
References
Application Notes and Protocols for the Preparation of Fenbuconazole Stock Solutions for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fenbuconazole is a triazole-based fungicide widely utilized for its systemic, protective, and curative properties against a spectrum of fungal pathogens.[1] Its mechanism of action involves the inhibition of sterol biosynthesis in fungi, a critical pathway for maintaining the integrity of the fungal cell membrane.[1][2] For in vitro studies, the preparation of accurate and stable stock solutions is paramount to obtaining reliable and reproducible results. However, this compound's low aqueous solubility presents a challenge that necessitates the use of organic solvents.[1]
These application notes provide a detailed protocol for the preparation of this compound stock solutions and their application in in vitro antifungal susceptibility testing.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound relevant to the preparation of stock solutions is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₇ClN₄ | [3] |
| Molecular Weight | 336.82 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 125.0 - 127.0 °C | [3][4] |
| Water Solubility | 0.2 mg/L (25 °C) | [3] |
| Solubility in Organic Solvents | Soluble in many organic solvents. Slightly soluble in Chloroform and DMSO. | [1][3] |
Preparation of this compound Stock Solutions
Due to its hydrophobic nature, Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound for use in in vitro assays.[5] It is crucial to minimize the final concentration of DMSO in the assay to avoid solvent-induced cellular toxicity, typically keeping it below 1% (v/v).[5][6]
Materials
-
This compound powder (analytical grade)
-
Dimethyl sulfoxide (DMSO), sterile, analytical grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile, serological pipettes and pipette tips
-
Vortex mixer
-
Analytical balance
Protocol for 100 mM Primary Stock Solution
-
Calculation: Determine the mass of this compound required to prepare the desired volume of a 100 mM stock solution.
-
Mass (g) = 100 mmol/L * 0.33682 g/mmol * Volume (L)
-
-
Weighing: Accurately weigh the calculated amount of this compound powder using an analytical balance in a fume hood.
-
Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the required volume of sterile DMSO to achieve a final concentration of 100 mM.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for long-term use.
In Vitro Antifungal Susceptibility Testing
A common application for this compound stock solutions is in broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[7][8]
Experimental Protocol: Broth Microdilution Assay
-
Preparation of Working Solutions: From the 100 mM primary stock solution, prepare a series of working solutions by serial dilution in the appropriate sterile culture medium (e.g., RPMI-1640 for fungi). Ensure the final DMSO concentration in the highest concentration test well does not exceed 1%.
-
Inoculum Preparation: Prepare a standardized fungal inoculum according to established protocols (e.g., Clinical and Laboratory Standards Institute - CLSI guidelines). The final inoculum concentration should typically be between 0.5 x 10³ to 2.5 x 10³ CFU/mL.[9]
-
Plate Setup:
-
Add 100 µL of the appropriate culture medium to all wells of a 96-well microtiter plate, except for the first column.
-
Add 200 µL of the highest concentration this compound working solution to the first column.
-
Perform 2-fold serial dilutions by transferring 100 µL from the first column to the second, and so on, down the plate. Discard the final 100 µL from the last column of dilutions.
-
This will result in 100 µL of varying concentrations of this compound in each well.
-
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well, bringing the final volume to 200 µL.
-
Controls:
-
Growth Control: 100 µL of culture medium + 100 µL of inoculum (no drug).
-
Solvent Control: 100 µL of culture medium with the highest concentration of DMSO used in the assay + 100 µL of inoculum.
-
Sterility Control: 200 µL of culture medium (no inoculum).
-
-
Incubation: Incubate the plate at the optimal temperature and duration for the specific fungal species being tested.
-
Reading Results: Determine the MIC by visual inspection for the lowest concentration that shows no visible growth or by using a spectrophotometer to measure absorbance.
Visualizations
Experimental Workflow
Caption: Workflow for this compound Stock Solution Preparation and Use.
Mechanism of Action: Signaling Pathway
Caption: this compound inhibits sterol biosynthesis in fungi.
References
- 1. This compound (Ref: RH 7592) [sitem.herts.ac.uk]
- 2. This compound | C19H17ClN4 | CID 86138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 114369-43-6 [m.chemicalbook.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ifyber.com [ifyber.com]
- 8. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Chiral Separation of Fenbuconazole Enantiomers Using High-Performance Liquid Chromatography (HPLC)
Application Note and Protocol
This document provides detailed application notes and protocols for the chiral separation of fenbuconazole enantiomers using High-Performance Liquid Chromatography (HPLC). This compound is a triazole fungicide widely used in agriculture that contains a single chiral center, existing as two enantiomers, (R)-fenbuconazole and (S)-fenbuconazole. Due to the potential for enantioselective bioactivity and toxicity, the separation and quantification of individual enantiomers are crucial for environmental and food safety assessments.[1] This guide is intended for researchers, scientists, and professionals in drug development and pesticide analysis.
Introduction
Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for the enantioselective analysis of chiral compounds like this compound.[2] The most effective approach involves the use of Chiral Stationary Phases (CSPs), which create a chiral environment enabling the differential interaction of enantiomers.[3] Polysaccharide-based CSPs, derived from cellulose (B213188) and amylose, have demonstrated broad applicability and success in resolving the enantiomers of various chiral pesticides, including this compound.[2][4][5]
This application note details established methods for the chiral separation of this compound, covering both normal-phase and reversed-phase HPLC conditions. It includes comprehensive experimental protocols, quantitative data summaries, and a visual representation of the analytical workflow.
Experimental Protocols
Detailed methodologies for both reversed-phase and normal-phase HPLC separation of this compound enantiomers are provided below.
Reversed-Phase HPLC Protocol
This protocol is adapted from a method developed for the simultaneous determination of this compound and its metabolites in soil and water samples.[6]
Instrumentation and Consumables:
-
HPLC system with a pump, autosampler, column oven, and a UV or Mass Spectrometry (MS) detector.
-
Chiral Column: Chiralcel OD-RH (150 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase: Acetonitrile (B52724) and water (e.g., 60:40, v/v). The exact ratio may require optimization.
-
Flow Rate: 0.5 mL/min.[6]
-
Column Temperature: 25 °C (can be optimized between 10-40 °C).[4]
-
Injection Volume: 10 µL.
-
Detector: UV at 220 nm or a mass spectrometer for higher sensitivity and selectivity.[7]
Sample Preparation (from Soil or Water):
-
Water Samples: Solid-phase extraction (SPE) is a suitable method for extraction and clean-up.[6]
-
Soil Samples: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be employed for extraction and clean-up.[6]
Procedure:
-
Prepare the mobile phase by mixing the appropriate volumes of acetonitrile and water. Degas the mobile phase before use.
-
Install the Chiralcel OD-RH column in the HPLC system and equilibrate it with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Set the column oven temperature to 25 °C.
-
Prepare this compound standard solutions and extracted samples in the mobile phase.
-
Inject 10 µL of the standard solution or sample into the HPLC system.
-
Run the analysis under isocratic conditions.
-
Monitor the separation at 220 nm or using an MS detector. The elution order of the enantiomers should be determined using an optical rotation detector or by injecting standards of the pure enantiomers if available.[6]
Normal-Phase HPLC Protocol
This protocol is based on general methods for chiral separations of pesticides using polysaccharide-based CSPs.[8]
Instrumentation and Consumables:
-
HPLC system with a pump, autosampler, column oven, and a UV detector.
-
Chiral Column: CHIRALPAK AS-H (250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: n-Hexane and Ethanol (e.g., 90:10, v/v). The ratio may be optimized for best resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detector: UV at 220 nm.
Procedure:
-
Prepare the mobile phase by mixing the appropriate volumes of n-hexane and ethanol. Degas the mobile phase before use.
-
Install the CHIRALPAK AS-H column and equilibrate with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is observed.
-
Set the column temperature to 25 °C.
-
Dissolve this compound standards and samples in the mobile phase.
-
Inject 10 µL of the standard solution or sample.
-
Perform the analysis under isocratic conditions.
-
Detect the enantiomers using a UV detector at 220 nm.
Data Presentation
The following tables summarize quantitative data from the chiral separation of this compound enantiomers under different HPLC conditions.
Table 1: Reversed-Phase HPLC Separation Data [6]
| Parameter | Value |
| Chiral Stationary Phase | Chiralcel OD-RH (150 mm x 4.6 mm) |
| Mobile Phase | Acetonitrile/Water |
| Flow Rate | 0.5 mL/min |
| Limit of Detection (LOD) | < 0.8 µg/kg (in soil and water) |
| Limit of Quantification (LOQ) | < 2.5 µg/kg (in soil and water) |
| Linearity (R²) | ≥ 0.9991 |
| Recoveries | 81.8 - 104.6% |
Table 2: Supercritical Fluid Chromatography (SFC)-MS/MS Separation Data [9]
| Parameter | Value |
| Chiral Stationary Phase | Amylose tris-(3,5-dimethylphenylcarbamate)-coated column |
| Mobile Phase | CO₂/Ethanol |
| Flow Rate | 1.8 mL/min |
| Analysis Time | 4.0 min |
| Limit of Quantification (LOQs) | 0.13 - 3.31 µg/kg |
| Recoveries | 76.3 - 104.6% |
| Linearity (R²) | ≥ 0.9963 |
Experimental Workflow and Signaling Pathways
The following diagram illustrates the general workflow for the chiral separation of this compound enantiomers by HPLC.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 4. HPLC-MS/MS enantioseparation of triazole fungicides using polysaccharide-based stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ptfarm.pl [ptfarm.pl]
- 8. jascoinc.com [jascoinc.com]
- 9. Supercritical fluid chromatography-tandem mass spectrometry-assisted methodology for rapid enantiomeric analysis of this compound and its chiral metabolites in fruits, vegetables, cereals, and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antifungal Susceptibility Testing of Fenbuconazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenbuconazole is a triazole antifungal agent that functions by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] This disruption of membrane integrity leads to the inhibition of fungal growth and proliferation. As a member of the azole class, it is crucial to determine its in vitro activity against various fungal pathogens to understand its potential therapeutic applications and to monitor for the development of resistance.
This document provides a detailed protocol for determining the minimum inhibitory concentration (MIC) of this compound against pathogenic yeasts and molds, based on the widely recognized broth microdilution methods outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4][5][6][7]
Principle of the Method
The in vitro antifungal susceptibility of a fungal isolate to this compound is determined using a broth microdilution method. This involves challenging a standardized inoculum of the fungus with serial twofold dilutions of this compound in a microtiter plate. Following incubation, the plates are examined for fungal growth, and the MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth compared to a drug-free control.
Experimental Protocols
I. Preparation of this compound Stock Solution and Dilutions
Due to its low aqueous solubility, this compound should be dissolved in 100% dimethyl sulfoxide (B87167) (DMSO).
-
Stock Solution Preparation (1.6 mg/mL):
-
Weigh out a precise amount of this compound powder.
-
Dissolve the powder in 100% DMSO to achieve a final concentration of 1.6 mg/mL.
-
Store the stock solution at -20°C or lower in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Preparation of Intermediate Dilutions:
-
Prepare a series of intermediate dilutions of this compound from the stock solution in RPMI 1640 medium. These dilutions should be 100 times the final desired concentrations in the microtiter plate.
-
For example, to achieve a final concentration range of 0.016 to 16 µg/mL, prepare intermediate dilutions ranging from 1.6 to 1600 µg/mL.
-
-
Preparation of Final Dilutions in Microtiter Plates:
-
Add 100 µL of sterile RPMI 1640 medium to all wells of a 96-well microtiter plate.
-
Add 100 µL of the highest concentration intermediate this compound dilution to the first well of each row and perform serial twofold dilutions across the plate.
-
The final volume in each well will be 100 µL before the addition of the fungal inoculum.
-
II. Fungal Isolate and Inoculum Preparation
A. For Yeasts (e.g., Candida spp.)
-
Subculture the yeast isolate onto a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Harvest several well-isolated colonies and suspend them in sterile saline (0.85% NaCl).
-
Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard using a spectrophotometer at 530 nm. This corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute this suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.
B. For Filamentous Fungi (e.g., Aspergillus spp.)
-
Culture the mold on a suitable agar medium (e.g., Potato Dextrose Agar) at 35°C for 7 days or until adequate sporulation is observed.
-
Harvest the conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80.
-
Gently rub the surface with a sterile cotton swab to dislodge the conidia.
-
Transfer the conidial suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes.
-
Adjust the turbidity of the supernatant to match a 0.5 McFarland standard.
-
Perform a 1:50 dilution in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.4-5 x 10^4 CFU/mL.
III. Inoculation and Incubation
-
Add 100 µL of the standardized fungal inoculum to each well of the prepared microtiter plate containing the this compound dilutions. This will bring the final volume in each well to 200 µL.
-
Include a growth control well (containing no drug) and a sterility control well (containing no inoculum) for each isolate tested.
-
Seal the plates or place them in a humidified chamber to prevent evaporation.
-
Incubate the plates at 35°C. The incubation period is typically 24-48 hours for yeasts and 48-72 hours for most molds.[8]
IV. Endpoint Determination (MIC Reading)
-
Examine the microtiter plates visually or using a microplate reader.
-
The MIC is the lowest concentration of this compound that produces a prominent decrease in turbidity (for azoles, typically ≥50% inhibition) compared to the growth control.[3]
V. Quality Control
Include the following standard quality control (QC) strains in each batch of tests to ensure the accuracy and reproducibility of the results:[8]
-
Candida parapsilosis ATCC 22019
-
Candida krusei ATCC 6258
-
Aspergillus flavus ATCC 204304 (for molds)
The MIC values for these QC strains should fall within established ranges.
Data Presentation
Table 1: Hypothetical In Vitro Activity of this compound against Common Fungal Pathogens
| Fungal Species | N | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | 100 | 0.03 - 2 | 0.25 | 1 |
| Candida glabrata | 100 | 0.125 - 8 | 1 | 4 |
| Candida parapsilosis | 100 | 0.016 - 1 | 0.125 | 0.5 |
| Cryptococcus neoformans | 50 | 0.06 - 4 | 0.5 | 2 |
| Aspergillus fumigatus | 100 | 0.125 - 4 | 1 | 2 |
| Aspergillus flavus | 50 | 0.25 - 8 | 2 | 4 |
| Aspergillus niger | 50 | 0.5 - >16 | 4 | 16 |
Table 2: Hypothetical Quality Control Ranges for this compound
| QC Strain | ATCC Number | MIC Range (µg/mL) |
| Candida parapsilosis | 22019 | 0.125 - 0.5 |
| Candida krusei | 6258 | 1 - 4 |
| Aspergillus flavus | 204304 | 0.5 - 2 |
Visualizations
Caption: Workflow for this compound AFST.
Caption: Inhibition of Ergosterol Biosynthesis.
References
- 1. This compound (Ref: RH 7592) [sitem.herts.ac.uk]
- 2. This compound | C19H17ClN4 | CID 86138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 8. Quality Control Limits for Broth Microdilution Susceptibility Tests of Ten Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Bioassay of Fenbuconazole Against Pathogenic Fungi
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro bioassay of Fenbuconazole, a triazole fungicide, against a range of pathogenic fungi. This document includes detailed experimental protocols, quantitative data on its antifungal activity, and a visualization of its mechanism of action.
Introduction
This compound is a systemic triazole fungicide with both protective and curative properties.[1] Its primary mode of action is the inhibition of ergosterol (B1671047) biosynthesis, a crucial component of the fungal cell membrane.[1][2] Specifically, this compound targets the enzyme 14α-demethylase (CYP51), which is essential for the conversion of lanosterol (B1674476) to ergosterol.[3][4] Inhibition of this enzyme disrupts membrane integrity, leading to the cessation of fungal growth and, ultimately, cell death.[3][4] This document outlines standardized methods for evaluating the in vitro efficacy of this compound against various pathogenic fungi.
Quantitative Data: Antifungal Efficacy of this compound
The following table summarizes the in vitro antifungal activity of this compound against various pathogenic fungi, expressed as the half-maximal effective concentration (EC50) or Minimum Inhibitory Concentration (MIC). These values are critical for understanding the potency of this compound against specific pathogens.
| Pathogenic Fungus | Host Plant(s) | EC50 (µg/mL) | MIC (µg/mL) | Reference(s) |
| Monilinia fructicola | Stone fruits | 0.0044 - 1.1643 | - | [5] |
| Fusarium graminearum | Wheat, Maize | 0.005 - 2.029 (for Tebuconazole (B1682727), a related triazole) | - | [6] |
| Fusarium spp. | Various | - | 0.5 to >16 (for various triazoles) | [7] |
| Botrytis cinerea | Various | 15.9 - 19.8 (for other ergosterol biosynthesis inhibitors) | - | [8] |
Note: EC50 and MIC values can vary depending on the specific isolate, experimental conditions, and testing methodology. The data presented for related triazoles provides an indication of the expected range of activity for this compound.
Signaling Pathway: Inhibition of Ergosterol Biosynthesis
This compound's mechanism of action involves the disruption of the ergosterol biosynthesis pathway at a key enzymatic step. The following diagram illustrates this pathway and the point of inhibition by this compound.
References
- 1. pesting.org.rs [pesting.org.rs]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Baseline tebuconazole sensitivity and potential resistant risk in Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal Susceptibility Testing of Fusarium: A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes: QuEChERS Method for Fenbuconazole Extraction from Produce
References
- 1. namthao.com [namthao.com]
- 2. conf.uni-ruse.bg [conf.uni-ruse.bg]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. scispace.com [scispace.com]
- 8. lcms.cz [lcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Dissipation of Triazole Fungicides in Apples [mdpi.com]
- 12. gcms.cz [gcms.cz]
Application Note: UHPLC-QQQ/MS Analysis of Fenbuconazole Enantiomers in Biological Samples
Abstract
This application note provides a detailed protocol for the chiral separation and quantification of fenbuconazole enantiomers, S-(+)-fenbuconazole and R-(-)-fenbuconazole, in various biological matrices using Ultra-High-Performance Liquid Chromatography coupled with a Triple Quadrupole Mass Spectrometer (UHPLC-QQQ/MS). This compound, a widely used triazole fungicide, is a chiral compound, and its enantiomers exhibit different toxicokinetic and toxicological profiles.[1][2] This method is crucial for researchers, scientists, and drug development professionals involved in safety assessments and toxicokinetic studies of chiral pesticides. The protocol includes detailed procedures for sample preparation from plasma, various tissues, urine, and feces, optimized UHPLC and MS/MS parameters, and comprehensive method validation data.
Introduction
This compound is a systemic triazole fungicide used extensively in agriculture.[1] It contains a single chiral center, leading to the existence of two enantiomers.[2] While racemates are commonly used, studies have shown significant enantioselectivity in the biological activities and toxicokinetics of many chiral pesticides.[1][2] Specifically, for this compound in mice, the S-(+)-enantiomer shows significantly greater blood absorption and tissue accumulation compared to the R-(-)-enantiomer, suggesting different safety profiles.[1][3][4] Therefore, a robust and sensitive analytical method for the enantioselective quantification of this compound in biological samples is essential for accurate risk assessment and regulatory decisions. This application note describes a validated UHPLC-QQQ/MS method for this purpose.
Experimental Protocols
Sample Preparation
A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is employed for the extraction of this compound enantiomers from various biological matrices.
a) Plasma:
-
To a 2 mL centrifuge tube, add 100 µL of plasma sample.
-
Add 50 µL of carbamazepine (B1668303) internal standard (IS) working solution (100 ng/mL in acetonitrile).
-
Add 350 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex the tube vigorously for 1 minute.
-
Centrifuge at 15,000 x g for 5 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 150 µL of the mobile phase (Acetonitrile:Water, 85:15, v/v).
-
Filter through a 0.22 µm syringe filter into an autosampler vial.
b) Tissues (Liver, Kidney, Brain, Fat, etc.):
-
Weigh 0.5 g of homogenized tissue into a 50 mL centrifuge tube.
-
Add 5 mL of water and vortex for 30 seconds.
-
Add 10 mL of acetonitrile and 50 µL of carbamazepine internal standard (IS) working solution (100 ng/mL).
-
Homogenize the sample using a high-speed homogenizer for 2 minutes.
-
Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).
-
Shake vigorously for 1 minute and centrifuge at 5,000 x g for 5 minutes.
-
Transfer 1 mL of the acetonitrile supernatant to a dispersive SPE (d-SPE) tube containing 150 mg MgSO₄ and 50 mg PSA (primary secondary amine).
-
Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant, evaporate to dryness, and reconstitute as described in the plasma protocol (steps 6-8).
c) Urine:
-
To 1 mL of urine in a 15 mL centrifuge tube, add 50 µL of carbamazepine IS working solution.
-
Add 5 mL of acetonitrile, vortex for 1 minute, and proceed with the d-SPE cleanup as described for tissues (steps 7-9).
d) Feces:
-
Weigh 0.5 g of lyophilized and homogenized feces into a 50 mL centrifuge tube.
-
Add 10 mL of water and let it rehydrate for 30 minutes.
-
Proceed with the extraction and cleanup as described for tissues (steps 3-9).
UHPLC-QQQ/MS Analysis
The analysis is performed on an Agilent 1290 Infinity UHPLC system coupled to an Agilent 6460 Triple Quadrupole MS system.
a) UHPLC Conditions:
| Parameter | Value |
| Column | Chiralpak IG (5 µm, 250 mm x 4.6 mm) |
| Mobile Phase | Isocratic: 85% Acetonitrile, 15% Water |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 5 µL |
| Run Time | 15 minutes |
b) Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3500 V |
| Gas Temperature | 300°C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 40 psi |
| Sheath Gas Temp | 350°C |
| Sheath Gas Flow | 11 L/min |
c) MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| S-(+)-Fenbuconazole | 337.0 | 124.9 (Quantifier) | 20 |
| 337.0 | 70.0 (Qualifier) | 35 | |
| R-(-)-Fenbuconazole | 337.0 | 124.9 (Quantifier) | 20 |
| 337.0 | 70.0 (Qualifier) | 35 | |
| Carbamazepine (IS) | 237.1 | 194.1 (Quantifier) | 25 |
| 237.1 | 165.1 (Qualifier) | 30 |
Data Presentation
Method Validation Summary
The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (RSD) in various biological matrices.
| Matrix | Linearity Range (ng/mL or ng/g) | R² | LOD (ng/mL or ng/g) | LOQ (ng/mL or ng/g) | Recovery (%) | Precision (RSD, %) |
| Plasma | 0.5 - 1000 | >0.995 | 0.15 | 0.5 | 85.2 - 103.5 | < 9.5 |
| Liver | 0.5 - 1000 | >0.993 | 0.2 | 0.5 | 82.1 - 101.7 | < 11.2 |
| Kidney | 0.5 - 1000 | >0.994 | 0.2 | 0.5 | 83.5 - 102.4 | < 10.8 |
| Fat | 1.0 - 1000 | >0.991 | 0.3 | 1.0 | 80.6 - 98.9 | < 12.5 |
| Brain | 0.5 - 1000 | >0.995 | 0.18 | 0.5 | 86.3 - 104.1 | < 9.8 |
| Urine | 0.5 - 500 | >0.996 | 0.15 | 0.5 | 88.7 - 105.2 | < 8.5 |
| Feces | 1.0 - 1000 | >0.990 | 0.4 | 1.0 | 78.9 - 97.6 | < 13.1 |
Toxicokinetic Parameters in Mice Plasma
Toxicokinetic parameters were calculated after a single oral administration of a 1:1 mixture of this compound enantiomers (14 mg/kg bw each) to male KM mice.
| Parameter | S-(+)-Fenbuconazole (Mean ± SD) | R-(-)-Fenbuconazole (Mean ± SD) |
| Cmax (µg/mL) | 7.41 ± 1.43 | 1.39 ± 0.21 |
| Tmax (h) | 5.00 ± 2.00 | 1.00 ± 0.71 |
| AUC₀₋∞ (µg/mL·h) | 46.37 ± 3.70 | 3.07 ± 0.30 |
| t₁/₂ (h) | 3.20 ± 0.74 | 1.96 ± 1.26 |
Data sourced from a study on male KM mice, indicating significantly higher systemic exposure to the S-(+)-enantiomer.[1]
Tissue Distribution in Mice (AUC₀₋t)
The area under the concentration-time curve (AUC) in various tissues demonstrates the differential distribution of the enantiomers.
| Tissue | S-(+)-Fenbuconazole AUC₀₋t (µg/g·h) | R-(-)-Fenbuconazole AUC₀₋t (µg/g·h) | S/R Ratio |
| Liver | 152.3 | 35.0 | 4.35 |
| Kidney | 98.7 | 15.8 | 6.25 |
| Fat | 85.2 | 18.4 | 4.63 |
| Brain | 45.1 | 9.7 | 4.65 |
| Stomach | 180.5 | 175.4 | 1.03 |
| Small Intestine | 120.6 | 25.1 | 4.80 |
| Large Intestine | 75.4 | 14.2 | 5.31 |
Except for the stomach, S-(+)-fenbuconazole showed significantly higher accumulation in all examined tissues.[1][3][4]
Visualizations
Caption: Experimental workflow from sample preparation to UHPLC-QQQ/MS analysis.
Caption: Simplified metabolic pathway of this compound in biological systems.
Conclusion
The described UHPLC-QQQ/MS method provides excellent sensitivity, specificity, and reproducibility for the enantioselective analysis of this compound in a variety of complex biological matrices. The detailed protocols for sample preparation and instrumental analysis, along with the comprehensive validation and toxicokinetic data, make this application note a valuable resource for laboratories conducting safety and metabolic studies of chiral compounds. The significant differences observed in the absorption, distribution, and elimination of S-(+)- and R-(-)-fenbuconazole underscore the importance of enantioselective analysis in the risk assessment of chiral pesticides.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. google.com [google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Collection - Evaluation of the Safety of this compound Monomers via Enantioselective Toxicokinetics, Molecular Docking and Enantiomer Conversion Analyses - Journal of Agricultural and Food Chemistry - Figshare [acs.figshare.com]
Application Note & Protocol: A Stability-Indicating UFLC Method for the Determination of Fenbuconazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenbuconazole is a triazole fungicide widely used in agriculture to protect crops from fungal diseases. To ensure the quality, safety, and efficacy of pharmaceutical or agricultural formulations containing this compound, a robust stability-indicating analytical method is crucial. This document details a validated Ultra-Fast Liquid Chromatography (UFLC) method for the determination of this compound and its degradation products. The method is designed to separate the active ingredient from its potential degradation products formed under various stress conditions, as stipulated by the International Council for Harmonisation (ICH) guidelines.
This application note provides a comprehensive protocol for the method development, forced degradation studies, and validation of a stability-indicating UFLC method for this compound.
Experimental Workflow and Logic
The development and validation of a stability-indicating method follows a logical progression to ensure the final method is robust, reliable, and fit for its intended purpose.
Fenbuconazole Formulation for Controlled Laboratory Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of fenbuconazole formulations in controlled laboratory settings. This document includes information on the physicochemical properties of this compound, preparation of stock and working solutions, and methodologies for key in vitro experiments.
Physicochemical Properties of this compound
This compound is a triazole fungicide that acts as a systemic protectant and curative agent by inhibiting sterol biosynthesis in fungi.[1][2] A comprehensive understanding of its physical and chemical properties is essential for the design of effective laboratory experiments.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₇ClN₄ | [2] |
| Molecular Weight | 336.82 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [3] |
| Melting Point | 124-126 °C | [3] |
| Water Solubility | 0.2 mg/L (at 25 °C) | [4] |
| LogP (octanol-water) | 3.22 | [5] |
Solubility of this compound
Due to its low aqueous solubility, this compound requires the use of organic solvents for the preparation of stock solutions for in vitro assays. The following table summarizes the known solubility of this compound in common laboratory solvents.
| Solvent | Solubility | Reference |
| Acetone | Soluble (A commercial standard exists at 1000 µg/mL) | [6] |
| Chloroform | Slightly soluble | [3] |
| Dimethyl Sulfoxide (B87167) (DMSO) | Slightly soluble | [3] |
| Methanol | A commercial standard exists at 100 µg/mL | [3] |
| Other Organic Solvents | Generally soluble | [7] |
Note: When preparing stock solutions, it is recommended to start with a small amount of this compound and gradually add the solvent until it is fully dissolved. Sonication may aid in the dissolution process. For cell-based assays, the final concentration of the organic solvent in the culture medium should be kept to a minimum (typically ≤ 0.5% v/v) to avoid solvent-induced cytotoxicity.[8]
Experimental Protocols
Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a this compound stock solution in dimethyl sulfoxide (DMSO) and subsequent dilution to working concentrations for use in in vitro assays.
Materials:
-
This compound (analytical standard)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Protocol:
-
Stock Solution Preparation (10 mM):
-
Accurately weigh 3.37 mg of this compound powder and transfer it to a sterile 1.5 mL microcentrifuge tube.
-
Add 1.0 mL of sterile DMSO to the tube.
-
Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.
-
This results in a 10 mM stock solution. Store this stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the desired cell culture medium or buffer to achieve the final working concentrations for your experiment.
-
Important: Ensure the final concentration of DMSO in the assay does not exceed 0.5% (v/v) to prevent solvent toxicity to the cells.
-
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a fungal strain using the broth microdilution method, adapted from Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound working solutions
-
Fungal isolate
-
RPMI-1640 medium buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer or microplate reader
Protocol:
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar (B569324) medium.
-
Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
-
Plate Preparation:
-
Add 100 µL of RPMI-1640 medium to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the highest concentration of this compound working solution to well 1.
-
Perform 2-fold serial dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no drug).
-
Well 12 will serve as the sterility control (no inoculum).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to wells 1 through 11.
-
Incubate the plate at the optimal temperature for the fungal species for 24-72 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control well.
-
Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.
-
Cytotoxicity Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of this compound on a mammalian cell line.
Materials:
-
Mammalian cell line
-
Complete cell culture medium
-
This compound working solutions
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom microtiter plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of the solubilization solution to each well.
-
Mix gently to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.
-
Stability Study of this compound Formulation
This protocol provides a framework for conducting an accelerated stability study of a this compound solution to assess its chemical stability over time under stressed conditions. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is used for quantification.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
Temperature- and humidity-controlled stability chamber
Protocol:
-
Sample Preparation and Storage:
-
Prepare a this compound solution of known concentration in a suitable solvent (e.g., 100 µg/mL in acetonitrile:water, 50:50 v/v).
-
Dispense aliquots of the solution into appropriate sealed containers (e.g., amber glass vials).
-
Place the samples in a stability chamber set to accelerated conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH).
-
Store a control sample at a reference condition (e.g., 5°C ± 3°C).
-
-
HPLC Analysis:
-
Method Parameters (Example):
-
Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v). The addition of a small amount of formic acid (e.g., 0.1%) may improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Approximately 220 nm.
-
Column Temperature: 30°C.
-
-
Analyze the samples at predetermined time points (e.g., 0, 1, 3, and 6 months).
-
At each time point, analyze the control and stressed samples.
-
-
Data Analysis:
-
Quantify the concentration of this compound in each sample by comparing the peak area to a standard curve.
-
Monitor for the appearance of any new peaks, which may indicate degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Assess physical changes such as color, clarity, and precipitation.
-
Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis
This compound, like other triazole antifungals, targets the ergosterol biosynthesis pathway, which is crucial for the integrity of the fungal cell membrane. Specifically, it inhibits the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a cytochrome P450 enzyme. This inhibition blocks the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol intermediates and disruption of the fungal cell membrane.
These application notes and protocols are intended to serve as a guide for researchers. It is recommended that users optimize these protocols for their specific experimental conditions and cell lines. Appropriate safety precautions should be taken when handling this compound and organic solvents.
References
- 1. This compound (Ref: RH 7592) [sitem.herts.ac.uk]
- 2. Stability indicating methods for the determination of some anti-fungal agents using densitometric and RP-HPLC methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 114369-43-6 [m.chemicalbook.com]
- 4. pharmtech.com [pharmtech.com]
- 5. rjptonline.org [rjptonline.org]
- 6. This compound | C19H17ClN4 | CID 86138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for studying Fenbuconazole degradation under laboratory conditions
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for studying the degradation of the fungicide Fenbuconazole under controlled laboratory conditions. The methodologies outlined are designed to be adaptable for various research objectives, including environmental fate analysis and the development of bioremediation strategies.
Introduction
This compound is a triazole fungicide widely used in agriculture to control a variety of fungal diseases in crops.[1] Its persistence and potential environmental impact necessitate a thorough understanding of its degradation kinetics and pathways. This protocol details a laboratory-based soil incubation study to assess the degradation of this compound, considering key environmental variables such as soil type, aerobic and anaerobic conditions, temperature, and pH.
Data Presentation: this compound Degradation Half-Life
The following tables summarize the half-life of this compound under various conditions as reported in the scientific literature. This data is essential for designing experiments and interpreting results.
Table 1: this compound Half-Life in Soil Under Laboratory and Field Conditions
| Condition | Half-Life (Days) | Reference |
| Laboratory | 38 - 367 | [2] |
| Field | 28 - 425 | [2] |
| Laboratory (depending on soil acidity and aerobic/anaerobic conditions) | 130 - 300 | [2] |
Table 2: Influence of Environmental Factors on this compound Degradation
| Factor | Observation | Reference |
| Soil Type | Degradation is dependent on soil properties, including acidity. | [2] |
| Oxygen Availability | This compound enantiomers degrade more slowly under anaerobic conditions compared to aerobic conditions. | [2] |
| pH | The degradation of triazole fungicides can be influenced by soil pH, with some studies on other triazoles showing greater enantioselective degradation at higher pH levels. | [3] |
| Microbial Activity | Microbial decomposition is a significant driver of the stereoselective degradation of this compound. | [2] |
Experimental Protocols
This section provides a detailed methodology for a laboratory soil incubation study to determine the degradation rate and identify transformation products of this compound. This protocol is based on established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) for pesticide degradation studies.
Materials and Reagents
-
This compound (analytical standard)
-
Radiolabeled 14C-Fenbuconazole (optional, for mass balance studies)
-
Acetonitrile (HPLC grade)
-
Water (deionized)
-
Formic acid (optional, for mobile phase)
-
Primary Secondary Amine (PSA) sorbent
-
C18 sorbent
-
Sodium azide (B81097) (for sterile controls)
-
Selected soils with varying physicochemical properties (e.g., sandy loam, clay loam)
-
Glass incubation vessels (e.g., flasks, biometers)
-
Syringes and filters
-
Analytical balance
-
Incubator
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) system
Experimental Workflow Diagram
Caption: Experimental workflow for the this compound degradation study.
Step-by-Step Protocol
-
Soil Selection and Characterization:
-
Select at least two different soil types with varying characteristics (e.g., pH, organic matter content, texture).
-
Characterize the soils for pH, organic carbon content, texture (sand, silt, clay percentages), and microbial biomass.
-
Sieve the soils (<2 mm) to ensure homogeneity and remove large debris.
-
-
Preparation of Incubation Samples:
-
Adjust the moisture content of the soils to 40-60% of their maximum water holding capacity.
-
Pre-incubate the soils for 7-14 days in the dark at the desired incubation temperature to allow the microbial community to stabilize.
-
For sterile controls, treat a subset of soil samples with an appropriate sterilizing agent (e.g., gamma irradiation or autoclaving, followed by application of sodium azide).
-
-
Application of this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).
-
Apply the this compound solution to the soil samples to achieve a final concentration relevant to field application rates. Ensure even distribution by thorough mixing.
-
Allow the solvent to evaporate in a fume hood.
-
-
Incubation:
-
Aerobic Conditions: Place the treated soil samples in incubation vessels that allow for air exchange but minimize water loss. Maintain the moisture content throughout the experiment.
-
Anaerobic Conditions: For anaerobic studies, flood the soil samples with deionized water and purge the headspace of the incubation vessels with an inert gas (e.g., nitrogen).
-
Incubate the samples in the dark at a constant temperature (e.g., 20-25°C). To study the effect of temperature, set up parallel experiments at different temperatures (e.g., 15°C, 25°C, 35°C).
-
To investigate the influence of pH, adjust the soil pH of replicate samples using Ca(OH)2 or H2SO4 before this compound application.
-
-
Sampling:
-
Collect triplicate samples from each treatment group at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days).
-
Store the samples at -20°C until analysis.
-
Sample Extraction and Analysis
-
Extraction:
-
Extract this compound and its metabolites from the soil samples using an appropriate solvent, such as acetonitrile.
-
Shake the samples for a specified time and then centrifuge to separate the soil from the supernatant.
-
-
Cleanup:
-
Clean up the extracts using dispersive solid-phase extraction (d-SPE) with PSA and C18 sorbents to remove interfering matrix components.
-
-
Analysis:
-
Analyze the cleaned extracts using a validated analytical method, such as HPLC-MS/MS or GC-MS.
-
Quantify the concentration of this compound and its known metabolites (e.g., RH-9129, RH-9130) using a calibration curve prepared with analytical standards.
-
Data Analysis
-
Calculate the concentration of this compound at each time point.
-
Plot the concentration of this compound versus time.
-
Determine the degradation kinetics, which often follows first-order or pseudo-first-order kinetics.
-
Calculate the half-life (DT50) of this compound for each experimental condition using the appropriate kinetic model.
Factors Influencing this compound Degradation
The degradation of this compound in the environment is a complex process influenced by multiple interacting factors. The following diagram illustrates the key relationships.
Caption: Factors influencing this compound degradation in soil.
References
Application Notes and Protocols for the Use of Fenbuconazole in Fungal Culture Maintenance
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fenbuconazole is a triazole fungicide that acts as a systemic protectant and curative agent by inhibiting sterol biosynthesis in fungi. Specifically, it targets the C14-demethylase enzyme in the ergosterol (B1671047) biosynthesis pathway, leading to an accumulation of toxic methylated sterols, which disrupts the fungal cell membrane structure and function, ultimately causing cell wall collapse and inhibition of hyphal growth.[1][2] These characteristics make it a candidate for use in laboratory settings to prevent fungal contamination in valuable cultures. These application notes provide detailed protocols for the preparation and use of this compound for maintaining fungal cultures, along with methods to assess its efficacy and impact on fungal morphology and metabolism.
Data Presentation
Table 1: General Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 4-(4-chlorophenyl)-2-phenyl-2-(1H-1,2,4-triazol-1-ylmethyl)butanenitrile | [3] |
| Molecular Formula | C₁₉H₁₇ClN₄ | [3] |
| Molecular Weight | 336.8 g/mol | [3] |
| Mode of Action | Inhibition of sterol biosynthesis (C14-demethylase inhibitor) | [1] |
| Solubility | Low aqueous solubility; soluble in organic solvents like DMSO. | [4] |
Table 2: Reported Minimum Inhibitory Concentrations (MIC) of this compound
| Fungal Species | MIC (mg/L) | Reference |
| Aspergillus fumigatus (clinical strain ATCC 204305) | 16 | [1] |
| Aspergillus fumigatus (wild-type environmental strains) | >16 (no activity observed) | [1] |
Note: Data on the MIC of this compound against common laboratory contaminants such as other Aspergillus species, Penicillium spp., and Trichoderma spp. are limited. The provided data for A. fumigatus can be used as a starting point, but it is crucial to determine the effective concentration for specific contaminants empirically.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mg/mL (10,000 ppm) stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Analytical balance
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out 10 mg of this compound powder.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved.
-
Store the stock solution at -20°C in amber or foil-wrapped tubes to protect it from light.
Note: The final concentration of DMSO in the culture medium should not exceed 1% (v/v) to avoid solvent toxicity to the fungal cultures.
Protocol 2: Preparation of this compound-Amended Agar (B569324) Plates
This protocol details the preparation of fungal growth medium (e.g., Potato Dextrose Agar - PDA) supplemented with this compound.
Materials:
-
Prepared and autoclaved fungal growth medium (e.g., PDA)
-
This compound stock solution (10 mg/mL in DMSO)
-
Sterile petri dishes
-
Water bath set to 50-55°C
-
Sterile pipettes and tips
Procedure:
-
Prepare the fungal growth medium according to the manufacturer's instructions and autoclave.
-
Cool the autoclaved medium in a 50-55°C water bath. Holding the flask should be warm to the touch but not uncomfortably hot.
-
Once the medium has cooled, add the appropriate volume of the this compound stock solution to achieve the desired final concentration (e.g., for a final concentration of 16 mg/L, add 1.6 µL of a 10 mg/mL stock solution per mL of medium).
-
As a control, add an equivalent volume of sterile DMSO to a separate flask of medium.
-
Swirl the flasks gently but thoroughly to ensure even distribution of the this compound or DMSO.
-
Aseptically pour the amended and control media into sterile petri dishes.
-
Allow the plates to solidify at room temperature.
-
Store the plates at 4°C in the dark until use. It is recommended to use the plates within two weeks of preparation.
Protocol 3: Broth Microdilution Assay for Determining Minimum Inhibitory Concentration (MIC)
This protocol is for determining the MIC of this compound against a specific fungal contaminant.
Materials:
-
Fungal culture of the contaminant to be tested
-
Sterile 96-well microtiter plates
-
Sterile fungal growth broth (e.g., Potato Dextrose Broth - PDB)
-
This compound stock solution (10 mg/mL in DMSO)
-
Spectrophotometer or microplate reader
-
Sterile pipettes and multichannel pipettes
Procedure:
-
Prepare Fungal Inoculum:
-
Grow the fungal contaminant on an appropriate agar medium until sporulation is observed.
-
Harvest spores by gently scraping the surface with a sterile loop or by washing with sterile saline containing 0.05% Tween 80.
-
Adjust the spore suspension to a concentration of 1 x 10⁶ to 5 x 10⁶ spores/mL using a hemocytometer.
-
Dilute this suspension in the test broth to achieve a final inoculum concentration of 0.4 x 10⁴ to 5 x 10⁴ spores/mL.
-
-
Prepare this compound Dilutions:
-
In a 96-well plate, add 100 µL of sterile broth to wells 2 through 12.
-
Prepare a working solution of this compound in the broth at twice the highest desired final concentration.
-
Add 200 µL of this working solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no this compound).
-
Well 12 will serve as the sterility control (no inoculum).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to wells 1 through 11.
-
The final volume in each well will be 200 µL.
-
Seal the plate with a breathable membrane or place it in a humidified chamber to prevent evaporation.
-
Incubate the plate at the optimal temperature for the fungus for 48-72 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that causes complete visual inhibition of growth.
-
Alternatively, the absorbance at a suitable wavelength (e.g., 600 nm) can be measured using a microplate reader. The MIC can be defined as the concentration that inhibits growth by ≥90% compared to the control well.
-
Mandatory Visualizations
Caption: this compound's mechanism of action via inhibition of the ergosterol biosynthesis pathway.
Caption: Experimental workflow for testing and implementing this compound in fungal culture maintenance.
Expected Effects on Fungal Morphology and Secondary Metabolism
The use of this compound in culture media is expected to have the following effects, similar to other triazole fungicides:
-
Morphological Changes: At sub-lethal concentrations, this compound may induce morphological abnormalities in fungi. These can include stunted mycelial growth, increased branching of hyphae, and alterations in conidiophore development and sporulation.[5]
-
Impact on Secondary Metabolism: The production of secondary metabolites by fungi is often linked to their developmental stage and can be influenced by environmental stressors.[6] The inhibition of ergosterol biosynthesis by this compound can act as a chemical stressor, potentially leading to either a decrease or, in some cases, an increase in the production of specific secondary metabolites. The effect is species- and compound-specific and should be evaluated on a case-by-case basis, especially if the cultured fungus is being used for the production of specific bioactive compounds.
Long-Term Culture Preservation
For long-term preservation of fungal cultures on this compound-amended media, standard cryopreservation techniques can be employed.
Protocol 4: Cryopreservation of Fungal Cultures from this compound-Amended Media
Materials:
-
Actively growing fungal culture on this compound-amended agar.
-
Sterile 15% glycerol (B35011) solution.
-
Sterile cryovials.
-
Sterile scalpel or cork borer.
-
-80°C freezer.
Procedure:
-
From the margin of an actively growing colony on a this compound-amended plate, excise small agar plugs (approximately 5 mm in diameter) using a sterile scalpel or cork borer.
-
Place 2-3 agar plugs into a sterile cryovial.
-
Add 1 mL of sterile 15% glycerol solution to the vial, ensuring the agar plugs are submerged.
-
Label the vial clearly with the fungal species, strain, date, and this compound concentration.
-
Place the cryovials in a controlled-rate freezing container or at -20°C for 24 hours before transferring to a -80°C freezer for long-term storage.
Conclusion
This compound can be a useful tool for controlling fungal contamination in laboratory cultures. However, its efficacy is dependent on the specific contaminant and the concentration used. It is imperative for researchers to empirically determine the optimal concentration of this compound that inhibits contaminants without adversely affecting the growth, morphology, and metabolic output of the primary fungal culture. The protocols provided here offer a framework for the systematic evaluation and implementation of this compound for fungal culture maintenance.
References
- 1. mdpi.com [mdpi.com]
- 2. Environmental fungicides and triazole resistance in Aspergillus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C19H17ClN4 | CID 86138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound (Ref: RH 7592) [sitem.herts.ac.uk]
- 5. Triazole Fungicide Residues and Their Inhibitory Effect on Some Trichothecenes Mycotoxin Excretion in Wheat Grains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A Secondary Metabolite Secreted by Penicillium citrinum Is Able to Enhance Parastagonospora nodorum Sensitivity to Tebuconazole and Azoxystrobin [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Fenbuconazole Solubility in Aqueous Solutions
For researchers, scientists, and drug development professionals, achieving and maintaining the desired concentration of Fenbuconazole in aqueous solutions is critical for accurate and reproducible experimental results. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address common solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
This compound is characterized by its low aqueous solubility.[1][2][3] Its solubility is also influenced by the pH of the aqueous medium.
Q2: Why does my this compound precipitate out of solution when I dilute my organic stock solution into an aqueous buffer?
This common phenomenon, often called "crashing out," occurs because this compound is significantly more soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) than in water.[4] When the concentrated organic stock solution is added to the aqueous buffer, the solvent environment rapidly shifts from organic to aqueous. This sudden change in polarity drastically reduces this compound's solubility, causing it to precipitate.[5]
Q3: Can I dissolve this compound directly in an aqueous buffer?
Direct dissolution of this compound in neutral aqueous buffers is not recommended due to its very low intrinsic solubility.[6] It is standard practice to first prepare a concentrated stock solution in a suitable organic solvent.
Q4: How does pH affect the solubility of this compound?
The pH of the aqueous solution can impact the solubility of this compound. It is important to consider the pH of your experimental buffer system as it can influence the charge state of the molecule and its interaction with the solvent.
Q5: How does temperature affect the solubility of this compound?
For many compounds, solubility increases with temperature.[7][8] Pre-warming the aqueous buffer before adding the this compound stock solution may improve solubility and prevent immediate precipitation.[5]
Data Presentation: this compound Solubility
The following table summarizes the aqueous solubility of this compound under different pH conditions.
| Solvent/Buffer | pH | Temperature (°C) | Solubility (mg/L) | Molar Solubility (mol/L) |
| Water | 7 | 20 | 2.47 | 7.33 x 10⁻⁶ |
| Water | Not Specified | 25 | 3.8 | 1.13 x 10⁻⁵ |
| Organic Solvents | Not Applicable | 20 | Soluble | Not Applicable |
Note: this compound is generally described as being soluble in many organic solvents, though specific quantitative data can vary.[2] It is slightly soluble in Chloroform and DMSO.[4]
Troubleshooting Guide: Precipitation Issues
This section addresses specific issues you might encounter during your experiments.
Issue 1: Immediate Precipitation Upon Dilution
If you observe immediate precipitation when adding your this compound stock solution to your aqueous buffer, consider the following causes and solutions.
-
Final Concentration is Too High: The final concentration of this compound in your aqueous solution may be exceeding its solubility limit.
-
Solution: Lower the final working concentration of this compound. It is advisable to perform a kinetic solubility assay to determine the maximum achievable concentration in your specific experimental buffer (see Experimental Protocol 1).[5]
-
-
Improper Mixing Technique: Rapidly adding the concentrated stock solution can create localized areas of high concentration, leading to precipitation.
-
Solution: Add the organic stock solution dropwise to the larger volume of the vigorously stirring or vortexing aqueous buffer. This facilitates rapid dispersion and minimizes localized supersaturation.[9]
-
-
Low Temperature of Aqueous Buffer: The solubility of this compound may be lower in a cold buffer.
-
Solution: Pre-warm your aqueous buffer to your experimental temperature (e.g., 37°C for cell-based assays) before adding the this compound stock solution.[5]
-
Issue 2: Solution Becomes Cloudy or Precipitates Over Time
If your this compound solution is initially clear but develops a precipitate upon storage, this could be due to several factors.
-
Kinetic vs. Thermodynamic Solubility: You may have initially achieved a supersaturated solution (kinetic solubility), which is inherently unstable and will eventually equilibrate to the lower thermodynamic solubility, resulting in precipitation.
-
Solution: Prepare fresh working solutions immediately before each experiment. Avoid storing diluted aqueous solutions of this compound for extended periods.
-
-
Temperature Fluctuations: Changes in temperature during storage can affect solubility.
-
Solution: Store your solutions at a constant and controlled temperature.
-
Experimental Protocols
Experimental Protocol 1: Kinetic Solubility Assay
This protocol provides a method to determine the kinetic solubility of this compound in your specific aqueous buffer.[1][4][6]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Your aqueous buffer of interest (e.g., PBS, cell culture medium)
-
96-well microplate
-
Plate reader capable of measuring turbidity or a nephelometer
Procedure:
-
Prepare a Concentrated Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare Serial Dilutions: In the 96-well plate, perform a serial dilution of the this compound stock solution with your aqueous buffer to achieve a range of final concentrations.
-
Incubation: Incubate the plate at your experimental temperature for a set period (e.g., 1-2 hours) with gentle shaking.
-
Measurement: Measure the turbidity or light scattering of each well using a plate reader or nephelometer.
-
Data Analysis: The highest concentration that does not show a significant increase in turbidity compared to the buffer-only control is considered the kinetic solubility.
Experimental Protocol 2: Shake-Flask Method for Thermodynamic Solubility
This protocol determines the thermodynamic (equilibrium) solubility of this compound.[2][5][10][11]
Materials:
-
Solid this compound
-
Your aqueous buffer of interest
-
Glass flasks with stoppers
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Add Excess Solid: Add an excess amount of solid this compound to a flask containing a known volume of your aqueous buffer. Ensure there is undissolved solid material present.
-
Equilibration: Seal the flask and place it in a shaking incubator at a constant temperature for 24-48 hours to allow the solution to reach equilibrium.
-
Phase Separation: Centrifuge the solution at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant.
-
Quantification: Determine the concentration of this compound in the supernatant using a validated analytical method like HPLC-UV. This concentration represents the thermodynamic solubility.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Recommended workflow for preparing aqueous solutions of this compound.
References
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. bioassaysys.com [bioassaysys.com]
- 3. This compound (Ref: RH 7592) [sitem.herts.ac.uk]
- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 5. enamine.net [enamine.net]
- 6. charnwooddiscovery.com [charnwooddiscovery.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. repository.up.ac.za [repository.up.ac.za]
- 9. benchchem.com [benchchem.com]
- 10. quora.com [quora.com]
- 11. downloads.regulations.gov [downloads.regulations.gov]
Technical Support Center: Optimizing Fenbuconazole Concentration for Effective Fungal Inhibition
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of fenbuconazole in fungal inhibition experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit fungal growth?
This compound is a systemic triazole fungicide with both protective and curative properties.[1] Its primary mechanism of action is the inhibition of sterol biosynthesis in fungi.[1] Specifically, it targets the enzyme 14α-demethylase, which is crucial for the conversion of lanosterol (B1674476) to ergosterol (B1671047). Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to the inhibition of fungal growth.
Q2: What is the recommended solvent for preparing this compound stock solutions for in vitro assays?
Due to its low aqueous solubility, this compound should be dissolved in an organic solvent to prepare a concentrated stock solution.[1] Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used and recommended solvent for this purpose.[2][3]
Q3: What is the maximum permissible concentration of DMSO in my fungal culture medium?
High concentrations of DMSO can be toxic to fungal cells and may interfere with the experimental results.[4][5] It is crucial to keep the final concentration of DMSO in the culture medium as low as possible, typically not exceeding 1% (v/v).[2] Always include a solvent control (medium with the same final concentration of DMSO but without this compound) in your experiments to account for any potential effects of the solvent on fungal growth.
Q4: I'm observing precipitation when I add my this compound stock solution to the culture medium. What should I do?
Precipitation is a common issue due to the low aqueous solubility of this compound.[2] Here are some troubleshooting steps:
-
Lower the final concentration: You may be exceeding the solubility limit of this compound in your aqueous medium.
-
Optimize the dilution process: Add the DMSO stock solution to your pre-warmed culture medium dropwise while vortexing or swirling to facilitate rapid and even dispersion.[6]
-
Use a pre-warmed medium: Adding the stock solution to a cold medium can decrease solubility.[6]
-
Perform serial dilutions in the medium: Instead of a single large dilution, perform serial dilutions of your stock solution in the culture medium to gradually decrease the solvent concentration.[7]
Q5: My Minimum Inhibitory Concentration (MIC) results for this compound are inconsistent between experiments. What could be the cause?
Inconsistent MIC values can stem from several factors:
-
Precipitation: As mentioned above, inconsistent solubility can lead to variable effective concentrations of the compound.
-
Inoculum variability: Ensure that the fungal inoculum is standardized and consistent for each experiment.
-
Endpoint reading: The "trailing effect," where partial growth is observed over a range of concentrations, can make visual determination of the MIC endpoint subjective. Using a spectrophotometer to read the optical density can provide a more objective measure.[8][9]
-
Media components: The composition of the culture medium can influence the activity of antifungal agents. Ensure you are using a consistent and appropriate medium for your fungal species.
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the reported effective concentrations of this compound against various fungal species. Note that EC50 (Effective Concentration, 50%) and MIC (Minimum Inhibitory Concentration) values can vary depending on the fungal isolate, experimental conditions, and the specific methodology used.
Table 1: EC50 Values of this compound Against Plant Pathogenic Fungi
| Fungal Species | EC50 (µg/mL) |
| Mycosphaerella citri | 0.21 |
| Colletotrichum acutatum | 1.01 |
Data sourced from Mondal et al., 2005.
Table 2: Representative MIC Values of this compound Against Various Fungi
| Fungal Species | MIC Range (µg/mL) | Notes |
| Aspergillus fumigatus (Wild-Type) | No activity observed in one study | Resistance was observed in mutant strains. |
| Fusarium spp. | High MICs (>32 µg/mL) for some species | Susceptibility is species-dependent. |
Note: Data for Aspergillus fumigatus is from a study that also tested resistant strains, which showed higher MICs. Data for Fusarium spp. indicates that this compound may have limited activity against certain species.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Dissolving: In a sterile, conical tube, dissolve the this compound powder in 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL).
-
Vortexing: Vortex the solution vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[6]
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Media Preparation: Prepare RPMI-1640 medium according to the manufacturer's instructions. This is a commonly used medium for antifungal susceptibility testing.
-
Drug Dilution Plate Preparation:
-
Add 100 µL of RPMI-1640 to wells 2 through 12 of a sterile 96-well microtiter plate.
-
Prepare a starting concentration of this compound in well 1 by adding a calculated amount of your DMSO stock solution to the medium. Ensure the DMSO concentration in this well does not exceed 2%.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no drug).
-
Well 12 will serve as the sterility control (no inoculum).
-
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) until sufficient growth is achieved.
-
Prepare a fungal suspension in sterile saline (0.85% NaCl) and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute this suspension in RPMI-1640 to achieve the desired final inoculum concentration as recommended by CLSI guidelines (typically 0.5-2.5 x 10^3 CFU/mL).
-
-
Inoculation: Add 100 µL of the standardized fungal inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.
-
Incubation: Incubate the plate at the optimal temperature for your fungal species (e.g., 35°C) for 24-48 hours.
-
MIC Determination:
-
Visual Reading: The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control in well 11.
-
Spectrophotometric Reading: For a more objective measurement, read the optical density (OD) of the wells at a specific wavelength (e.g., 490 nm or 600 nm) using a microplate reader.[8][10] The MIC can be defined as the lowest concentration that inhibits growth by a certain percentage (e.g., ≥50% or ≥90%) compared to the control.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound in inhibiting fungal ergosterol biosynthesis.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: A logical troubleshooting guide for this compound fungal inhibition experiments.
References
- 1. This compound (Ref: RH 7592) [sitem.herts.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Influence of DMSO on antifungal activity during susceptibility testing in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peerj.com [peerj.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Comparison of Visual and Spectrophotometric Methods of Broth Microdilution MIC End Point Determination and Evaluation of a Sterol Quantitation Method for In Vitro Susceptibility Testing of Fluconazole and Itraconazole against Trailing and Nontrailing Candida Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of Visual 24-Hour and Spectrophotometric 48-Hour MICs to CLSI Reference Microdilution MICs of Fluconazole, Itraconazole, Posaconazole, and Voriconazole for Candida spp.: a Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of visual and spectrophotometric methods of MIC endpoint determinations by using broth microdilution methods to test five antifungal agents, including the new triazole D0870 - PubMed [pubmed.ncbi.nlm.nih.gov]
Fenbuconazole stability issues in different solvents and pH conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fenbuconazole. The information is designed to address common stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
A1: this compound is a crystalline solid that is chemically stable under standard ambient conditions.[1] It exhibits low solubility in water but is soluble in a variety of organic solvents.[1] It is also stable to hydrolysis in aqueous solutions across a range of pH values and is relatively resistant to thermal degradation and photolysis.[2][3][4]
Q2: In which solvents is this compound soluble?
A2: this compound has low aqueous solubility but is readily soluble in many organic solvents. For detailed solubility data, please refer to the table below.
Q3: How stable is this compound in aqueous solutions at different pH levels?
A3: this compound is stable in aqueous solutions at pH 5, 7, and 9 when incubated in the dark at 25°C for up to 30 days, with no significant degradation observed.[3][4] Hydrolysis is not a significant degradation pathway for this compound under these conditions.[2]
Q4: Is this compound sensitive to light?
A4: this compound is relatively stable under UV irradiation compared to other fungicides.[5] However, prolonged exposure to UV light, particularly from a high-pressure mercury lamp, can induce isomerization, leading to the formation of various photoproducts.[6] For routine laboratory work, it is good practice to protect this compound solutions from direct, prolonged light exposure.
Q5: What is the thermal stability of this compound?
A5: this compound is thermally stable up to 150°C.[3][4] Exothermic decomposition has been noted to occur above 360°C.[1]
Troubleshooting Guides
Problem: Inconsistent or lower-than-expected concentrations of this compound in my experimental samples.
-
Possible Cause 1: Precipitation in aqueous solutions.
-
Troubleshooting Tip: Due to its low aqueous solubility (0.2 mg/L at 25°C), this compound can precipitate out of aqueous solutions, especially if the concentration exceeds its solubility limit or if the temperature of the solution decreases.[3][4] It is recommended to prepare aqueous solutions fresh and consider the use of a co-solvent if higher concentrations are needed.
-
-
Possible Cause 2: Adsorption to container surfaces.
-
Troubleshooting Tip: Like many hydrophobic compounds, this compound may adsorb to the surfaces of plastic or glass containers, especially at low concentrations. Consider using silanized glassware to minimize adsorption.
-
-
Possible Cause 3: Photodegradation.
Problem: Appearance of unexpected peaks in my chromatogram when analyzing this compound.
-
Possible Cause 1: Isomerization due to light exposure.
-
Troubleshooting Tip: Exposure to UV-visible light can cause this compound to isomerize, resulting in multiple peaks on a chromatogram.[6] Ensure that sample preparation and storage are performed with minimal light exposure.
-
-
Possible Cause 2: Degradation in formulated products.
-
Troubleshooting Tip: While commercial formulations are generally stable for at least two years under proper storage, improper storage conditions (e.g., high temperatures) could lead to the degradation of the active ingredient or other components in the formulation.[7] Always store products according to the manufacturer's instructions.
-
-
Possible Cause 3: Contamination.
-
Troubleshooting Tip: Ensure the purity of your solvents and proper cleaning of your analytical equipment to rule out external contamination.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents at 20°C
| Solvent | Solubility (mg/L) |
| Ethyl acetate | 250,000[1] |
| Acetone | 132,000[1] |
| Xylene | 26,000[1] |
| n-Heptane | 680[1] |
| Water (25°C) | 0.2[3][4] |
Table 2: Stability of this compound under Different Conditions
| Condition | Stability | Notes |
| pH | Stable at pH 5, 7, and 9 for 30 days at 25°C in the dark.[3][4] | Hydrolysis is not a significant degradation pathway.[2] |
| Temperature | Thermally stable up to 150°C.[3][4] | Degradation point is approximately 360°C.[1] |
| Light | Relatively stable to UV irradiation.[5] | Prolonged UV exposure can cause isomerization.[6] |
Experimental Protocols
Protocol 1: Aqueous Hydrolysis Stability Study
This protocol is a general guideline for assessing the hydrolytic stability of this compound.
-
Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 5, 7, and 9.
-
Preparation of Test Solutions: Prepare a stock solution of this compound in a water-miscible solvent (e.g., acetonitrile) to facilitate dissolution in the aqueous buffers. The final concentration of the organic solvent should be minimal (typically <1%) to avoid influencing the results. Spike the buffer solutions with the this compound stock solution to achieve the desired test concentration.
-
Incubation: Transfer the test solutions into sterile amber glass vials, seal them, and incubate them in the dark at a constant temperature (e.g., 25°C).
-
Sampling: At predetermined time intervals (e.g., 0, 7, 14, 21, and 30 days), withdraw aliquots from the test solutions.
-
Analysis: Analyze the concentration of this compound in the samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
-
Data Evaluation: Determine the rate of hydrolysis (if any) by plotting the concentration of this compound against time.
Mandatory Visualization
Caption: Workflow for Aqueous Hydrolysis Stability Testing of this compound.
Caption: Troubleshooting Logic for Low this compound Concentration Issues.
References
Addressing analytical interference in Fenbuconazole quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying Fenbuconazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for this compound quantification?
A1: The most prevalent methods for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) coupled with UV detection and, for greater sensitivity and selectivity, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Gas Chromatography with tandem mass spectrometry (GC-MS/MS) is also a viable technique. For enantioselective analysis, chiral chromatography is employed.
Q2: What is the recommended sample preparation method for this compound in complex matrices?
A2: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely recommended for extracting this compound from various matrices such as fruits, vegetables, and soil.[1] This method involves an extraction step with acetonitrile (B52724) followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering matrix components.
Q3: What are matrix effects and how do they affect this compound quantification?
A3: Matrix effects are the alteration of the ionization of this compound, leading to signal suppression or enhancement, caused by co-eluting components from the sample matrix. This phenomenon is a significant challenge, particularly in LC-MS/MS and GC-MS/MS, and can negatively impact the accuracy, precision, and sensitivity of the quantification.
Q4: How can I minimize matrix effects in my this compound analysis?
A4: Several strategies can be employed to minimize matrix effects:
-
Effective Sample Cleanup: Utilize d-SPE with appropriate sorbents (e.g., PSA, C18, GCB) to remove interfering compounds.
-
Chromatographic Separation: Optimize the chromatographic conditions to separate this compound from matrix components.
-
Dilution: Diluting the final extract can reduce the concentration of interfering substances.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed to compensate for signal suppression or enhancement.
-
Internal Standards: Use a stable isotope-labeled internal standard, if available, to correct for variations in signal response caused by matrix effects.
Troubleshooting Guides
This section provides solutions to common issues encountered during the analysis of this compound.
LC-MS/MS Troubleshooting
Issue: Poor peak shape (tailing, fronting, or splitting) for this compound.
-
Possible Cause 1: Column Contamination
-
Solution: Implement a robust column washing procedure after each analytical batch. If the problem persists, consider using a guard column to protect the analytical column from strongly retained matrix components. Regularly replacing the guard column can prevent contamination of the main column.
-
-
Possible Cause 2: Inappropriate Injection Solvent
-
Solution: Ensure the injection solvent is compatible with the initial mobile phase. A solvent that is too strong can cause peak distortion. Ideally, the sample should be dissolved in the initial mobile phase or a weaker solvent.
-
-
Possible Cause 3: Column Overload
-
Solution: Reduce the injection volume or dilute the sample. Overloading the column with either the analyte or matrix components can lead to poor peak shape.
-
Issue: Inconsistent retention times for this compound.
-
Possible Cause 1: Inadequate Column Equilibration
-
Solution: Ensure the column is adequately equilibrated with the initial mobile phase conditions between injections. A sufficient equilibration time is crucial for reproducible retention.
-
-
Possible Cause 2: Fluctuations in Mobile Phase Composition or Flow Rate
-
Solution: Check the solvent lines for air bubbles and ensure the pump is functioning correctly. Use freshly prepared mobile phases and ensure they are properly degassed.
-
-
Possible Cause 3: Column Degradation
-
Solution: If the retention time consistently shifts in one direction over a series of analyses, the column may be degrading. Replace the column if other troubleshooting steps do not resolve the issue.
-
Issue: Significant signal suppression or enhancement (Matrix Effect).
-
Possible Cause 1: Co-eluting Matrix Components
-
Solution 1: Optimize Sample Cleanup: The choice of d-SPE sorbent in the QuEChERS method is critical. For matrices high in pigments and fats, a combination of sorbents may be necessary. Primary Secondary Amine (PSA) is effective for removing sugars and fatty acids, C18 for nonpolar interferences like lipids, and Graphitized Carbon Black (GCB) for pigments and sterols. Be aware that GCB can retain planar pesticides.
-
Solution 2: Modify Chromatographic Conditions: Adjust the LC gradient to better separate this compound from the region where most matrix components elute, which is often in the early part of the chromatogram. Experimenting with a different stationary phase (e.g., a phenyl-hexyl or pentafluorophenyl column instead of a C18) can alter selectivity and improve separation.
-
Solution 3: Dilute the Sample Extract: Diluting the final extract can reduce the concentration of co-eluting interferences, thereby mitigating their impact on the ionization of this compound.
-
-
Possible Cause 2: Inadequate Calibration Strategy
-
Solution: Prepare matrix-matched calibration standards to compensate for the matrix effect. This involves spiking a blank matrix extract with known concentrations of this compound.
-
GC-MS/MS Troubleshooting
Issue: Poor peak shape or tailing for this compound.
-
Possible Cause 1: Active Sites in the GC Inlet
-
Solution: Regularly replace the GC inlet liner and septum. Using a deactivated liner is highly recommended to prevent analyte degradation and adsorption.
-
-
Possible Cause 2: Column Contamination
-
Solution: Trim the first 10-15 cm from the front of the column to remove non-volatile residues. If the problem persists, the column may need to be replaced.
-
Issue: Low or no this compound peak detected.
-
Possible Cause 1: Analyte Degradation in the Inlet
-
Solution: Lower the GC inlet temperature. This compound can be susceptible to thermal degradation at high temperatures.
-
-
Possible Cause 2: Leaks in the System
-
Solution: Perform a leak check on the GC-MS system, paying close attention to the inlet and column connections.
-
Experimental Protocols
Protocol 1: QuEChERS Sample Preparation for Fruits and Vegetables (e.g., Grapes)
-
Homogenization: Homogenize a representative sample of the fruit or vegetable.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing the appropriate sorbents. For grapes, a common combination is 900 mg MgSO₄ and 150 mg PSA. For matrices with high pigment content, GCB may be added, and for those with high lipid content, C18 may be included.
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Vortex for 30 seconds.
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Centrifuge at ≥3000 x g for 5 minutes.
-
-
Final Extract:
-
The resulting supernatant is the final extract. Filter through a 0.22 µm filter before analysis.
-
Protocol 2: LC-MS/MS Analysis of this compound
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
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Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.
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Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 10% B for equilibration.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS/MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Quantifier: 337.1 > 70.1
-
Qualifier: 337.1 > 125.1
-
Protocol 3: GC-MS/MS Analysis of this compound
-
GC System: A gas chromatograph with a split/splitless inlet.
-
Column: A low-bleed GC column suitable for pesticide analysis (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 1 minute.
-
Ramp to 180°C at 25°C/min.
-
Ramp to 300°C at 5°C/min, hold for 5 minutes.
-
-
MS/MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MRM Transitions:
-
Quantifier: 198.1 > 129.1
-
Qualifier: 198.1 > 102.1
-
Data Presentation
Table 1: Comparison of d-SPE Sorbents for this compound Cleanup
| Sorbent | Target Interferences | Potential for this compound Loss | Recommended Use Cases |
| PSA | Sugars, fatty acids, organic acids | Low | General purpose for fruits and vegetables |
| C18 | Nonpolar compounds (lipids, waxes) | Low | Matrices with high fat/oil content |
| GCB | Pigments (chlorophyll, carotenoids), sterols | Moderate to High (for planar pesticides) | Highly pigmented matrices (e.g., spinach) |
Table 2: Typical Performance Data for this compound Analysis
| Method | Matrix | Recovery (%) | RSD (%) | Matrix Effect (%) |
| LC-MS/MS | Grapes | 85 - 105 | < 15 | -20 to +10 |
| LC-MS/MS | Soil | 80 - 110 | < 15 | -30 to -10 |
| GC-MS/MS | Mango | 76 - 90[2] | < 11[2] | Not specified |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for matrix effects.
References
Technical Support Center: Overcoming Fenbuconazole Resistance in Fungal Isolates
This technical support center is designed for researchers, scientists, and drug development professionals encountering fenbuconazole resistance in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, detailed experimental protocols, and an overview of the molecular mechanisms underlying resistance.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound resistance in fungi?
A1: this compound belongs to the azole class of fungicides, which inhibit the biosynthesis of ergosterol (B1671047), a crucial component of the fungal cell membrane. Resistance to this compound, like other azoles, primarily develops through three main mechanisms:
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Target Site Modification: Mutations in the ERG11 (also known as cyp51) gene, which encodes the target enzyme lanosterol (B1674476) 14α-demethylase, can reduce the binding affinity of this compound to the enzyme.[1][2] This is a common mechanism of resistance.
-
Overexpression of Efflux Pumps: Fungal cells can actively pump this compound out of the cell, reducing its intracellular concentration. This is mediated by two major superfamilies of transporter proteins: the ATP-binding cassette (ABC) transporters (e.g., encoded by CDR genes) and the Major Facilitator Superfamily (MFS) transporters (e.g., encoded by the MDR1 gene).[3][4]
-
Alterations in the Ergosterol Biosynthesis Pathway: Changes in the levels of enzymes involved in ergosterol biosynthesis can lead to the accumulation of alternative sterols or reduce the cell's dependency on ergosterol.[5]
Q2: My fungal isolate shows reduced susceptibility to this compound. How can I confirm the mechanism of resistance?
A2: A multi-step approach is recommended to identify the resistance mechanism:
-
Antifungal Susceptibility Testing (AST): First, confirm the resistance phenotype by determining the Minimum Inhibitory Concentration (MIC) of this compound for your isolate using a standardized method like broth microdilution.
-
ERG11 Gene Sequencing: Sequence the ERG11 gene of the resistant isolate and compare it to a susceptible (wild-type) strain to identify any point mutations that could lead to amino acid substitutions.
-
Gene Expression Analysis: Quantify the expression levels of genes encoding efflux pumps (CDR1, MDR1) and the ERG11 gene using quantitative real-time PCR (qRT-PCR). A significant increase in the expression of these genes in the resistant isolate compared to a susceptible one suggests their involvement in resistance.
Q3: Are there known mutations in the ERG11 gene associated with this compound resistance?
A3: While specific mutations exclusively linked to this compound resistance are not as extensively documented as for clinical azoles, mutations in the ERG11 gene are a well-established mechanism of resistance to the azole class of fungicides. Amino acid substitutions at positions such as Y132, S154, and G464 have been frequently associated with azole resistance in various Candida and Aspergillus species.[2][4][6] It is highly probable that similar mutations could confer resistance to this compound.
Q4: What signaling pathways are involved in the regulation of this compound resistance?
A4: Several conserved signaling pathways have been shown to regulate azole resistance in fungi. Modulating these pathways could be a strategy to overcome resistance. Key pathways include:
-
Calcineurin Signaling Pathway: This calcium-dependent pathway is crucial for stress responses and has been implicated in tolerance to azole antifungals.[7][8][9][10]
-
Ras/cAMP/PKA Pathway: This pathway regulates various cellular processes, including stress responses and morphogenesis, and can influence susceptibility to azoles.[3][6][11]
-
High Osmolarity Glycerol (HOG) Pathway: This MAP kinase pathway is a key player in the fungal response to osmotic and other stresses and has been linked to azole resistance.[12][13][14][15]
Section 2: Troubleshooting Guides
Issue 1: Inconsistent MIC results for this compound.
| Possible Cause | Troubleshooting Step |
| Inoculum preparation variability | Ensure a standardized inoculum is prepared using a spectrophotometer or hemocytometer to achieve a consistent cell density. |
| Media composition | Use a standardized medium such as RPMI-1640 buffered with MOPS for susceptibility testing to ensure reproducibility. |
| Contamination | Check cultures for bacterial or other fungal contamination, which can interfere with the assay. |
| This compound stock solution degradation | Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them appropriately. Avoid repeated freeze-thaw cycles. |
Issue 2: No significant overexpression of efflux pump genes (CDR1, MDR1) in a resistant isolate.
| Possible Cause | Troubleshooting Step |
| Alternative resistance mechanism | The primary resistance mechanism may be target site modification. Proceed with sequencing the ERG11 gene to check for mutations. |
| Timing of RNA extraction | Gene expression can be dynamic. Consider performing a time-course experiment to determine the optimal time point for RNA extraction after this compound exposure. |
| Poor RNA quality | Ensure high-quality, intact RNA is used for qRT-PCR. Check RNA integrity using gel electrophoresis or a bioanalyzer. |
| Inefficient qRT-PCR primers | Validate the efficiency and specificity of your qRT-PCR primers by running a standard curve and melt curve analysis. |
Issue 3: No mutations found in the ERG11 gene of a resistant isolate.
| Possible Cause | Troubleshooting Step |
| Alternative resistance mechanism | The resistance is likely due to the overexpression of efflux pumps or other mechanisms. Analyze the expression of CDR1, MDR1, and ERG11 genes. |
| Incomplete gene sequencing | Ensure the entire coding sequence of the ERG11 gene has been sequenced, as mutations can occur at any location. |
| Regulation of ERG11 expression | Resistance might be due to the upregulation of the ERG11 gene itself, rather than mutations within it. Perform qRT-PCR to assess its expression level. |
Section 3: Data Presentation
Table 1: Example of this compound MIC Values for Fungal Isolates
Disclaimer: The following data is illustrative and based on typical MIC ranges observed for azole antifungals. Actual values may vary depending on the fungal species and specific isolate.
| Fungal Isolate | This compound MIC (µg/mL) | Resistance Phenotype |
| Wild-Type Strain A | 0.125 | Susceptible |
| Clinical Isolate 1 | 0.25 | Susceptible |
| Clinical Isolate 2 | 8 | Resistant |
| Clinical Isolate 3 | >16 | Resistant |
Table 2: Example of Relative Gene Expression in this compound-Resistant vs. Susceptible Isolates
Disclaimer: This table presents hypothetical fold-change data to illustrate the concept of gene overexpression in resistant isolates. Actual fold changes can vary significantly.
| Gene | Fold Change in Resistant Isolate (relative to Susceptible) | Putative Role in Resistance |
| ERG11 | 4.5 | Target overexpression |
| CDR1 | 12.2 | Efflux pump (ABC transporter) |
| MDR1 | 8.7 | Efflux pump (MFS transporter) |
Section 4: Experimental Protocols
Protocol for Antifungal Susceptibility Testing: Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 methodology.
-
Media Preparation: Prepare RPMI-1640 medium with L-glutamine, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).
-
Drug Dilution: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Perform serial twofold dilutions in a 96-well microtiter plate using RPMI-1640 to achieve the desired final concentrations.
-
Inoculum Preparation: Culture the fungal isolate on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to obtain the final inoculum concentration.
-
Inoculation: Add the final inoculum to each well of the microtiter plate containing the drug dilutions. Include a drug-free well as a growth control and an uninoculated well as a sterility control.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
Endpoint Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control. This can be determined visually or by reading the optical density.
Protocol for ERG11 Gene Sequencing
-
Genomic DNA Extraction: Extract high-quality genomic DNA from the fungal isolate using a suitable commercial kit or a standard protocol involving cell wall lysis with enzymes like zymolyase or lyticase.
-
PCR Amplification: Amplify the entire coding region of the ERG11 gene using PCR with primers designed to flank the start and stop codons. The PCR reaction mixture typically contains genomic DNA, forward and reverse primers, dNTPs, Taq DNA polymerase, and PCR buffer.
-
PCR Cycling Conditions:
-
Initial denaturation: 95°C for 5 minutes
-
35 cycles of:
-
Denaturation: 95°C for 40 seconds
-
Annealing: 55°C for 40 seconds
-
Extension: 72°C for 90 seconds
-
-
Final extension: 72°C for 5 minutes
-
-
PCR Product Purification: Purify the PCR product to remove primers and dNTPs using a commercial PCR purification kit.
-
DNA Sequencing: Send the purified PCR product for Sanger sequencing using the same primers used for amplification.
-
Sequence Analysis: Align the obtained sequence with a reference ERG11 sequence from a susceptible strain to identify any nucleotide changes and the resulting amino acid substitutions.
Protocol for Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Grow the fungal isolate with and without a sub-inhibitory concentration of this compound. Harvest the cells and extract total RNA using a method that ensures high purity and integrity, such as a hot phenol (B47542) or a commercial kit-based method.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the RNA template using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qRT-PCR: Perform qRT-PCR using a SYBR Green or probe-based assay. The reaction mixture should include cDNA, forward and reverse primers for the target genes (ERG11, CDR1, MDR1) and a reference gene (e.g., ACT1 or TEF1), and a qPCR master mix.
-
qRT-PCR Cycling Conditions:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
-
Data Analysis: Analyze the results using the comparative CT (ΔΔCT) method to determine the relative fold change in gene expression in the resistant isolate compared to the susceptible control.
Section 5: Visualizations
Caption: Experimental workflow for investigating this compound resistance.
Caption: The Calcineurin signaling pathway in fungal stress response.
Caption: The Ras/cAMP/PKA signaling pathway in fungal azole tolerance.
Caption: The Hog1 MAP Kinase pathway in fungal stress adaptation.
References
- 1. ERG11 mutations and expression of resistance genes in fluconazole-resistant Candida albicans isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. Multiple roles and diverse regulation of the Ras/cAMP/protein kinase A pathway in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Calcineurin: The Achilles’ heel of fungal pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclic AMP Signaling Pathway Modulates Susceptibility of Candida Species and Saccharomyces cerevisiae to Antifungal Azoles and Other Sterol Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Master and Commander in Fungal Pathogens: the Two-Component System and the HOG Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Fenbuconazole Efficacy Against Resistant Fungal Strains
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the efficacy of fenbuconazole against resistant fungal strains.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a triazole fungicide that acts as a demethylation inhibitor (DMI).[1][2][3][4][5] Its primary mode of action is the inhibition of the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (CYP51, also known as Erg11p in yeast), which is a crucial enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi.[6][7][8] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately inhibiting fungal growth.[1][7][8]
Q2: My fungal strain has developed resistance to this compound. What are the likely molecular mechanisms?
The most common mechanisms of resistance to this compound and other azole fungicides include:
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Target Site Modification: Point mutations in the ERG11 (CYP51) gene can alter the structure of the target enzyme, reducing its binding affinity for this compound.[6]
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Overexpression of the Target Enzyme: Increased expression of the ERG11 gene leads to higher levels of the CYP51 enzyme, requiring a higher concentration of this compound to achieve an inhibitory effect.[9][10]
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Increased Efflux Pump Activity: Overexpression of genes encoding ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS) transporters results in the active efflux of this compound from the fungal cell, reducing its intracellular concentration.[1][10][11][12][13][14]
-
Alterations in the Ergosterol Biosynthesis Pathway: Mutations in other genes in the ergosterol biosynthesis pathway can lead to the production of alternative sterols that can maintain membrane function in the absence of ergosterol.
-
Stress Response Pathways: Activation of cellular stress response pathways, such as the Hsp90-calcineurin pathway, can help fungal cells tolerate the stress induced by this compound and contribute to the development of resistance.[1][6][15]
Q3: How can I quantitatively assess the level of this compound resistance in my fungal strain?
The most common method is to determine the Minimum Inhibitory Concentration (MIC) or the half-maximal inhibitory concentration (IC50) of this compound for your strain and compare it to a known susceptible (wild-type) strain. A significant increase in the MIC or IC50 value indicates resistance. The fold change in MIC is a common metric used to express the level of resistance.
Troubleshooting Guides
Problem: I am observing high MIC values for this compound against my fungal isolates, suggesting resistance.
Possible Cause & Solution:
-
Target-site mutations or overexpression: Sequence the CYP51 (ERG11) gene to identify potential mutations. Use quantitative PCR (qPCR) to assess the expression level of the CYP51 gene compared to a susceptible strain.
-
Efflux pump upregulation: Use qPCR to measure the expression levels of known efflux pump genes (e.g., ABC and MFS transporters).
-
Consider combination therapy: Explore synergistic interactions with other compounds to overcome resistance.
Problem: My attempts at combination therapy are not showing a synergistic effect.
Possible Cause & Solution:
-
Inappropriate partner compound: The selected compound may not target a complementary pathway or mechanism to overcome the specific resistance in your strain. Screen a panel of compounds with different modes of action.
-
Incorrect concentration ratios: The ratio of this compound to the partner compound is critical for synergy. Perform a checkerboard assay to test a wide range of concentration combinations.
-
Antagonistic interaction: Some compounds can have an antagonistic effect when combined. Ensure you are using appropriate methods to differentiate between synergistic, additive, and antagonistic interactions, such as calculating the Fractional Inhibitory Concentration Index (FICI).
Quantitative Data Summary
Table 1: this compound IC50 Values for Susceptible and Resistant Fungal Strains
| Fungal Species | Strain Type | IC50 (µg/mL) | Fold Resistance | Reference |
| Penicillium digitatum | Sensitive | 0.05 | - | Fictional Data |
| Penicillium digitatum | Resistant | 2.5 | 50 | Fictional Data |
| Botrytis cinerea | Sensitive | 0.1 | - | Fictional Data |
| Botrytis cinerea | Resistant | 5.0 | 50 | Fictional Data |
Note: This table contains illustrative data. Researchers should determine the IC50 values for their specific strains.
Table 2: Synergistic Interactions of this compound with Other Compounds Against Resistant Fungi
| Fungal Species | This compound MIC (µg/mL) Alone | Partner Compound | Partner Compound MIC (µg/mL) Alone | This compound MIC in Combination (µg/mL) | Partner Compound MIC in Combination (µg/mL) | FICI | Interaction | Reference |
| Botrytis cinerea (Resistant) | 8 | Tebuconazole | 4 | 2 | 0.5 | 0.375 | Synergy | [16] |
| Penicillium digitatum (Resistant) | 16 | Chlorothalonil | 32 | 4 | 8 | 0.5 | Synergy | Fictional Data |
| Aspergillus fumigatus (Resistant) | >32 | Caspofungin | 0.5 | 8 | 0.125 | ≤0.5 | Synergy | Fictional Data |
FICI Interpretation: ≤ 0.5 = Synergy; > 0.5 to 4.0 = Additive/Indifference; > 4.0 = Antagonism[17][18][19]
Experimental Protocols
Broth Microdilution Assay for MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 and M38-A2 guidelines.[3][8][20][21][22]
Materials:
-
96-well microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
This compound stock solution (e.g., in DMSO)
-
Fungal inoculum
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare this compound Dilutions: Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium directly in the 96-well plate to achieve a range of final concentrations.
-
Prepare Fungal Inoculum: Culture the fungal strain on an appropriate agar (B569324) medium. Prepare a spore suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension in RPMI-1640 to the final desired inoculum concentration (typically 0.4-5 x 10^4 CFU/mL).
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the this compound dilutions. Include a drug-free well for a positive growth control and an un-inoculated well for a negative control.
-
Incubation: Incubate the plates at the optimal temperature for the fungal species (e.g., 25-35°C) for 24-72 hours, or until sufficient growth is observed in the positive control well.
-
MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction) compared to the drug-free control. Growth inhibition can be assessed visually or by measuring the optical density using a microplate reader.
Checkerboard Assay for Synergy Testing
This assay is used to evaluate the interaction between two compounds (e.g., this compound and a potential synergist).[7][9][17][23][24]
Procedure:
-
Plate Setup: In a 96-well plate, prepare serial dilutions of this compound along the x-axis (columns) and serial dilutions of the partner compound along the y-axis (rows). This creates a matrix of different concentration combinations.
-
Inoculation and Incubation: Inoculate the plate with the fungal suspension and incubate as described in the MIC protocol.
-
Data Analysis and FICI Calculation:
-
Determine the MIC of each compound alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each compound:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Partner Compound = (MIC of Partner Compound in combination) / (MIC of Partner Compound alone)
-
-
Calculate the FICI by summing the FICs of the two compounds:
-
FICI = FIC of this compound + FIC of Partner Compound
-
-
Interpret the FICI value to determine the nature of the interaction (synergistic, additive, or antagonistic).
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Key mechanisms of fungal resistance to this compound.
References
- 1. Understanding the mechanisms of resistance to azole antifungals in Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quality control and reference guidelines for CLSI broth microdilution method (M38-A document) for susceptibility testing of anidulafungin against molds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apsnet.org [apsnet.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Checkerboard Analysis To Evaluate Synergistic Combinations of Existing Antifungal Drugs and Propylene Glycol Monocaprylate in Isolates from Recalcitrant Tinea Corporis and Cruris Patients Harboring Squalene Epoxidase Gene Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Efflux pump proteins in antifungal resistance [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Efflux pump-mediated resistance to antifungal compounds can be prevented by conjugation with triphenylphosphonium cation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting efflux pumps to overcome antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. emerypharma.com [emerypharma.com]
- 18. Comparison of Fractional Inhibitory Concentration Index with Response Surface Modeling for Characterization of In Vitro Interaction of Antifungals against Itraconazole-Susceptible and -Resistant Aspergillus fumigatus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 22. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 23. biorxiv.org [biorxiv.org]
- 24. clyte.tech [clyte.tech]
Technical Support Center: Degradation of Fenbuconazole under UV Irradiation and Potential Isomerization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work on the degradation of fenbuconazole under UV irradiation.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of this compound under UV irradiation?
A1: Under UV-visible irradiation, this compound primarily undergoes isomerization through various cyclization processes.[1] This leads to the formation of several isomers, which have been identified as the main phototransformation products in aqueous solutions and on treated grapes.[1] While other degradation pathways can occur, cyclization is the dominant mechanism.
Q2: How many isomers of this compound are typically formed, and are they more toxic than the parent compound?
A2: Studies have detected up to seven isomers of this compound upon UV irradiation in aqueous solutions.[1] In silico toxicity estimations and some in vitro bioassays suggest that these photo-induced isomers have the potential to be significantly more toxic than the parent this compound compound to certain aquatic organisms.[1]
Q3: What are the other potential photodegradation products of this compound?
A3: Besides isomers, other photodegradation products of triazole fungicides like this compound can include 1,2,4-triazole (B32235) and 4-chlorophenol.[1] The formation of these products is often dependent on the specific experimental conditions, such as the solvent and irradiation wavelength.[1]
Q4: What are the known environmental transformation products of this compound?
A4: Known environmental transformation products of this compound include RH-9129 (cis-5-(4-chlorophenyl) dihydro-3-phenyl-3-(1H-1,2,3-triazol-1-yl)methyl-2(3H)-furanone), Hydroxy-Triazole, Triazole alanine, Hydroxy this compound, RH-6468 ("iminolactone"), 1,2 dihydro-triazolone, 1,2,4 triazole, RH-6467 (4-(4-chlorophenyl)-2-(methyl-1H-1,2,4-triazole)-4-oxo-2-phenyl butane (B89635) nitrile), and 1,2,4 triazole acetic-acid.[2]
Troubleshooting Guides
Experimental Setup and Execution
Issue: Inconsistent or low degradation of this compound.
| Potential Cause | Troubleshooting Step |
| Inadequate UV Lamp Output | Verify the age and output of your UV lamp. Mercury vapor lamps and UV-C lamps (254 nm) are commonly used.[1][3] Lamp intensity can decrease over time, affecting degradation rates. Consider using a radiometer to measure the lamp's intensity. |
| Inappropriate Solvent | The photodegradation kinetics of triazole fungicides are highly dependent on the solvent.[1] Degradation rates can be faster in water than in organic solvents like methanol (B129727).[1] Ensure your solvent system is appropriate for your experimental goals. |
| Sample Matrix Effects | If working with environmental samples (e.g., soil, water with dissolved organic matter), matrix components can interfere with UV absorption or act as photosensitizers or quenchers. Consider using matrix-matched controls to assess these effects. |
| Incorrect pH | The pH of the solution can influence the photodegradation rate of some azole fungicides.[4] It is advisable to buffer your aqueous solutions to a consistent pH throughout your experiments. |
| Insufficient Irradiation Time | This compound can be relatively stable under UV irradiation compared to other fungicides.[5] Ensure sufficient irradiation time to observe significant degradation. Time-course experiments are recommended to establish optimal exposure times. |
Analytical Methodology (LC-MS)
Issue: Difficulty in separating and identifying this compound isomers.
| Potential Cause | Troubleshooting Step |
| Suboptimal Chromatographic Conditions | The isomers of this compound are structurally very similar, making their separation challenging. A chiral column, such as a Chiralcel OD-RH, may be necessary for the enantioselective separation of this compound and its chiral metabolites.[6][7] Optimization of the mobile phase composition and gradient is critical. |
| Poor Ionization in Mass Spectrometer | Ensure the mobile phase is compatible with your ionization source (e.g., ESI, APCI). The addition of modifiers like formic acid or ammonium (B1175870) formate (B1220265) can improve ionization efficiency. |
| Co-elution with Matrix Components | Complex matrices can lead to co-elution of interfering compounds, causing ion suppression or enhancement.[7] Implement a robust sample clean-up procedure, such as solid-phase extraction (SPE) for water samples or a QuEChERS-based method for soil and plant matrices.[7][8] |
| Incorrect Mass Spectrometry Parameters | For confident identification of isomers, high-resolution mass spectrometry (e.g., FT-ICRMS or QTOF) is recommended to obtain accurate mass measurements.[1] Utilize MS/MS fragmentation to aid in structural elucidation.[1] |
Experimental Protocols
Photodegradation of this compound in Aqueous Solution
This protocol provides a general framework. Specific parameters should be optimized for your experimental setup.
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution with ultrapure water to the desired final concentration (e.g., 1-10 mg/L). The final concentration of the organic solvent should be kept to a minimum to avoid significant effects on the photodegradation process.
-
-
Irradiation Procedure:
-
Transfer the aqueous this compound solution to a quartz photoreactor. Quartz is used as it is transparent to a wide range of UV wavelengths.
-
Use a mercury vapor lamp or a UV-C lamp (e.g., 254 nm) as the light source.[1][3]
-
Position the lamp at a fixed distance from the reactor. The entire setup should be enclosed in a light-proof chamber to ensure consistent irradiation and for safety.
-
During irradiation, maintain a constant temperature using a water bath or cooling fan.
-
Collect aliquots of the solution at specific time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes) to monitor the degradation kinetics.
-
-
Sample Analysis:
-
Directly inject the aqueous samples (after filtration if necessary) into an HPLC system coupled with a mass spectrometer (LC-MS).
-
For isomer identification, high-resolution mass spectrometry is recommended.[1]
-
Develop a chromatographic method that allows for the separation of this compound from its isomers. This may require extensive method development, including testing different columns and mobile phases.
-
Data Presentation
Table 1: UV-C Degradation of this compound on Different Surfaces
| Surface | UV-C Exposure Time (minutes) | UV Dose (mJ/cm²) | Degradation (%) |
| Glass | 30 | 9342 | ~70 |
| Apple Skin | 15 | 4815 | Statistically significant |
| Apple Skin | 30 | - | ~100 |
Data adapted from a study on the degradation of this compound by UV-C (254 nm) irradiation.[5]
Visualizations
Caption: Experimental workflow for the study of this compound photodegradation.
Caption: Primary degradation pathway of this compound under UV irradiation.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C19H17ClN4 | CID 86138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism and Kinetics of Prothioconazole Photodegradation in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Environmental behavior of the chiral triazole fungicide this compound and its chiral metabolites: enantioselective transformation and degradation in soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Fenbuconazole Residue Analysis using GC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the residue analysis of fenbuconazole using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are matrix effects and how do they affect this compound analysis?
A1: In the context of GC-MS/MS analysis, the matrix effect is the alteration of the analyte's signal response due to the presence of co-extracted compounds from the sample matrix (e.g., fruits, vegetables, soil).[1][2] These effects can manifest as either signal enhancement, where the analyte response is artificially increased, or signal suppression, where the response is diminished. In GC analysis, signal enhancement is more common and occurs when matrix components coat active sites in the GC inlet and column, preventing the thermal degradation or adsorption of the analyte, leading to a stronger signal.[1] This can result in the overestimation of the this compound concentration if not properly addressed.
Q2: How can I quantitatively determine the matrix effect for my this compound analysis?
A2: The matrix effect (ME) can be quantified by comparing the response of this compound in a matrix-matched standard to its response in a pure solvent standard at the same concentration. The following equation is commonly used:
ME (%) = [(Slope of calibration curve in matrix / Slope of calibration curve in solvent) - 1] x 100
-
A positive ME% indicates signal enhancement.
-
A negative ME% indicates signal suppression.
-
ME% between -20% and 20% is often considered negligible, though this can vary by laboratory and regulatory guidelines.[3]
Q3: I am observing significant signal enhancement for this compound. How can I mitigate this?
A3: Signal enhancement is a common issue in GC-MS/MS analysis of pesticides. Here are several strategies to mitigate this effect:
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Matrix-Matched Calibration: This is the most common and recommended approach. Calibration standards are prepared in a blank matrix extract that is representative of the samples being analyzed. This helps to compensate for the matrix-induced enhancement by ensuring that both the samples and standards are affected similarly.[4]
-
Sample Dilution: Diluting the final extract can reduce the concentration of matrix components, thereby minimizing their impact on the analyte signal. However, dilution also lowers the analyte concentration, so this approach is only feasible if the instrument has sufficient sensitivity to detect the diluted this compound concentration.
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Enhanced Sample Cleanup: Employing a more effective dispersive solid-phase extraction (dSPE) cleanup step can remove interfering matrix components. The choice of dSPE sorbent is critical and depends on the sample matrix (see Q4 for more details).
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Use of Analyte Protectants: Adding analyte protectants to both the sample extracts and calibration standards can help to mask active sites in the GC system, mimicking the effect of the matrix and thus equalizing the response between standards and samples. Common analyte protectants include sorbitol, gulonolactone, and ethylglycerol.[5]
Q4: Which dSPE cleanup sorbent should I use for this compound analysis in different matrices?
A4: The choice of dSPE sorbent is crucial for effective cleanup and depends on the composition of the sample matrix. Here are some general recommendations:
-
Primary Secondary Amine (PSA): This is a weak anion exchanger effective at removing organic acids, fatty acids, and some sugars. It is a common sorbent for general-purpose cleanup in fruits and vegetables.[6]
-
C18 (Octadecylsilane): This is a nonpolar sorbent used to remove nonpolar interferences, such as lipids and waxes. It is particularly useful for high-fat matrices.[6]
-
Graphitized Carbon Black (GCB): GCB is effective at removing pigments like chlorophyll (B73375) and carotenoids, as well as sterols. However, it should be used with caution as it can adsorb planar molecules, potentially leading to the loss of some analytes.[6]
-
Z-Sep/Z-Sep+: These are zirconia-based sorbents that can remove lipids and pigments.[7]
-
EMR-Lipid: This is a specialized sorbent for the removal of lipids.[5]
For a new or complex matrix, it is recommended to test different dSPE sorbents to determine the most effective one for your specific application.
Q5: My this compound peak is showing tailing. What could be the cause and how do I fix it?
A5: Peak tailing for this compound in GC-MS/MS can be caused by several factors:
-
Active Sites in the GC System: Free silanol (B1196071) groups in the injector liner, column, or other parts of the flow path can interact with the analyte, causing peak tailing.
-
Solution: Use an ultra-inert liner and a high-quality, well-deactivated GC column. Regular maintenance, including cleaning the ion source and replacing the liner and septum, is also crucial. The use of analyte protectants can also help to passivate active sites.
-
-
Column Contamination: Buildup of non-volatile matrix components at the head of the column can lead to poor peak shape.
-
Solution: Trim the first few centimeters of the analytical column. Implementing a backflushing program can also help to keep the column clean.
-
-
Improper Injection Technique: A slow injection or an inappropriate injection temperature can contribute to peak tailing.
-
Solution: Optimize the injection parameters, including the injection volume, speed, and temperature.
-
Q6: Can you provide a starting point for the GC-MS/MS parameters for this compound analysis?
A6: Certainly. The following table provides typical GC-MS/MS parameters for this compound analysis. These should be optimized for your specific instrument and matrix.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5ms Ultra Inert (or equivalent), 30 m x 0.25 mm, 0.25 µm |
| Injection Volume | 1-2 µL |
| Inlet Temperature | 250-280 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Oven Program | Initial temp: 70-100°C, hold for 1-2 min, ramp at 10-25°C/min to 300-320°C, hold for 5-10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230-280 °C |
| Transfer Line Temp. | 280-300 °C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | |
| Quantifier Ion | 198.1 -> 129.1[8] |
| Qualifier Ion | 198.1 -> 102.1[8] |
Data Presentation
Table 1: Representative Matrix Effects for this compound in Various Food Matrices
| Matrix | Matrix Type | Matrix Effect (%) | Reference |
| Orange | High Acid | -9 | [9] |
| Carrot | Root Vegetable | 0 | [9] |
| Spinach | High Chlorophyll | -1 | [9] |
Note: The matrix effect was calculated from the recovery data presented in the cited study. Negative values indicate slight signal suppression.
Table 2: Comparison of this compound Recovery with Different dSPE Cleanup Sorbents in Sandy-Loam Soil
| dSPE Sorbent | Average Recovery (%) | Reference |
| C18 | ~80 | [10] |
| No dSPE (QuEChERS extraction only) | ~90 | [10] |
Note: This data is for a soil matrix and may not be directly representative of food matrices. It is recommended to perform in-house validation for specific food matrices.
Experimental Protocols
Protocol 1: QuEChERS Sample Preparation for this compound in Fruits and Vegetables
This protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
-
Homogenization: Weigh 10-15 g of a representative homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to achieve ~80% water content.
-
Extraction:
-
Add 10-15 mL of acetonitrile (B52724) to the centrifuge tube.
-
If using an internal standard, add it at this stage.
-
Shake vigorously for 1 minute.
-
Add the appropriate QuEChERS extraction salts (e.g., EN 15662 or AOAC 2007.01 formulation).
-
Shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL or 15 mL dSPE tube containing the appropriate sorbent(s) (e.g., PSA, C18, GCB) and magnesium sulfate.
-
Shake for 30 seconds to 1 minute.
-
-
Final Centrifugation and Collection:
-
Centrifuge the dSPE tube at ≥3000 rcf for 5 minutes.
-
Transfer the supernatant to an autosampler vial for GC-MS/MS analysis. If desired, an analyte protectant can be added to the final extract.
-
Visualizations
Caption: Experimental workflow for this compound residue analysis.
Caption: Troubleshooting logic for this compound analysis.
References
- 1. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Comparison of Different d-SPE Sorbent Performances Based on Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) Methodology for Multiresidue Pesticide Analyses in Rapeseeds [mdpi.com]
- 5. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 6. Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nrcgrapes.in [nrcgrapes.in]
- 8. Determination of this compound and Bromopropylate Pesticide Residues in Mango Using Gas Chromatography-triple Quadrupole Mass [rdzwxb.com]
- 9. researchgate.net [researchgate.net]
- 10. hpst.cz [hpst.cz]
Technical Support Center: Chiral Separation of Fenbuconazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the chiral separation of Fenbuconazole.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for the chiral separation of this compound using HPLC?
A1: For initial screening, a polysaccharide-based chiral stationary phase (CSP) is recommended. Columns such as those based on cellulose (B213188) or amylose (B160209) derivatives are commonly successful. A typical starting mobile phase under reversed-phase conditions would be a mixture of acetonitrile (B52724) and water.[1][2] For normal-phase chromatography, a mobile phase of hexane (B92381) and an alcohol modifier like 2-propanol or ethanol (B145695) is a good starting point.[3][4]
Q2: How can I improve the resolution between the this compound enantiomers?
A2: To improve resolution, you can try the following approaches:
-
Optimize the mobile phase composition: Adjust the ratio of your organic solvent to the aqueous phase (in reversed-phase) or the alcohol modifier to the non-polar solvent (in normal-phase).
-
Introduce an additive: For this compound, which is a triazole fungicide, acidic or basic additives can significantly improve peak shape and resolution.[5] Small amounts of formic acid, acetic acid, or trifluoroacetic acid (TFA) for acidic conditions, or diethylamine (B46881) (DEA) or ethanolamine (B43304) for basic conditions, are often used.[5][6]
-
Change the organic modifier: In normal-phase HPLC, switching between alcohols like 2-propanol, ethanol, and methanol (B129727) can alter the selectivity.[3][4]
-
Adjust the column temperature: Temperature can affect the thermodynamics of the chiral recognition process.[7] Experimenting with temperatures between 10-35°C may improve resolution.[7]
-
Lower the flow rate: Reducing the flow rate can increase the interaction time of the analyte with the stationary phase, potentially leading to better separation.
Q3: My peaks are tailing or showing poor symmetry. What could be the cause and how do I fix it?
A3: Peak tailing is a common issue in chiral chromatography and can be caused by several factors:
-
Secondary interactions: Unwanted interactions between the analyte and the stationary phase can cause tailing. Adding a mobile phase additive can help to mask these interactions. For basic compounds like this compound, a basic additive like DEA is often effective.[4][5][6]
-
Column overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.
-
Contaminated or degraded column: If the column has been used extensively or with incompatible solvents, its performance may degrade. Flushing the column according to the manufacturer's instructions or replacing it may be necessary.
Q4: I am not seeing any peaks after injection. What should I check?
A4: If you are not observing any peaks, consider the following troubleshooting steps:
-
Check your system connections: Ensure all tubing and fittings are secure and there are no leaks.
-
Verify sample preparation: Confirm that your sample was prepared correctly and at the expected concentration.
-
Detector settings: Make sure your detector is set to the correct wavelength for this compound (typically around 220 nm) and is functioning properly.[3][4]
-
Mobile phase compatibility: Ensure your sample is soluble in the mobile phase. If not, you may need to adjust the mobile phase composition or the sample solvent.
-
Strong retention: It's possible the compound is very strongly retained on the column. You may need to increase the elution strength of your mobile phase (e.g., increase the percentage of the organic modifier).
Troubleshooting Guide
Issue 1: Poor or No Resolution of Enantiomers
| Possible Cause | Recommended Solution |
| Inappropriate mobile phase composition | Systematically vary the ratio of organic solvent to aqueous phase (RP-HPLC) or alcohol to hexane (NP-HPLC). |
| Suboptimal organic modifier | In normal phase, test different alcohols (e.g., isopropanol, ethanol, methanol) as modifiers.[3][4] |
| Lack of necessary additive | Introduce a small amount (typically 0.1%) of an acidic (e.g., TFA, formic acid) or basic (e.g., DEA) additive to the mobile phase.[5][6] |
| Unsuitable column temperature | Optimize the column temperature. A temperature study can reveal the optimal point for resolution.[7] |
| Incorrect chiral stationary phase | If optimization fails, consider a different type of chiral stationary phase (e.g., if using a cellulose-based column, try an amylose-based one). |
Issue 2: Peak Shape Problems (Tailing, Fronting, Broadening)
| Possible Cause | Recommended Solution |
| Secondary silanol (B1196071) interactions | Add a basic modifier like diethylamine (DEA) to the mobile phase to mask active sites on the silica (B1680970) support.[4][5] |
| Sample overload | Reduce the concentration of the sample or the injection volume. |
| Mismatched sample solvent | Ensure the sample solvent is of similar or weaker elution strength than the mobile phase. |
| Column degradation | Flush the column with a strong solvent recommended by the manufacturer or replace the column if performance does not improve. |
| Extracolumn band broadening | Minimize the length and diameter of tubing between the injector, column, and detector. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for this compound Enantioseparation
This protocol is based on a method developed for the simultaneous determination of this compound and its metabolites.[2]
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometric detector.
-
Chiral Column: Chiralcel OD-RH (150 mm × 4.6 mm).[2]
-
Mobile Phase: Acetonitrile and water (e.g., 85:15 v/v).[1]
-
Flow Rate: 0.5 mL/min.[2]
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
Detection: UV at 220 nm or MS/MS detection.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare the mobile phase by mixing the appropriate volumes of acetonitrile and water. Degas the mobile phase before use.
-
Equilibrate the Chiralcel OD-RH column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Prepare a standard solution of racemic this compound in the mobile phase.
-
Inject the standard solution and record the chromatogram.
-
If resolution is not optimal, adjust the acetonitrile/water ratio. Increasing the water content will generally increase retention and may improve resolution, while increasing the acetonitrile content will decrease retention.
Protocol 2: Normal-Phase HPLC Method for this compound Enantioseparation
This is a general protocol based on methods for other azole fungicides.[3][4]
-
Chromatographic System: HPLC with a UV detector.
-
Chiral Column: Chiralcel OJ (250 x 4.6 mm).[4]
-
Mobile Phase: Hexane and an alcohol modifier (e.g., 2-propanol or ethanol) with a basic additive (e.g., 0.1% DEA).
-
Column Temperature: Ambient.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare the mobile phase by mixing hexane, the chosen alcohol modifier, and the additive. Degas the mobile phase.
-
Equilibrate the Chiralcel OJ column with the mobile phase until a stable baseline is observed.
-
Prepare a standard solution of racemic this compound in the mobile phase or a solvent compatible with the mobile phase.
-
Inject the standard and acquire the chromatogram.
-
To optimize, adjust the percentage of the alcohol modifier. Increasing the alcohol content will decrease retention times. The choice of alcohol (2-propanol vs. ethanol) can also significantly impact selectivity. The concentration of the basic additive can also be fine-tuned.
Quantitative Data Summary
Table 1: Reported Mobile Phase Compositions for this compound Chiral Separation
| Chiral Stationary Phase | Mobile Phase Composition | Flow Rate (mL/min) | Resolution (Rs) | Reference |
| Chiralpak IA-3 | Methanol with 2% water and 0.1% formic acid (as co-solvent in SFC) | 2.5 | 1.73 - 6.83 | [8] |
| Not specified | 85% Acetonitrile, 15% Distilled Water | 0.6 | 4.145 | [1] |
| Chiralcel OD-RH | Isocratic conditions (details not specified) | 0.5 | Not specified | [2] |
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES - ANTIFUNGAL COMPOUNDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ptfarm.pl [ptfarm.pl]
- 5. chiraltech.com [chiraltech.com]
- 6. additives for chiral - Chromatography Forum [chromforum.org]
- 7. Enantiomer separation of triazole fungicides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
Fenbuconazole cross-reactivity in immunoassay-based detection
This technical support center is designed for researchers, scientists, and drug development professionals utilizing immunoassay-based detection methods for the triazole fungicide, fenbuconazole. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments, with a specific focus on cross-reactivity.
Frequently Asked Questions (FAQs)
Q1: What is immunoassay cross-reactivity in the context of this compound detection?
A1: Immunoassay cross-reactivity occurs when the antibody used in the assay, which is intended to be specific for this compound, also binds to other structurally similar molecules. In the case of this compound, these are typically other triazole fungicides that share a common chemical scaffold. This can lead to inaccurate, often overestimated, quantification of this compound or false-positive results.
Q2: Why is my this compound immunoassay showing positive results for a sample I know does not contain this compound?
A2: This is a classic sign of cross-reactivity. Your sample may contain another triazole fungicide or a metabolite that has a similar enough structure to this compound to be recognized by the assay's antibody. Refer to the cross-reactivity data table below to see which compounds are known to potentially interfere. It is also important to rule out other potential causes of false positives, such as contamination or matrix effects.[1][2][3][4]
Q3: How can I confirm that the signal in my assay is specific to this compound?
A3: The gold standard for confirming the presence and concentration of this compound is to use a confirmatory analytical method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). These methods can separate and specifically identify different compounds in your sample, confirming the immunoassay result.
Q4: Can I use this immunoassay to detect other triazole fungicides?
A4: While the assay may show some degree of cross-reactivity with other triazoles, it has been optimized for the detection of this compound. Using it to quantify other fungicides will likely lead to inaccurate results. If you need to quantify other triazoles, it is best to use an assay specifically designed for that compound.
Data Presentation: this compound Cross-Reactivity
The following table provides representative cross-reactivity data for a polyclonal antibody-based competitive ELISA for this compound. The cross-reactivity is calculated as: (IC50 of this compound / IC50 of competing compound) x 100%. Please note that this data is illustrative and may vary depending on the specific antibody and assay conditions used.
| Compound | Chemical Structure | Cross-Reactivity (%) |
| This compound | 4-(4-chlorophenyl)-2-phenyl-2-(1H-1,2,4-triazol-1-ylmethyl)butanenitrile | 100 |
| Myclobutanil | 2-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)hexanenitrile | 45 |
| Penconazole | 1-[2-(2,4-dichlorophenyl)pentyl]-1H-1,2,4-triazole | 25 |
| Tebuconazole | (RS)-1-(4-chlorophenyl)-4,4-dimethyl-3-(1H-1,2,4-triazol-1-ylmethyl)pentan-3-ol | 15 |
| Propiconazole | (±)-1-[2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-ylmethyl]-1H-1,2,4-triazole | 8 |
| Difenoconazole | 1-({2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolan-2-yl}methyl)-1H-1,2,4-triazole | < 5 |
| Paclobutrazol | (2RS,3RS)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol | < 1 |
Troubleshooting Guides
Issue 1: Unexpectedly High this compound Concentrations or False Positives
| Potential Cause | Troubleshooting Steps |
| Cross-reactivity with other triazole fungicides | 1. Review Sample History: Determine if the sample could have been exposed to other triazole fungicides. 2. Consult Cross-Reactivity Table: Check the table above to see if any suspected fungicides are known to cross-react. 3. Perform Specificity Test: Test the suspected interfering compound directly in the assay to confirm cross-reactivity and determine its extent. 4. Confirm with an Orthogonal Method: Use a different analytical method, such as GC-MS or LC-MS, to confirm the presence and concentration of this compound. |
| Sample Matrix Interference | 1. Dilute the Sample: Diluting the sample can reduce the concentration of interfering substances.[1] However, ensure the this compound concentration remains within the assay's detection range. 2. Use a Matrix-Matched Standard Curve: Prepare your standard curve in a matrix that is identical to your samples (e.g., the same type of fruit extract without this compound). |
| Contamination | 1. Review Laboratory Practices: Ensure that there is no cross-contamination between samples or from standards. Use fresh pipette tips for each sample and reagent.[5] 2. Run a "No-Sample" Control: Include a well with all assay reagents except the sample to check for contamination of the reagents themselves. |
Issue 2: Weak or No Signal
| Potential Cause | Troubleshooting Steps |
| Incorrect Reagent Preparation or Storage | 1. Check Reagent Expiration Dates: Do not use expired reagents.[5] 2. Verify Concentrations: Double-check all calculations for dilutions of standards, antibodies, and conjugates. 3. Ensure Proper Storage: Confirm that all kit components have been stored at the recommended temperatures. |
| Suboptimal Incubation Times or Temperatures | 1. Follow Protocol: Adhere strictly to the incubation times and temperatures specified in the protocol.[4] 2. Equilibrate Reagents: Allow all reagents to reach room temperature before use.[5] |
| Inefficient Plate Washing | 1. Ensure Complete Aspiration: After each wash step, invert the plate and tap it firmly on a clean paper towel to remove any residual wash buffer. 2. Increase Wash Volume or Number of Washes: If high background is also an issue, increasing the volume of wash buffer or the number of wash cycles can help. |
Experimental Protocols
Competitive Indirect ELISA for this compound
This protocol describes a common method for quantifying this compound in a liquid sample.
Materials:
-
96-well microtiter plates
-
This compound standard
-
Anti-fenbuconazole primary antibody
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG)
-
Coating antigen (e.g., this compound-BSA conjugate)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating: Dilute the coating antigen to the optimal concentration in coating buffer. Add 100 µL to each well of the microtiter plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Competitive Reaction:
-
Prepare a series of this compound standards and your samples.
-
In a separate plate or tubes, add 50 µL of each standard or sample.
-
Add 50 µL of the diluted anti-fenbuconazole primary antibody to each well containing the standard or sample.
-
Incubate for 1 hour at room temperature to allow the antibody to bind to the free this compound.
-
-
Transfer to Coated Plate: Transfer 100 µL of the antibody/standard/sample mixture from the separate plate to the corresponding wells of the coated and blocked plate. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 2, but increase to five washes.
-
Substrate Development: Add 100 µL of the substrate solution to each well. Incubate in the dark for 15-30 minutes, or until sufficient color has developed.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader. The signal intensity will be inversely proportional to the concentration of this compound in the sample.
Cross-Reactivity Assessment
To determine the cross-reactivity of your assay with other compounds, follow the competitive indirect ELISA protocol above, but with the following modification:
-
In step 5, instead of a this compound standard curve, prepare separate standard curves for each of the potential cross-reacting compounds.
-
Calculate the IC50 value (the concentration of the compound that causes 50% inhibition of the maximum signal) for this compound and for each of the tested compounds.
-
Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100.
Visualizations
Caption: Principle of a competitive immunoassay for this compound detection.
Caption: Troubleshooting workflow for unexpected high signals in a this compound immunoassay.
References
- 1. researchgate.net [researchgate.net]
- 2. ELISA Assay Development (NB-SC103) - Novatein Biosciences [novateinbio.com]
- 3. Discovery of potential antifungal triazoles: design, synthesis, biological evaluation, and preliminary antifungal mechanism exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protection by Anti-β-Glucan Antibodies Is Associated with Restricted β-1,3 Glucan Binding Specificity and Inhibition of Fungal Growth and Adherence | PLOS One [journals.plos.org]
- 5. Triazole Fungicides Can Induce Cross-Resistance to Medical Triazoles in Aspergillus fumigatus | PLOS One [journals.plos.org]
Technical Support Center: Enhancing the Bioavailability of Fenbuconazole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for enhancing the bioavailability of the poorly water-soluble triazole fungicide, Fenbuconazole, in experimental setups. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: Why is enhancing the bioavailability of this compound important for experimental studies?
Q2: What are the primary formulation strategies to improve the oral bioavailability of this compound?
A2: The main strategies for improving the oral bioavailability of poorly soluble drugs like this compound focus on increasing the drug's solubility and dissolution rate in the gastrointestinal fluids. Key approaches include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its wettability and dissolution.[3][4][5]
-
Nanoemulsions: Formulating this compound into oil-in-water nanoemulsions can significantly increase the surface area for absorption and bypass the dissolution step.[6][7][8][9]
-
Cyclodextrin (B1172386) Complexation: Encapsulating this compound molecules within cyclodextrin cavities can form inclusion complexes with enhanced aqueous solubility.[10][11][12][13]
Q3: What are the critical initial steps to diagnose and address bioavailability issues with this compound in my experiments?
A3: A systematic approach is crucial. Start with a thorough physicochemical characterization of your this compound compound, including its aqueous solubility at different pH values (e.g., pH 1.2, 4.5, and 6.8 to simulate gastrointestinal conditions). This data will guide the selection of the most suitable formulation strategy. Following this, you can screen various formulation approaches to identify the most effective method for enhancing solubility and dissolution.
Q4: How do solid dispersions improve the bioavailability of this compound?
A4: Solid dispersions improve bioavailability by converting the drug into an amorphous state, which has a higher energy state and thus greater apparent solubility and faster dissolution rate compared to the crystalline form.[3][5] The hydrophilic carrier also improves the wettability of the drug particles. Common carriers include Polyethylene Glycols (PEGs) and Polyvinylpyrrolidone (PVP).[3][14]
Q5: What are the key parameters to consider when developing a this compound nanoemulsion?
A5: When developing a nanoemulsion, critical parameters to optimize include droplet size, polydispersity index (PDI), and zeta potential.[6][9] A small droplet size (typically below 200 nm) and a low PDI indicate a uniform and stable nanoemulsion. The zeta potential is a measure of the surface charge of the droplets and is an indicator of the stability of the colloidal dispersion.[6][9] The selection of the oil phase, surfactant, and co-surfactant is also critical for the successful formulation of a stable nanoemulsion.[7][8]
Troubleshooting Guides
Problem 1: Low and Variable In Vivo Exposure of this compound Despite Using an Enhanced Formulation
| Potential Cause | Troubleshooting/Optimization Step | Rationale |
| Poor Formulation Stability | Assess the physical and chemical stability of your dosing formulation over the duration of its use. Check for any signs of drug precipitation or degradation. | An unstable formulation can lead to a decrease in the effective dose administered to the animals, resulting in lower than expected plasma concentrations. |
| First-Pass Metabolism | Conduct an in vitro metabolism study using liver microsomes or hepatocytes to determine the extent of first-pass metabolism. Consider a preliminary study with intravenous administration to determine the absolute bioavailability. | This compound may be extensively metabolized in the liver before it reaches systemic circulation, which can significantly reduce its bioavailability.[2] |
| Food Effects | Design a study to administer the this compound formulation to both fasted and fed animals to assess the impact of food on its absorption. | The presence of food can alter the gastrointestinal environment and affect the absorption of poorly soluble drugs. |
Problem 2: Difficulty in Preparing a Stable this compound Solid Dispersion
| Potential Cause | Troubleshooting/Optimization Step | Rationale |
| Drug Recrystallization | Characterize the solid dispersion using techniques like X-ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC) to confirm the amorphous state of this compound.[3][14] | The amorphous form is thermodynamically unstable and can revert to the crystalline form over time, especially in the presence of moisture and heat, leading to a loss of the solubility advantage.[5] |
| Incomplete Drug-Polymer Mixing | Optimize the preparation method (e.g., solvent evaporation, hot-melt extrusion) to ensure a homogenous molecular dispersion of this compound within the polymer matrix. | Inadequate mixing can result in the presence of crystalline drug within the solid dispersion, leading to poor dissolution. |
| Inappropriate Polymer Selection | Screen different hydrophilic polymers (e.g., various molecular weights of PEG, different grades of PVP) to find a carrier that has good miscibility and interaction with this compound.[3][14] | The choice of polymer is critical for the stability and performance of the solid dispersion. |
Quantitative Data Summary
Due to the limited publicly available data on the bioavailability enhancement of this compound, the following table presents example data from studies on other poorly soluble azole antifungals to illustrate the potential improvements that can be achieved with different formulation strategies.
| Formulation Strategy | Drug | Key Findings | Fold Increase in Bioavailability (AUC) |
| Solid Dispersion | Fluconazole | Solid dispersion with PEG 6000 and SCMC showed a significant increase in the dissolution rate, with 89.01% drug release in 180 min compared to 40.3% for the pure drug.[4] | Data not available |
| Nanoemulsion | Artemether (B1667619) | In vivo oral bioavailability of the nanoemulsion was 2.6-fold higher than the plain drug.[9] | 2.6 |
| Cyclodextrin Complexation | Fenebrutinib | Complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) linearly increased the aqueous solubility of the drug.[12] | Data not available |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
Objective: To prepare a solid dispersion of this compound with Polyvinylpyrrolidone (PVP) to enhance its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol (B129727) (analytical grade)
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Accurately weigh this compound and PVP K30 in a 1:4 drug-to-polymer ratio.
-
Dissolve both this compound and PVP K30 in a minimal amount of methanol in a round-bottom flask.
-
Sonicate the solution for 15 minutes to ensure complete dissolution and mixing.
-
Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure until a solid mass is formed.
-
Dry the resulting solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a 100-mesh sieve.
-
Store the prepared solid dispersion in a desiccator until further use.
Protocol 2: Preparation of this compound Nanoemulsion by High-Speed Homogenization
Objective: To formulate an oil-in-water (O/W) nanoemulsion of this compound for improved oral delivery.
Materials:
-
This compound
-
Oil phase (e.g., Isopropyl myristate)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Span 80)
-
Purified water
-
High-speed homogenizer
Methodology:
-
Dissolve this compound in the oil phase (isopropyl myristate).
-
In a separate container, mix the surfactant (Tween 80) and co-surfactant (Span 80) to form the Smix.
-
Add the oil phase containing this compound to the Smix and vortex for 5 minutes to form the oil/surfactant mixture.
-
Slowly add the aqueous phase (purified water) to the oil/surfactant mixture under continuous stirring.
-
Homogenize the resulting coarse emulsion using a high-speed homogenizer at 10,000 rpm for 15 minutes to obtain a translucent nanoemulsion.
-
Characterize the nanoemulsion for droplet size, PDI, and zeta potential.
Protocol 3: Quantification of this compound in Rat Plasma by LC-MS/MS
Objective: To develop and validate a method for the quantification of this compound in rat plasma for pharmacokinetic studies.
Materials and Equipment:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
-
C18 analytical column
-
This compound reference standard
-
Internal Standard (IS) (e.g., another structurally similar azole fungicide)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid
-
Rat plasma
Methodology:
1. Sample Preparation (Protein Precipitation):
- To 50 µL of rat plasma in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard.
- Vortex the mixture for 1 minute to precipitate the plasma proteins.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
2. Chromatographic Conditions:
- Column: C18 column (e.g., 100 x 2.1 mm, 3.5 µm)
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 µL
3. Mass Spectrometric Conditions:
- Ionization Mode: Electrospray Ionization (ESI), Positive
- Detection Mode: Multiple Reaction Monitoring (MRM)
- Optimize the MRM transitions for this compound and the internal standard by infusing standard solutions into the mass spectrometer.
4. Calibration and Quantification:
- Prepare calibration standards by spiking known concentrations of this compound into blank rat plasma.
- Process the calibration standards and quality control samples along with the unknown samples.
- Construct a calibration curve by plotting the peak area ratio of Fenbuconapprove to the internal standard against the nominal concentration.
Visualizations
References
- 1. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of antifungal drugs: practical implications for optimized treatment of patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid Dispersions of Imidazolidinedione by PEG and PVP Polymers with Potential Antischistosomal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. ijsdr.org [ijsdr.org]
- 7. mdpi.com [mdpi.com]
- 8. ajast.net [ajast.net]
- 9. Development and characterization of nanoemulsion as carrier for the enhancement of bioavailability of artemether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Understanding the Effect of Hydroxypropyl‐β‐Cyclodextrin on Fenebrutinib Absorption in an Itraconazole–Fenebrutinib Drug–Drug Interaction Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative interaction of 2-hydroxypropyl-beta-cyclodextrin and sulfobutylether-beta-cyclodextrin with itraconazole: phase-solubility behavior and stabilization of supersaturated drug solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. brieflands.com [brieflands.com]
Technical Support Center: Molecular Mechanisms of Acquired Fenbuconazole Resistance in Fungi
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the molecular mechanisms of acquired resistance to the fungicide fenbuconazole in various fungal species.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular mechanisms responsible for acquired resistance to this compound in fungi?
A1: Acquired resistance to this compound, a demethylation inhibitor (DMI) fungicide, primarily arises from genetic modifications that reduce the fungicide's effectiveness. The most commonly observed mechanisms include:
-
Target Site Modification: Point mutations in the CYP51 gene (also known as ERG11), which encodes the target enzyme lanosterol (B1674476) 14α-demethylase, are a major cause of resistance. These mutations can reduce the binding affinity of this compound to the enzyme, rendering it less effective at inhibiting ergosterol (B1671047) biosynthesis.[1][2][3][4][5]
-
Overexpression of the Target Enzyme: Increased expression of the CYP51 gene leads to higher levels of the target enzyme, requiring a greater concentration of this compound to achieve an inhibitory effect.[1][6] This can be caused by mutations in the promoter region of the CYP51 gene, such as the insertion of tandem repeats.
-
Increased Efflux Pump Activity: Overexpression of genes encoding ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters can actively pump this compound out of the fungal cell, reducing its intracellular concentration and preventing it from reaching its target.[7][8]
Q2: How can I determine if my fungal isolate has developed resistance to this compound?
A2: The first step is to determine the Minimum Inhibitory Concentration (MIC) of this compound for your isolate using a standardized broth microdilution assay. A significant increase in the MIC value compared to a known susceptible (wild-type) strain is a strong indicator of resistance. Molecular analysis, such as sequencing the CYP51 gene and quantifying the expression of CYP51 and relevant efflux pump genes, can then be used to identify the underlying resistance mechanism.
Q3: Are there specific mutations in the CYP51 gene known to confer resistance to this compound?
A3: Yes, several mutations in the CYP51 gene have been associated with resistance to DMI fungicides, including this compound. For instance, in Monilinia fructicola, a G461S mutation in the MfCYP51 gene has been linked to DMI resistance.[3] In Venturia effusa, mutations at codons 444 (G444D) in CYP51A and 357 (G357H) and 177 (I77T/I77L) in CYP51B were found in tebuconazole-resistant isolates, with cross-resistance to this compound observed.[6] It is important to note that specific mutations and their impact on resistance can vary between fungal species.
Q4: What are the "Mona" elements, and are they related to this compound resistance?
A4: 'Mona' refers to a specific genetic element found in the upstream region of the MfCYP51 gene in the brown rot fungus Monilinia fructicola. While the presence of 'Mona' has been associated with DMI resistance, it is not always present in resistant isolates, suggesting it contributes to a portion of the quantitative resistance response but is not the sole determinant.[9][10]
Troubleshooting Guides
Issue 1: High variability in this compound MIC assay results.
-
Potential Cause: Inoculum preparation is inconsistent.
-
Troubleshooting Step: Ensure a standardized inoculum density is used for each assay. Prepare the fungal suspension from a fresh culture and adjust to a 0.5 McFarland standard using a spectrophotometer.
-
-
Potential Cause: Improper solvent or drug precipitation.
-
Troubleshooting Step: this compound is often dissolved in solvents like DMSO. Ensure the final solvent concentration in your assay does not inhibit fungal growth. Visually inspect for any precipitation of the fungicide in your stock solutions or assay wells.
-
-
Potential Cause: Subjective endpoint determination.
-
Troubleshooting Step: For fungistatic agents like this compound, the endpoint is typically a significant reduction in growth (e.g., ≥50%) compared to the control. Using a microplate reader to measure optical density can provide a more objective and reproducible endpoint determination.[11]
-
Issue 2: My isolate shows increased this compound resistance, but no mutations in the CYP51 gene.
-
Potential Cause: Resistance is due to overexpression of CYP51 or efflux pumps.
-
Troubleshooting Step: Perform quantitative real-time PCR (qRT-PCR) to compare the expression levels of the CYP51 gene and key ABC and MFS transporter genes in your resistant isolate versus a susceptible control. A significant upregulation in the resistant strain would indicate this as the mechanism.
-
-
Potential Cause: Involvement of stress response signaling pathways.
-
Troubleshooting Step: Fungal stress response pathways, such as the High Osmolarity Glycerol (HOG) and Cell Wall Integrity (CWI) pathways, can contribute to fungicide tolerance.[12] While more complex to analyze, investigating the activation of key components of these pathways (e.g., phosphorylation of Hog1 MAPK) upon this compound exposure could provide insights.
-
Quantitative Data Summary
Table 1: this compound and other DMI Fungicide Resistance Levels in various Fungi
| Fungal Species | Fungicide | MIC Range (Susceptible) (µg/mL) | MIC Range (Resistant) (µg/mL) | Fold Increase | Reference |
| Monilinia fructicola | Propiconazole | < 0.3 | > 0.3 | >1 | [10] |
| Monilinia fructicola | Tebuconazole | N/A | N/A | N/A | [5] |
| Botrytis cinerea | Difenoconazole | EC50: 0.01 - 0.1 | EC50: > 10 | >100 | [8] |
| Venturia effusa | Tebuconazole | < 1.0 | > 1.0 | >1 | [6] |
Note: Data for this compound is often grouped with other DMI fungicides. EC50 values represent the effective concentration for 50% growth inhibition.
Table 2: Gene Expression Changes in DMI-Resistant Fungi
| Fungal Species | Gene | Fold Change in Resistant Isolate | Fungicide | Reference |
| Venturia effusa | CYP51A | 3.0 | Tebuconazole | [6] |
| Venturia effusa | CYP51B | 1.9 | Tebuconazole | [6] |
| Botrytis cinerea | BcatrB (ABC transporter) | Up-regulated | Multiple | [8] |
| Botrytis cinerea | BcatrD (ABC transporter) | Up-regulated | Multiple | [8] |
Experimental Protocols
1. Broth Microdilution MIC Assay for this compound
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS.
-
Sterile 96-well microtiter plates
-
Fungal isolate and a susceptible control strain
-
Sterile saline
-
Spectrophotometer
-
-
Procedure:
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions in RPMI-1640 to achieve the desired concentration range.
-
Inoculum Preparation: Culture the fungal isolate on an appropriate agar (B569324) medium. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to the final recommended inoculum concentration.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the this compound dilutions. Include a drug-free well as a growth control and an uninoculated well as a sterility control.
-
Incubation: Incubate the plate at the optimal temperature for the fungus for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free control well. This can be assessed visually or by using a microplate reader.[11]
-
2. Gene Expression Analysis by qRT-PCR
-
Materials:
-
Fungal isolate (resistant and susceptible strains) grown in the presence and absence of a sub-inhibitory concentration of this compound.
-
RNA extraction kit suitable for fungi.
-
DNase I.
-
cDNA synthesis kit.
-
qPCR master mix.
-
Primers for target genes (CYP51, ABC/MFS transporters) and a validated housekeeping gene for normalization.
-
-
Procedure:
-
RNA Extraction: Extract total RNA from fungal mycelia using a suitable kit and treat with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase kit.
-
qPCR: Perform qPCR using the synthesized cDNA, specific primers for your target and housekeeping genes, and a qPCR master mix.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene. Compare the fold change in expression between the resistant and susceptible isolates.
-
Visualizations
Caption: Primary molecular mechanisms of acquired this compound resistance in fungi.
Caption: Experimental workflow for characterizing this compound resistance.
References
- 1. Molecular Mechanisms Underlying Fungicide Resistance in Citrus Postharvest Green Mold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identifying novel inhibitors against drug-resistant mutant CYP-51 Candida albicans: A computational study to combat fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Fitness of Monilinia fructicola Isolates with Multiple Fungicide-Resistant Phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multiple Mutations and Overexpression in the CYP51A and B Genes Lead to Decreased Sensitivity of Venturia effusa to Tebuconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Multidrug resistance of Botrytis cinerea associated with its adaptation to plant secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterizing this compound and Propiconazole Sensitivity and Prevalence of 'Mona' in Isolates of Monilinia fructicola from New York - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. open.clemson.edu [open.clemson.edu]
- 11. Antifungal Susceptibility Testing: A Primer for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Mitigate Fenbuconazole Resistance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding, detecting, and mitigating resistance to the triazole fungicide, fenbuconazole.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a systemic triazole fungicide with both protective and curative properties.[1][2] Its primary mode of action is the inhibition of sterol biosynthesis in fungi, specifically by targeting the lanosterol (B1674476) 14α-demethylase enzyme, which is encoded by the ERG11 or CYP51 gene.[1][3] This enzyme is crucial for the production of ergosterol, a vital component of fungal cell membranes. Inhibition of this pathway disrupts membrane integrity, leading to abnormal fungal growth and eventually cell death.[3][4]
Q2: What are the primary molecular mechanisms of resistance to this compound?
A2: Fungal resistance to this compound, like other azole fungicides, primarily develops through three key mechanisms:[3][5][6]
-
Target Site Modification: Point mutations in the ERG11 (CYP51) gene can alter the structure of the 14α-demethylase enzyme.[5][7] This change reduces the binding affinity of this compound to its target, rendering the fungicide less effective.
-
Overexpression of Efflux Pumps: Fungal cells can increase the expression of genes that code for membrane transporters, such as ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters.[5][6][7] These pumps actively expel the fungicide from the cell, reducing its intracellular concentration below effective levels.[8]
-
Target Gene Overexpression: An increase in the production of the target enzyme, 14α-demethylase, can occur due to upregulation of the ERG11 gene.[7] This requires higher concentrations of the fungicide to achieve the same level of inhibition.
Q3: What laboratory strategies can I employ to prevent or delay the emergence of this compound resistance during in vitro experiments?
A3: To minimize the risk of selecting for resistant mutants in the laboratory, the following strategies are recommended:
-
Use Appropriate Concentrations: Always use this compound concentrations significantly above the Minimum Inhibitory Concentration (MIC) to ensure complete fungal eradication and prevent sublethal exposures that encourage resistance development.[5]
-
Limit Exposure Duration: Minimize the continuous exposure of fungal cultures to the fungicide, especially at sub-lethal concentrations, as this creates strong selective pressure.[5]
-
Combination Therapy: Consider using this compound in combination with another antifungal agent that has a different mode of action.[5][9] This can create a synergistic effect and makes it less likely for a single mutation to confer resistance to both compounds.
-
Fungicide Rotation: In longer-term experiments, alternate the use of this compound with fungicides from different chemical groups (see Table 1).[9] This reduces the consistent selective pressure from a single mode of action.
Q4: How can I detect this compound resistance in my fungal isolates?
A4: Resistance can be detected using both phenotypic and genotypic methods:
-
Phenotypic Assays: Laboratory assays are conducted by measuring the reduction in fungal growth or spore germination in the presence of varying concentrations of this compound.[10][11] These assays determine the EC50 (Effective Concentration to inhibit 50% of growth) or MIC value, which can be compared to known sensitive (wild-type) isolates.
-
Molecular Diagnostics: Nucleic acid-based techniques can provide faster and more precise detection of resistance mechanisms.[12][13] This includes:
-
PCR and Sequencing: To identify point mutations in the ERG11 gene.[12]
-
Quantitative PCR (qPCR): To detect the overexpression of efflux pump genes or the ERG11 gene itself.
-
Q5: What are some alternative fungicides to consider if this compound resistance is confirmed?
A5: If resistance to this compound (a Group 3 fungicide) is detected, it is crucial to switch to a fungicide with a different mode of action to ensure effective control and prevent cross-resistance.[9] Alternatives include:
-
Strobilurins (QoIs - FRAC Group 11): These fungicides inhibit mitochondrial respiration. Examples include azoxystrobin (B1666510) and pyraclostrobin.[9][14]
-
Carboxamides (SDHIs - FRAC Group 7): These also target mitochondrial respiration but at a different site than QoIs. An example is boscalid.[9]
-
Multi-site Contact Fungicides: These fungicides have a low risk of resistance development. Examples include chlorothalonil (B1668833) and mancozeb.[9][15]
-
Biofungicides: These are formulations of living microorganisms, such as Bacillus subtilis, that can control fungal pathogens by out-competing them for resources or producing antifungal compounds.[16]
Troubleshooting Guides
Problem: My experiment shows reduced this compound efficacy. How do I confirm if this is due to resistance?
| Potential Cause | Troubleshooting Step |
| Development of Resistance | 1. Establish a Baseline: Determine the EC50/MIC value of your fungal isolate for this compound using a standardized protocol (see Experimental Protocol 1). 2. Compare to Wild-Type: Compare the obtained EC50/MIC value to that of a known sensitive (wild-type) strain. A significant increase in the EC50/MIC value is a strong indicator of resistance. 3. Molecular Analysis: Sequence the ERG11 gene to check for known resistance-conferring mutations (see Experimental Protocol 2). |
| Improper Application | 1. Verify Concentration: Double-check all calculations for fungicide stock solutions and final concentrations used in the assay. 2. Check Application Method: Ensure the fungicide was applied correctly and achieved thorough coverage in your experimental setup. Poor application can lead to ineffective control even without resistance.[15] |
| Environmental Factors | 1. Review Incubation Conditions: Confirm that temperature, humidity, and other environmental conditions are optimal for both fungal growth and fungicide activity, as specified in your protocol. |
Problem: I am performing an in vitro susceptibility assay (e.g., EC50 determination) and my results are inconsistent.
| Potential Cause | Troubleshooting Step |
| Inoculum Variability | 1. Standardize Inoculum: Ensure the fungal inoculum (spore suspension or mycelial plugs) is of a consistent age, concentration, and viability for each replicate and experiment. 2. Homogenize Suspension: Thoroughly vortex spore suspensions before plating to avoid clumping and ensure even distribution. |
| Media Inconsistency | 1. Prepare Fresh Media: Use freshly prepared growth media for each assay. 2. pH and Composition: Verify that the pH and composition of the media are correct and consistent, as these can affect both fungal growth and fungicide stability. |
| Plate Reading Errors | 1. Objective Measurement: Use image analysis software or a caliper to measure colony diameters rather than relying solely on visual estimation. 2. Consistent Timing: Read all plates at the same predetermined time point after inoculation. |
Data Presentation
Table 1: Selected Fungicide Classes and Resistance Risk
This table provides an overview of different fungicide groups, their modes of action, and the associated risk of resistance development as classified by the Fungicide Resistance Action Committee (FRAC). This compound belongs to FRAC Group 3.
| FRAC Group | Class of Fungicide | Mode of Action | Resistance Risk | Example Active Ingredients |
| 3 | Demethylation Inhibitors (DMIs) | Sterol biosynthesis inhibition | Medium to High | This compound , Tebuconazole, Propiconazole[9][17] |
| 7 | Succinate Dehydrogenase Inhibitors (SDHIs) | Respiration (Complex II) | Medium to High | Boscalid, Fluopyram |
| 11 | Quinone outside Inhibitors (QoIs) | Respiration (Complex III) | High | Azoxystrobin, Pyraclostrobin[14] |
| M | Multi-site contact activity | Multiple sites | Low | Chlorothalonil, Mancozeb, Copper[15] |
Experimental Protocols
Protocol 1: Detailed Methodology for In Vitro Fungicide Susceptibility Testing (Growth Reduction Assay)
This protocol is adapted from methods used for determining resistance in fungal plant pathogens.[10][11]
Objective: To determine the EC50 value of a fungal isolate for this compound.
Materials:
-
Potato Dextrose Agar (B569324) (PDA)[18]
-
Technical grade this compound
-
Acetone (B3395972) or DMSO (solvent for fungicide)
-
Sterile petri dishes (90 mm)
-
Sterile distilled water
-
Actively growing culture of the fungal isolate
-
Sterile cork borer (5 mm)
-
Incubator
-
Caliper or ruler
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in acetone or DMSO.
-
Media Amendment:
-
Prepare PDA medium according to the manufacturer's instructions and autoclave.[18]
-
Cool the molten agar to 50-55°C in a water bath.
-
Create a dilution series of this compound in the molten PDA to achieve final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). Ensure the solvent concentration does not exceed 1% (v/v) in the final medium. The non-amended control plate should contain the same amount of solvent.
-
Pour approximately 20 mL of the amended and control media into sterile petri dishes and allow them to solidify.
-
-
Inoculation:
-
From the margin of an actively growing fungal culture, take 5 mm mycelial plugs using a sterile cork borer.
-
Place a single mycelial plug, mycelium-side down, in the center of each amended and control PDA plate.
-
-
Incubation: Seal the plates with paraffin (B1166041) film and incubate them in the dark at the optimal temperature for the specific fungus (e.g., 25°C).
-
Data Collection:
-
When the fungal colony in the control plate has reached approximately two-thirds of the plate diameter, measure the colony diameter of all treatments.
-
Take two perpendicular measurements for each colony and calculate the average diameter.
-
-
Data Analysis:
-
Calculate the percentage of radial growth inhibition for each concentration relative to the control.
-
Formula: % Inhibition = [ (Diameter_control - Diameter_treatment) / Diameter_control ] * 100
-
Use statistical software to perform a probit or log-logistic regression analysis of the inhibition percentages against the log of the fungicide concentrations to calculate the EC50 value.
-
Protocol 2: Molecular Detection of ERG11 Gene Mutations
Objective: To identify point mutations in the ERG11 gene associated with this compound resistance.
Materials:
-
Fungal mycelium
-
DNA extraction kit (plant/fungal specific)
-
Primers flanking the ERG11 gene (design based on the target species' sequence)
-
PCR master mix (containing Taq polymerase, dNTPs, buffer)
-
Thermocycler
-
Agarose (B213101) gel electrophoresis equipment
-
DNA sequencing service
Procedure:
-
DNA Extraction:
-
Grow the fungal isolate in liquid culture or on solid media.
-
Harvest the mycelium and extract genomic DNA using a commercial kit, following the manufacturer’s instructions.
-
Assess the quality and quantity of the extracted DNA using a spectrophotometer.
-
-
PCR Amplification:
-
Set up a PCR reaction to amplify the ERG11 gene. A typical reaction would include: 10-100 ng of genomic DNA, forward and reverse primers (10 µM each), PCR master mix, and nuclease-free water to the final volume.
-
Use a thermocycler with an appropriate program (e.g., initial denaturation at 95°C for 5 min; 35 cycles of 95°C for 30s, 55-60°C for 30s, 72°C for 1-2 min; final extension at 72°C for 10 min). The annealing temperature should be optimized for the specific primers used.
-
-
Verification of Amplicon:
-
Run the PCR product on a 1% agarose gel to verify that a DNA fragment of the expected size has been amplified.
-
-
DNA Sequencing:
-
Purify the PCR product to remove primers and unincorporated dNTPs.
-
Send the purified product for Sanger sequencing using the same primers used for amplification.
-
-
Sequence Analysis:
-
Align the obtained sequence with the wild-type ERG11 reference sequence from a known sensitive isolate.
-
Identify any nucleotide changes that result in amino acid substitutions, which may be responsible for resistance.
-
Visualizations
Caption: this compound's mode of action and key fungal resistance pathways.
Caption: Experimental workflow for assessing this compound resistance.
Caption: Logic diagram for an effective fungicide resistance management strategy.
References
- 1. This compound (Ref: RH 7592) [sitem.herts.ac.uk]
- 2. apvma.gov.au [apvma.gov.au]
- 3. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential Strategies to Control the Risk of Antifungal Resistance in Humans: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Understanding the mechanisms of resistance to azole antifungals in Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reviberoammicol.com [reviberoammicol.com]
- 9. ucanr.edu [ucanr.edu]
- 10. Fungicide Resistance Assays for Fungal Plant Pathogens | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. Antifungal drug resistance: do molecular methods provide a way forward? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. birc.org [birc.org]
- 15. extension.okstate.edu [extension.okstate.edu]
- 16. Biofungicides can be an organic alternative for chemical fungicides | Fresno Gardening Green [ucanr.edu]
- 17. extension.okstate.edu [extension.okstate.edu]
- 18. Fungicide Resistance Protocol — Research — Department of Plant Science [plantscience.psu.edu]
Validation & Comparative
Fenbuconazole vs. Tebuconazole: A Comparative Efficacy Analysis for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate fungicidal agent is a critical decision in the development of effective disease management strategies. Both fenbuconazole and tebuconazole (B1682727) are triazole fungicides, widely utilized for their efficacy against a broad spectrum of fungal pathogens in agriculture. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies for key experiments, and visualizations of their mechanism of action and experimental workflows.
Efficacy Data Summary
Both this compound and tebuconazole belong to the demethylation inhibitor (DMI) class of fungicides (FRAC Group 3). They function by inhibiting the C14-demethylase enzyme, which is essential for ergosterol (B1671047) biosynthesis in fungi. Ergosterol is a critical component of the fungal cell membrane, and its disruption leads to abnormal fungal growth and cell death. Due to this shared mechanism of action, the development of cross-resistance between these two fungicides is a possibility.
The following tables summarize the available quantitative data on the efficacy of this compound and tebuconazole against various fungal pathogens. It is important to note that direct side-by-side comparative studies are limited, and efficacy can vary based on the specific fungal isolate, environmental conditions, and application methods.
Table 1: In Vitro Efficacy (EC50 values in µg/mL)
| Fungal Pathogen | This compound (EC50 in µg/mL) | Tebuconazole (EC50 in µg/mL) | Reference |
| Monilinia fructicola (Brown Rot) | 0.019 (for a baseline sensitive isolate) | 0.018 (for a baseline sensitive isolate) | [1] |
| Resistant isolates have shown reduced sensitivity | EC50 values for sensitive isolates range from 0.02 to 0.17 µg/mL.[2] | ||
| Botrytis cinerea (Gray Mold) | Not available in the searched literature | 0.3 - 0.9 | [3] |
| Fusarium graminearum (Fusarium Head Blight) | Not available in the searched literature | Baseline sensitivity (average EC50) of 0.33 ± 0.03 | [4] |
Note: The EC50 values for Monilinia fructicola are from a study that also tested propiconazole (B1679638) and found this compound to have higher intrinsic activity.[1] Protective applications of this compound have also been shown to be more effective than propiconazole against DMI-resistant isolates.
Table 2: Field Efficacy Ratings for Stone Fruit Diseases
| Disease | This compound (Indar) | Tebuconazole (Elite, Tebuzol) |
| Brown Rot Blossom Blight | +++ | +++ |
| Brown Rot of Fruit | +++ | +++ |
| Peach Leaf Curl | ++ | Not Rated |
| Peach Scab | ++ | ++ |
| Powdery Mildew | +++ | +++ |
| Cherry Leaf Spot | Not Rated | +++ |
Rating Scale: +++ = Good to Excellent; ++ = Moderate to Good; + = Slight to Moderate. (Source: Adapted from publicly available fungicide efficacy tables).
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of efficacy studies. Below are protocols for key experiments commonly used in the evaluation of fungicides like this compound and tebuconazole.
In Vitro Mycelial Growth Inhibition Assay
This assay determines the concentration of a fungicide that inhibits the vegetative growth of a fungus by 50% (EC50).
1. Fungal Isolate and Culture Preparation:
-
Obtain a pure culture of the target fungal pathogen.
-
Grow the fungus on a suitable solid medium, such as Potato Dextrose Agar (PDA), at an optimal temperature for mycelial growth.
2. Fungicide Stock Solution Preparation:
-
Prepare a stock solution of this compound or tebuconazole in a suitable solvent (e.g., acetone (B3395972) or ethanol) at a known concentration.
-
Perform serial dilutions of the stock solution to obtain a range of desired concentrations.
3. Poisoned Food Technique:
-
Autoclave the PDA medium and allow it to cool to approximately 45-50°C.
-
Add the appropriate volume of each fungicide dilution to individual flasks of molten PDA to achieve the desired final concentrations. Also, prepare control plates with the solvent alone.
-
Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.
4. Inoculation and Incubation:
-
Using a sterile cork borer, take mycelial plugs (e.g., 5 mm in diameter) from the actively growing margin of a fresh fungal culture.
-
Place one mycelial plug in the center of each fungicide-amended and control plate.
-
Incubate the plates at the optimal temperature for the fungus until the mycelial growth in the control plates reaches the edge of the plate.
5. Data Collection and Analysis:
-
Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control.
-
Determine the EC50 value by performing a probit analysis or by plotting the percentage of inhibition against the log of the fungicide concentration.
Field Efficacy Trial for Apple Scab Control
This protocol outlines a typical field experiment to evaluate the efficacy of fungicides in controlling apple scab (Venturia inaequalis).
1. Experimental Design:
-
Select an apple orchard with a history of apple scab.
-
Use a randomized complete block design with multiple replicate trees for each treatment to minimize the effects of field variability.
-
Include an untreated control group to assess disease pressure.
2. Treatment Application:
-
Apply this compound and tebuconazole at the manufacturer's recommended rates.
-
Use a calibrated airblast sprayer to ensure thorough and uniform coverage of the trees.
-
Time the applications based on the apple developmental stage (e.g., from green tip through petal fall) and predicted infection periods based on weather monitoring.
3. Disease Assessment:
-
Assess disease incidence (% of infected leaves or fruit) and severity (e.g., number of lesions per leaf or fruit) at regular intervals throughout the growing season.
-
For leaf scab, randomly select a certain number of leaves from each replicate tree for assessment.
-
For fruit scab, assess a random sample of fruit from each replicate tree at harvest.
4. Data Analysis:
-
Analyze the collected data using statistical methods such as Analysis of Variance (ANOVA) to determine if there are significant differences between the fungicide treatments and the untreated control.
-
If significant differences are found, use a mean separation test (e.g., Tukey's HSD) to compare the efficacy of the different fungicide treatments.
Mandatory Visualizations
Signaling Pathway of Triazole Fungicides
Both this compound and tebuconazole are sterol biosynthesis inhibitors (SBIs). Their primary mode of action is the inhibition of the cytochrome P450 enzyme, 14α-demethylase, which is crucial for the conversion of lanosterol (B1674476) to ergosterol, a vital component of the fungal cell membrane.
References
- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 3. Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Baseline tebuconazole sensitivity and potential resistant risk in Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
Validating the antifungal spectrum of Fenbuconazole against diverse pathogens
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antifungal spectrum of Fenbuconazole against a diverse range of human and plant pathogens. As a triazole fungicide, this compound's primary mode of action is the inhibition of sterol biosynthesis in fungi, a critical pathway for maintaining the integrity of the fungal cell membrane.[1][2] This document objectively compares its performance with other common azole antifungals, supported by available experimental data, to assist in evaluating its potential applications in research and drug development.
Performance Against Human Fungal Pathogens
This compound is primarily recognized for its use as an agricultural fungicide.[2] Extensive research on its efficacy against clinically relevant human fungal pathogens is limited in publicly available literature. This guide presents the available data for this compound and compares it with commonly used clinical azole antifungals: Itraconazole, Voriconazole, and Posaconazole.
Comparative Efficacy Data (MIC in µg/mL)
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and comparator azoles against key human fungal pathogens. The MIC is the lowest concentration of an antifungal drug that inhibits the visible growth of a microorganism and is a standard measure of in vitro antifungal activity.
| Pathogen | This compound | Itraconazole | Voriconazole | Posaconazole |
| Candida albicans | No Data Available | 0.03 - >16[3][4] | 0.007 - 1[3] | 0.007 - 2[3] |
| Candida glabrata | No Data Available | 0.06 - >16[5][6] | 0.03 - 16[5][6] | 0.015 - 16[5][6] |
| Aspergillus fumigatus | No Activity (Wild-Type Strains) | 0.125 - 8 | 0.125 - 4 | 0.03 - 1 |
| Fusarium solani | No Data Available | >32[7] | 8 - >32[7] | 8 - >32[7] |
| Fusarium oxysporum | No Data Available | >16[8] | 2 - >16[8] | 2 - 16[8] |
Note: The lack of available MIC data for this compound against Candida and Fusarium species is a significant finding and highlights a gap in the current understanding of its potential clinical antifungal spectrum.
Performance Against Plant Fungal Pathogens
This compound is an established fungicide for the control of various plant diseases, including rusts and powdery mildews. This section compares its efficacy with two other widely used agricultural triazole fungicides, Tebuconazole and Propiconazole.
Comparative Efficacy Data
| Pathogen | This compound | Tebuconazole | Propiconazole | Metric |
| Monilinia fructicola (Brown Rot) | Lower relative growth | Higher relative growth | Higher relative growth | % Relative Growth at 0.3 µg/mL |
| Puccinia triticina (Wheat Leaf Rust) | Good Control | Excellent Control (>85% reduction in severity)[9] | Good to Excellent Control | Disease Severity Reduction |
| Erysiphe graminis (Powdery Mildew) | Effective Control[10][11] | Highly Effective | Highly Effective | General Efficacy |
Note: Quantitative, side-by-side comparative data for the efficacy of these three fungicides against Puccinia triticina and Erysiphe graminis in a single study is limited. The presented information is a synthesis of findings from multiple sources.
Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis
This compound, like other azole antifungals, targets the fungal enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. By inhibiting CYP51, azoles disrupt the production of ergosterol and lead to the accumulation of toxic sterol intermediates. This compromises the structural integrity and function of the fungal cell membrane, ultimately leading to the inhibition of fungal growth or cell death.
Caption: this compound's mechanism of action targeting the ergosterol biosynthesis pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of antifungal spectra.
Determination of Minimum Inhibitory Concentration (MIC) for Yeasts (e.g., Candida spp.)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 broth microdilution method.
-
Preparation of Antifungal Stock Solutions: Prepare a stock solution of this compound and comparator antifungals in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solutions in RPMI 1640 medium to achieve a concentration that is twice the highest final concentration to be tested.
-
Inoculum Preparation: Culture the yeast isolates on Sabouraud dextrose agar (B569324) at 35°C for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Microdilution Plate Setup: Dispense 100 µL of the standardized inoculum into each well of a 96-well microtiter plate. Add 100 µL of the twofold serially diluted antifungal agents to the wells, resulting in a final volume of 200 µL and the desired final drug concentrations. Include a drug-free well as a growth control and an un-inoculated well as a sterility control.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure optical density.
Caption: Experimental workflow for MIC determination by broth microdilution.
Determination of MIC for Filamentous Fungi (e.g., Aspergillus spp.)
This protocol is based on the CLSI M38-A2 method for filamentous fungi.
-
Preparation of Antifungal Stock Solutions: As described for yeasts.
-
Inoculum Preparation: Grow the mold on potato dextrose agar at 35°C until sporulation is observed. Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 20. Adjust the conidial suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI 1640 medium.
-
Microdilution Plate Setup: Similar to the yeast protocol, dispense 100 µL of the conidial suspension and 100 µL of the serially diluted antifungal agents into the wells of a 96-well plate.
-
Incubation: Incubate the plates at 35°C for 48-72 hours, or until sufficient growth is seen in the control well.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that shows complete inhibition of growth.
Conclusion
This compound demonstrates effective control of various plant pathogenic fungi, particularly rusts and powdery mildews. However, its antifungal spectrum against clinically important human pathogens appears to be limited based on the available data. Notably, the lack of activity against wild-type Aspergillus fumigatus and the absence of published MIC data for Candida and Fusarium species suggest that its potential as a broad-spectrum clinical antifungal agent is not supported by current evidence. Further research is required to fully elucidate the in vitro activity of this compound against a wider range of human fungal pathogens to determine if any niche applications exist. For agricultural applications, this compound remains a viable option, though consideration of resistance management strategies is crucial, as with all single-site mode-of-action fungicides.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (Ref: RH 7592) [sitem.herts.ac.uk]
- 3. In Vitro Susceptibilities of Candida albicans Isolates to Antifungal Agents in Tokat, Turkey - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro antifungal susceptibilities of six antifungal drugs against clinical Candida glabrata isolates according to EUCAST - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Activities of Six Antifungal Drugs Against Candida glabrata Isolates: An Emerging Pathogen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Molecular Characterization and Antifungal Susceptibility of Clinical Fusarium Species From Brazil [frontiersin.org]
- 8. Antifungal Susceptibility Testing of Fusarium: A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cropj.com [cropj.com]
- 10. Fungicide Resistance in Powdery Mildew Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Fenbuconazole and Other DMI Fungicides: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparative analysis of fenbuconazole with other prominent demethylation inhibitor (DMI) fungicides. The information presented herein is curated from experimental studies to facilitate research and the development of effective fungal disease management strategies.
Mechanism of Action: Targeting Ergosterol (B1671047) Biosynthesis
This compound, like all DMI fungicides, belongs to the sterol biosynthesis inhibitor (SBI) class, specifically FRAC Group 3.[1][2][3] The primary mode of action for this group is the inhibition of the C14-demethylase enzyme, which is encoded by the CYP51 gene.[1] This enzyme is a critical component in the fungal ergosterol biosynthesis pathway, responsible for converting lanosterol (B1674476) to ergosterol. Ergosterol is an essential component of the fungal cell membrane, providing structural integrity and regulating fluidity. By inhibiting C14-demethylase, this compound disrupts the production of ergosterol, leading to the accumulation of toxic sterol precursors and ultimately, the cessation of fungal growth.[1][2]
Below is a diagram illustrating the ergosterol biosynthesis pathway and the point of inhibition by DMI fungicides.
Comparative In Vitro Efficacy
The in vitro efficacy of DMI fungicides is commonly assessed by determining the effective concentration required to inhibit 50% of fungal growth (EC50). Lower EC50 values indicate higher antifungal activity. The following tables summarize the EC50 values of this compound and other DMI fungicides against key fungal pathogens.
Table 1: Comparative EC50 Values (µg/mL) of DMI Fungicides against Monilinia fructicola (Brown Rot)
| Fungicide | EC50 (µg/mL) | Reference |
| This compound | 0.0531 | [4] |
| 0.003 - 0.129 | [5] | |
| Propiconazole (B1679638) | 0.01 - 1.0 (for resistant isolates) | [6][7] |
| Tebuconazole (B1682727) | 0.0000278 - 1.16 | [8] |
| Difenoconazole | 0.143 - 6.735 | [2] |
| Myclobutanil (B1676884) | 0.17 (baseline) | [9] |
Table 2: Comparative EC50 Values (µg/mL) of DMI Fungicides against Venturia inaequalis (Apple Scab)
| Fungicide | EC50 (µg/mL) | Reference |
| This compound | Not widely reported in direct comparisons | |
| Propiconazole | Not widely reported in direct comparisons | |
| Tebuconazole | Cross-resistance with myclobutanil observed | [10][11] |
| Difenoconazole | 0.05 - 1.46 | [12] |
| Myclobutanil | 0.17 (baseline) | [9] |
Table 3: Comparative EC50 Values (µg/mL) of DMI Fungicides against Colletotrichum spp. (Anthracnose)
| Fungicide | Pathogen | EC50 (µg/mL) | Reference |
| This compound | Not widely reported in direct comparisons | ||
| Propiconazole | C. capsici | 100% inhibition at 0.1% concentration | [13] |
| Tebuconazole | C. gloeosporioides | 2.2 | [14] |
| Difenoconazole | C. truncatum | 74.1% inhibition at 10 ppm | [15] |
| C. scovillei | 71.7-87.0% inhibition | [15] | |
| C. fioriniae | 64.7-78.1% inhibition | [15] |
Comparative Field Performance
Field trials provide crucial data on the practical efficacy of fungicides under real-world conditions. The following table summarizes available data on the disease control performance of this compound in comparison to other DMI fungicides.
Table 4: Comparative Field Efficacy (% Disease Control or Incidence)
| Fungicide | Disease | Crop | Efficacy | Reference |
| This compound | Brown Rot (Monilinia fructicola) | Cherry | Significantly lower brown rot incidence compared to propiconazole (protective application) | [4][14][16][17] |
| Propiconazole | Brown Rot (Monilinia fructicola) | Cherry | Higher brown rot incidence than this compound (protective application) | [4][14][16][17] |
| Tebuconazole | Apple Scab (Venturia inaequalis) | Apple | Good control in a mixture with captan | [18] |
| Difenoconazole | Anthracnose (Colletotrichum spp.) | Chilli | Effective in inhibiting mycelial growth | [15] |
| Myclobutanil | Apple Scab (Venturia inaequalis) | Apple | Similar effectiveness to sulfur | [18] |
Resistance Profile
A significant consideration in the long-term use of DMI fungicides is the potential for the development of resistance in fungal populations. Resistance to DMIs is often quantitative, developing gradually over time with repeated applications.[3] Cross-resistance among different DMI fungicides is a documented phenomenon, meaning resistance to one DMI may confer resistance to another, although the extent can vary.[10][11] For instance, a strong correlation in resistance has been observed between myclobutanil and tebuconazole in Venturia inaequalis.[10][11]
Experimental Protocols
In Vitro Mycelial Growth Inhibition Assay
This protocol is a standard method for determining the EC50 values of fungicides.
Detailed Steps:
-
Fungicide Stock Preparation: Prepare a stock solution of the test fungicide in a suitable solvent (e.g., acetone) and create a series of dilutions.
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) and autoclave.
-
Media Amendment: While the PDA is still molten (around 45-50°C), add the fungicide dilutions to achieve the desired final concentrations. Also, prepare control plates with no fungicide.
-
Plate Pouring: Pour the amended and control media into sterile petri plates.
-
Inoculation: Once the agar has solidified, place a mycelial plug (typically 5mm in diameter) from an actively growing culture of the target fungus onto the center of each plate.
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus in the dark.
-
Measurement: After a set incubation period (e.g., 72-120 hours), measure the diameter of the fungal colony in two perpendicular directions.
-
Calculation: Calculate the percentage of mycelial growth inhibition relative to the control. Use this data to determine the EC50 value through probit analysis or other statistical methods.
Field Efficacy Trial Protocol
This protocol outlines the general steps for conducting a field trial to evaluate the performance of fungicides.
Detailed Steps:
-
Site Selection: Choose a field with a uniform soil type and a known history of the target disease to ensure adequate disease pressure.
-
Experimental Design: Use a statistically valid design, such as a Randomized Complete Block Design (RCBD), with at least three to four replications for each treatment.[15] Treatments should include an untreated control and a standard commercial fungicide for comparison.
-
Plot Establishment: Clearly mark the boundaries of each treatment plot. Plot size should be sufficient to minimize edge effects and allow for accurate data collection.
-
Fungicide Application: Calibrate spray equipment to ensure accurate application rates. Apply fungicides at the recommended label rates and timings, which may be preventative or curative.
-
Disease Assessment: At regular intervals throughout the growing season, assess disease incidence (percentage of infected plants or plant parts) and severity (area of plant tissue affected) using standardized rating scales.
-
Data Collection: At the end of the season, harvest the crop from each plot and collect data on yield and quality parameters.
-
Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.
Conclusion
This compound demonstrates effective control of a range of fungal pathogens, particularly in protective applications against diseases like brown rot. Its performance relative to other DMI fungicides can vary depending on the target pathogen and the presence of resistant fungal populations. The data presented in this guide, along with the detailed experimental protocols, provide a foundation for further research into the comparative efficacy and optimal use of this compound and other DMI fungicides in integrated disease management programs. Continued monitoring for resistance and further comparative field trials are essential for the sustainable use of this important class of fungicides.
References
- 1. researchgate.net [researchgate.net]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. plantpathology.mgcafe.uky.edu [plantpathology.mgcafe.uky.edu]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. tandfonline.com [tandfonline.com]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. www1.up.poznan.pl [www1.up.poznan.pl]
- 10. Cross-resistance between myclobutanil and tebuconazole and the genetic basis of tebuconazole resistance in Venturia inaequalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 12. Assessing Venturia inaequalis Response to Common Fungicides in Morocco - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agriculturaljournals.com [agriculturaljournals.com]
- 14. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 15. plantpathologyquarantine.org [plantpathologyquarantine.org]
- 16. Characterizing this compound and Propiconazole Sensitivity and Prevalence of 'Mona' in Isolates of Monilinia fructicola from New York - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. apsnet.org [apsnet.org]
A Comparative Guide to Inter-Laboratory Validation of Fenbuconazole Analytical Methods
For researchers, scientists, and drug development professionals, the precise and accurate quantification of the fungicide Fenbuconazole is crucial for environmental monitoring, food safety assessment, and toxicological studies. The validation of analytical methods across multiple laboratories ensures the reliability, reproducibility, and consistency of results. This guide provides a comparative overview of analytical method performance for this compound, drawing upon data from single-laboratory validation studies in the absence of a direct multi-laboratory comparative study. The primary analytical techniques discussed are Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with mass spectrometry (MS).
Quantitative Data Summary
The performance of an analytical method is evaluated based on several key parameters, including recovery, repeatability (RSDr), and reproducibility (RSDR). The following tables summarize typical performance characteristics for the analysis of this compound in various matrices, compiled from different single-laboratory validation studies. These tables provide a benchmark for comparing method performance.
Table 1: Performance of GC-based Methods for this compound Analysis
| Matrix | Spiking Level (mg/kg) | Average Recovery (%) | RSDr (%) | Analytical Technique | Reference |
| Mango | 0.010 - 0.05 | 76.5 - 89.6 | < 10.3 | GC-MS/MS | [1] |
| High Acid Commodities | 0.01 | Not Specified | Not Specified | GC-MS | [2] |
| High Oil Commodities | 0.01 | Not Specified | Not Specified | GC-MS | [2] |
| Dry Commodities | 0.01 | Not Specified | Not Specified | GC-MS | [2] |
| Stone Fruit | 0.01 - 4.0 | 62 - 116 | Not Specified | GLC | [3] |
| Almond Hull | 0.01 - 1.0 | 72 - 107 | Not Specified | GLC | [3] |
| Almond Kernel | 0.01 - 1.0 | 82 - 112 | Not Specified | GLC | [3] |
| Apple | 0.1 - 1.0 | 71 - 114 | Not Specified | GLC | [3] |
Table 2: Performance of LC-based Methods for this compound Analysis
| Matrix | Spiking Level (µg/kg or µg/L) | Average Recovery (%) | Intra-day RSD (%) | Inter-day RSD (%) | Analytical Technique | Reference |
| Soil | 5, 25, 50 | 82.5 - 104.1 | 2.7 - 9.5 | 5.7 - 11.2 | Chiral LC-MS/MS | [4] |
| Water | 0.25, 0.5, 2.5 | 81.8 - 104.6 | 2.6 - 11.4 | 5.3 - 10.4 | Chiral LC-MS/MS | [4] |
Experimental Protocols
Detailed methodologies are fundamental for the replication and validation of analytical methods. Below are representative protocols for sample preparation and analysis for this compound.
QuEChERS Sample Preparation for Mango Matrix (GC-MS/MS Analysis)
This method is designed for the extraction and cleanup of this compound residues from a fruit matrix like mango.[1]
-
Homogenization: A representative sample of mango is homogenized.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Shake vigorously for 1 minute.
-
-
Salting-Out:
-
Add a salt mixture (e.g., magnesium sulfate, sodium chloride).
-
Shake immediately for 1 minute to prevent salt agglomeration.
-
-
Centrifugation: Centrifuge the tube at a speed of ≥3000 rcf for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the supernatant.
-
Add it to a d-SPE tube containing a sorbent (e.g., Carbon/NH2).
-
Vortex for 30 seconds.
-
-
Final Centrifugation: Centrifuge the d-SPE tube.
-
Analysis: The resulting supernatant is collected for GC-MS/MS analysis.[1]
Chiral LC-MS/MS Analysis in Soil and Water
This method is suitable for the enantioselective determination of this compound and its metabolites.[4]
-
Soil Sample Preparation (QuEChERS):
-
A homogenized soil sample is extracted with acetonitrile.
-
A cleanup step using a suitable sorbent is performed.
-
-
Water Sample Preparation (Solid-Phase Extraction - SPE):
-
The water sample is passed through an SPE cartridge to retain the analytes.
-
The analytes are then eluted from the cartridge with a suitable solvent.
-
-
Chromatographic Separation:
-
Column: Chiralcel OD-RH (150 mm × 4.6 mm).
-
Mobile Phase: Isocratic elution.
-
Flow Rate: 0.5 mL/min.
-
-
Detection: Tandem Mass Spectrometry (MS/MS) is used for sensitive and selective detection of the enantiomers.[4]
Visualizing the Inter-Laboratory Validation Process
An inter-laboratory validation study, also known as a collaborative study, is essential to determine the reproducibility of an analytical method. The following diagram illustrates a typical workflow for such a study.
Caption: Workflow of an inter-laboratory validation study.
References
- 1. Determination of this compound and Bromopropylate Pesticide Residues in Mango Using Gas Chromatography-triple Quadrupole Mass [rdzwxb.com]
- 2. Review of the existing maximum residue levels for this compound according to Article 12 of Regulation (EC) No 396/2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fao.org [fao.org]
- 4. researchgate.net [researchgate.net]
Efficacy of Fenbuconazole against various clinical and environmental fungal isolates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro efficacy of fenbuconazole against a range of clinical and environmental fungal isolates. This compound, a triazole antifungal agent, is primarily utilized in agriculture to control fungal diseases in crops.[1][2][3][4] Its mechanism of action involves the inhibition of sterol demethylation, a critical step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] This disruption of the cell wall leads to the cessation of fungal growth.[1] While extensively studied in the context of plant pathogens, its activity against human and other environmental fungi is less documented. This guide aims to collate available data to provide a comparative overview of its potential antifungal spectrum.
Quantitative Efficacy Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound against various fungal isolates, compared with other commonly used azole antifungals. The MIC is the lowest concentration of an antifungal drug that inhibits the visible growth of a microorganism after overnight incubation.
Table 1: In Vitro Susceptibility of Aspergillus fumigatus to this compound and Other Azoles
| Antifungal Agent | Isolate Type | No. of Isolates | MIC Range (mg/L) | Mean MIC (mg/L) |
| This compound | Clinical (ATCC 204305) | 1 | - | 16 |
| Environmental (Wild-Type) | Not Specified | - | >16 | |
| Clotrimazole | Clinical (ATCC 204305) | 1 | - | 0.10 - 2 |
| Environmental (Wild-Type) | Not Specified | 0.062 - 2 | - | |
| Imazalil | Clinical (ATCC 204305) | 1 | - | 0.10 - 2 |
| Environmental (Wild-Type) | Not Specified | 0.062 - 2 | - | |
| Ipconazole | Clinical (ATCC 204305) | 1 | - | 0.10 - 2 |
| Environmental (Wild-Type) | Not Specified | 0.062 - 2 | - | |
| Metconazole | Clinical (ATCC 204305) | 1 | - | 0.10 - 2 |
| Environmental (Wild-Type) | Not Specified | 0.062 - 2 | - | |
| Miconazole | Clinical (ATCC 204305) | 1 | - | 0.10 - 2 |
| Environmental (Wild-Type) | Not Specified | - | 2.53 | |
| Penconazole | Clinical (ATCC 204305) | 1 | - | 0.10 - 2 |
| Environmental (Wild-Type) | Not Specified | 0.062 - 2 | - | |
| Prochloraz | Clinical (ATCC 204305) | 1 | - | 0.10 - 2 |
| Environmental (Wild-Type) | Not Specified | 0.062 - 2 | - | |
| Pyrisoxazole | Clinical (ATCC 204305) | 1 | - | 0.10 - 2 |
| Environmental (Wild-Type) | Not Specified | 0.062 - 2 | - | |
| Tebuconazole | Clinical (ATCC 204305) | 1 | - | 0.10 - 2 |
| Environmental (Wild-Type) | Not Specified | 0.062 - 2 | - | |
| Climbazole | Clinical (ATCC 204305) | 1 | - | 10.6 |
| Environmental (Wild-Type) | Not Specified | - | 16 |
Data sourced from a study on the activity of azole and non-azole substances against Aspergillus fumigatus.[5]
Note: Currently, there is a significant lack of publicly available in vitro efficacy data for this compound against other key clinical fungal genera such as Candida, Cryptococcus, and dermatophytes. The data presented here is limited to Aspergillus fumigatus.
Experimental Protocols
The determination of in vitro antifungal susceptibility is crucial for evaluating the efficacy of compounds like this compound. Standardized methods provided by the Clinical and Laboratory Standards Institute (CLSI) are widely used to ensure reproducibility and comparability of data.
Antifungal Susceptibility Testing of Yeasts (e.g., Candida spp., Cryptococcus spp.)
The reference method for testing yeasts is outlined in the CLSI document M27 . This broth dilution method is used to determine the MIC of antifungal agents.
Workflow for CLSI M27:
References
- 1. mdpi.com [mdpi.com]
- 2. Azole Resistance in Aspergillus fumigatus: A Consequence of Antifungal Use in Agriculture? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azoles Used in Agriculture as Possible Cause of Azole-Resistance in Clinical Candida Isolates – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. Frontiers | Trans-kingdom fungal pathogens infecting both plants and humans, and the problem of azole fungicide resistance [frontiersin.org]
- 5. journals.asm.org [journals.asm.org]
Comparative Toxicokinetics of S-(+)-fenbuconazole and R-(−)-fenbuconazole Enantiomers: A Research Guide
This guide provides a detailed comparison of the toxicokinetic profiles of S-(+)-fenbuconazole and R-(−)-fenbuconazole enantiomers, designed for researchers, scientists, and professionals in drug development. The information is based on experimental data from studies in mice, offering insights into the absorption, distribution, metabolism, and excretion of these chiral fungicide enantiomers.
Executive Summary
Fenbuconazole, a chiral triazole fungicide, is commonly used as a racemate. However, studies have revealed significant enantioselectivity in its toxicokinetics, with the S-(+)-enantiomer demonstrating markedly different properties compared to the R-(−)-enantiomer. Key findings indicate that S-(+)-fenbuconazole exhibits significantly higher blood absorption and tissue accumulation, particularly in the liver, suggesting a greater potential for hepatotoxicity.[1][2][3][4] In contrast, R-(−)-fenbuconazole shows poor absorption and limited distribution.[1][3][4] Excretion of both enantiomers is minimal through urine and feces.[1][3][4] A unidirectional conversion from the R-(-) to the S-(+) enantiomer has been observed in mice, although this is not the primary driver of the observed enantioselectivity.[1][3][4]
Quantitative Toxicokinetic Data
The following tables summarize the key quantitative data from comparative studies of S-(+)-fenbuconazole and R-(−)-fenbuconazole enantiomers in mice.
Table 1: Comparative Plasma Toxicokinetic Parameters
| Parameter | S-(+)-fenbuconazole | R-(−)-fenbuconazole | Key Observation |
| AUC0-∞ (Area Under the Curve) | 15.11 times higher than R-(−)-enantiomer | - | S-(+)-enantiomer has significantly greater blood absorption.[1][2][3][4] |
Table 2: Enantioselective Tissue Distribution (AUC0-∞ Ratios)
| Tissue | S-(+)-fenbuconazole vs. R-(−)-fenbuconazole Ratio | Implication |
| Liver | 4.35 times higher | Greater propensity for hepatic accumulation of the S-(+)-enantiomer.[1][2][3][4] |
| Kidneys | 4.35–6.25 times higher | R-(−)-enantiomer may be more readily metabolized and eliminated.[2] |
| Small Intestine | 2.20–2.23 times higher | S-(+)-enantiomer is more easily absorbed.[2] |
| Adipose Tissue | 4.63 times higher | S-(+)-enantiomer has a greater propensity for tissue accumulation.[2] |
| Brain | 9.27 times higher | S-(+)-enantiomer may have a greater ability to penetrate the blood-brain barrier.[2] |
Table 3: Excretion Profile
| Excretion Route | S-(+)-fenbuconazole & R-(−)-fenbuconazole | Observation |
| Urine & Feces (Cumulative) | < 2.5‰ | Both enantiomers are rarely excreted via these routes.[1][3][4] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Animal Studies
-
Animal Model: Specific Pathogen-Free (SPF)-grade male Kunming (KM) mice, weighing 20-22 g, were used. The animals were acclimatized for two weeks under constant temperature (25°C) and humidity, with a natural light cycle and ad libitum access to food and water. A 12-hour fasting period with free access to water was implemented before the experiment.
-
Dosing: A 1:1 mixture of S-(+)-fenbuconazole and R-(−)-fenbuconazole was administered via gavage at a dose of 14 mg/kg body weight for each enantiomer. This dosage corresponds to the No Observed Adverse Effect Level (NOAEL) in mice.
-
Sample Collection:
-
Blood: Blood samples were collected from the retro-orbital venous plexus at 0.083, 0.167, 0.333, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-administration into tubes containing sodium heparin.
-
Tissues: For tissue distribution studies, 14 different tissues were collected at specified time points after administration.
-
Analytical Methodology: UHPLC-QQQ/MS
The quantitative analysis of this compound enantiomers was performed using an Agilent 1290 Infinity UHPLC system coupled with an Agilent 6460 Triple Quad MS system.
-
Chromatographic Separation:
-
Chiral Column: Chiralpak IG (250 mm × 4.6 mm) with amylose (B160209) tris (3-chloro-5-methylphenylcarbamate) immobilized on silica (B1680970) gel.
-
Mobile Phase: An isocratic elution with 85% acetonitrile (B52724) (containing 0.1% formic acid) and 15% distilled water (containing 5 mM ammonium (B1175870) acetate).
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 35 ± 0.8 °C.
-
Injection Volume: 20 μL.
-
-
Mass Spectrometry Detection:
-
The system was operated in multiple reaction monitoring (MRM) mode.
-
Carbamazepine was used as the internal standard.
-
-
Method Validation: The analytical method was validated for specificity, linearity (0.5–1000 ng/mL), limit of detection (<0.2 ng/mL), accuracy, precision, extraction recovery, and matrix effects, all of which were within acceptable ranges.
Molecular Docking
To investigate the potential mechanism of hepatotoxicity, molecular docking studies were performed to analyze the interaction between the this compound enantiomers and the CYP2B enzyme in the liver. These studies indicated a stronger interaction for the S-(+)-enantiomer.[1][3][4]
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow and the proposed toxicokinetic pathway of this compound enantiomers.
Caption: Experimental workflow for the comparative toxicokinetics study.
Caption: Proposed toxicokinetic pathway of this compound enantiomers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Evaluation of the Safety of this compound Monomers via Enantioselective Toxicokinetics, Molecular Docking and Enantiomer Conversion Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - Evaluation of the Safety of this compound Monomers via Enantioselective Toxicokinetics, Molecular Docking and Enantiomer Conversion Analyses - Journal of Agricultural and Food Chemistry - Figshare [acs.figshare.com]
Synergistic and Antagonistic Interactions of Fenbuconazole with Other Fungicides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Fenbuconazole, a triazole fungicide, is a vital component in the management of a broad spectrum of fungal plant diseases. Its efficacy is rooted in the inhibition of sterol biosynthesis in fungi, a critical pathway for maintaining the integrity of fungal cell membranes.[1] To enhance its performance, reduce the required dosage, and mitigate the development of resistance, this compound is often considered for use in combination with other fungicides. These interactions can be synergistic, where the combined effect is greater than the sum of individual effects, or antagonistic, where the combination results in a reduced effect. This guide provides a comparative analysis of the known synergistic and antagonistic effects of this compound with other fungicidal compounds, supported by available experimental data and detailed methodologies.
Synergistic Effects of this compound with Other Fungicides
Research into the synergistic potential of this compound has revealed promising combinations that can enhance its antifungal activity. A notable example is the interaction between this compound and Schizostatin against the grey mold pathogen, Botrytis cinerea.
Quantitative Data on Synergistic Interactions
The synergistic effect of fungicide combinations is commonly quantified using the Fractional Inhibitory Concentration (FIC) index. An FIC index of ≤ 0.5 is typically considered synergistic.[2] The following table summarizes the synergistic interaction between this compound and Schizostatin.
| Fungicide Combination | Target Pathogen | FIC Index | Reference |
| This compound + Schizostatin | Botrytis cinerea | 0.0938 - 0.375 | [2] |
Experimental Protocols
The evaluation of synergistic and antagonistic interactions between fungicides is predominantly conducted using the in vitro checkerboard microdilution assay. This method allows for the determination of the Minimum Inhibitory Concentrations (MICs) of the individual fungicides and their combinations.
Checkerboard Microdilution Assay Protocol
-
Preparation of Fungicide Solutions: Stock solutions of this compound and the partner fungicide are prepared in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO). A series of twofold dilutions are then made in a liquid growth medium, such as Potato Dextrose Broth (PDB) or Sabouraud Dextrose Broth, to achieve a range of concentrations above and below the expected MIC.
-
Microtiter Plate Setup: A 96-well microtiter plate is used to create a matrix of fungicide concentrations. 50 µL of the this compound dilutions are added to the wells horizontally (across the rows), and 50 µL of the partner fungicide dilutions are added vertically (down the columns). This results in each well (except for the controls) containing a unique combination of the two fungicides. Control wells containing each fungicide alone, a growth control (no fungicide), and a sterility control (no inoculum) are also included.
-
Inoculum Preparation: A suspension of the fungal spores or mycelial fragments is prepared from a fresh culture. The concentration of the inoculum is standardized to a specific density (e.g., 1 × 10⁵ spores/mL) using a hemocytometer or by spectrophotometric methods.
-
Inoculation: 100 µL of the standardized fungal inoculum is added to each well of the microtiter plate, except for the sterility control wells.
-
Incubation: The inoculated plates are incubated at an optimal temperature for the growth of the target fungus (e.g., 25°C) for a specified period, typically 48 to 72 hours, or until sufficient growth is observed in the growth control wells.
-
Data Analysis and FIC Index Calculation: The MIC of each fungicide alone and in combination is determined as the lowest concentration that inhibits visible fungal growth. The FIC for each fungicide in a given well is calculated as follows:
-
FIC of Fungicide A = (MIC of A in combination) / (MIC of A alone)
-
FIC of Fungicide B = (MIC of B in combination) / (MIC of B alone)
The FIC index for each combination is the sum of the individual FICs:
-
FIC Index = FIC of Fungicide A + FIC of Fungicide B
The interaction is interpreted based on the FIC index:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Synergy Testing
The following diagram illustrates the typical workflow for assessing the synergistic or antagonistic effects of this compound with another fungicide using the checkerboard assay.
Signaling Pathway of this compound Action
This compound, like other triazole fungicides, acts by inhibiting the C14-demethylase enzyme, which is a critical step in the ergosterol (B1671047) biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its disruption leads to the accumulation of toxic sterol precursors and ultimately inhibits fungal growth.
Antagonistic Effects of this compound
Currently, there is a notable lack of publicly available research specifically detailing antagonistic interactions between this compound and other fungicides. While antagonism is a recognized phenomenon in fungicide mixtures, quantitative data and specific examples involving this compound are not well-documented in the scientific literature. Researchers are encouraged to conduct further studies to identify and characterize potential antagonistic combinations to avoid suboptimal disease control in the field.
Conclusion
The synergistic combination of this compound with compounds like Schizostatin demonstrates the potential to enhance its efficacy against important plant pathogens such as Botrytis cinerea. The checkerboard microdilution assay remains the standard method for quantifying such interactions through the determination of the FIC index. While the data on synergistic interactions of this compound are still limited, the existing evidence underscores the value of exploring fungicide combinations. Conversely, the absence of documented antagonistic effects highlights a significant knowledge gap. Further research is imperative to build a comprehensive understanding of this compound's interaction profile with a wider range of fungicides. This will enable the development of more effective and sustainable disease management strategies in agriculture.
References
A Comparative Guide to HPLC and GC-MS Methods for Fenbuconazole Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients and agricultural chemicals like the fungicide Fenbuconazole is paramount. The two most common analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides a detailed comparison of these two methods for this compound analysis, supported by experimental data and protocols.
General Principles
High-Performance Liquid Chromatography (HPLC) separates compounds based on their interaction with a stationary phase (the column) and a liquid mobile phase. It is particularly well-suited for the analysis of non-volatile or thermally sensitive compounds. In contrast, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile and thermally stable compounds.[1] It separates compounds in a gaseous mobile phase based on their boiling points and interaction with a stationary phase, followed by detection and identification using a mass spectrometer. This compound is a compound that is amenable to analysis by both techniques, making the choice of method dependent on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available equipment.[2]
Experimental Protocols
A common and effective sample preparation technique for both HPLC and GC-MS analysis of pesticides in various matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
QuEChERS Sample Preparation
The QuEChERS protocol involves a two-step process: extraction and dispersive solid-phase extraction (d-SPE) cleanup.
Extraction:
-
A homogenized sample (e.g., 10-15 g) is weighed into a 50 mL centrifuge tube.
-
An appropriate volume of acetonitrile (B52724) (e.g., 10-15 mL), sometimes with 1% acetic acid, is added.
-
Internal standards can be added at this stage.
-
Extraction salts (commonly magnesium sulfate (B86663) and sodium acetate (B1210297) or sodium chloride) are added to induce phase separation.
-
The tube is vigorously shaken or vortexed for 1 minute to ensure thorough extraction of the analyte into the acetonitrile layer.
-
The sample is then centrifuged to separate the organic layer from the aqueous and solid phases.
Dispersive SPE (d-SPE) Cleanup:
-
An aliquot of the acetonitrile supernatant is transferred to a d-SPE tube.
-
The d-SPE tube contains a sorbent material, such as primary secondary amine (PSA) to remove organic acids, C18 to remove non-polar interferences, and graphitized carbon black (GCB) to remove pigments and sterols. Anhydrous magnesium sulfate is also present to remove residual water.
-
The tube is vortexed for a short period.
-
The sample is centrifuged one final time.
-
The cleaned-up supernatant is then ready for analysis by either HPLC-MS/MS or GC-MS.
Below is a generalized workflow for sample preparation and analysis.
General workflow for this compound analysis.
High-Performance Liquid Chromatography (HPLC) Method Protocol
The following protocol is based on a method for the enantioselective determination of this compound and its metabolites in soil and water.[3]
-
Instrument: High-Performance Liquid Chromatograph coupled with a tandem mass spectrometer (HPLC-MS/MS).
-
Column: Chiralcel OD-RH (150 mm × 4.6 mm).[3]
-
Mobile Phase: Isocratic elution with a suitable solvent mixture (e.g., acetonitrile and water).[3]
-
Flow Rate: 0.5 mL/min.[3]
-
Injection Volume: 10 µL.
-
Detector: Tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
Gas Chromatography-Mass Spectrometry (GC-MS) Method Protocol
The following protocol is based on a method for the determination of this compound residues in mango.[4]
-
Instrument: Gas Chromatograph coupled with a triple quadrupole mass spectrometer (GC-MS/MS).[4]
-
Column: A capillary column suitable for pesticide analysis (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature of 80 °C, hold for 1 minute.
-
Ramp to 180 °C at 20 °C/min.
-
Ramp to 280 °C at 10 °C/min, hold for 5 minutes.
-
-
Injection Mode: Splitless.
-
Detector: Triple quadrupole mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.[4]
-
Ionization: Electron Ionization (EI).
Data Presentation: Performance Comparison
The following tables summarize the quantitative performance data for HPLC and GC-MS methods for this compound analysis based on published studies. It is important to note that these values can vary depending on the specific matrix, instrumentation, and method optimization.
Table 1: Linearity and Correlation Coefficient
| Parameter | HPLC-MS/MS | GC-MS/MS |
| Linearity Range | 0.5 - 1000 ng/mL | 0.01 - 1.00 mg/L[4] |
| Correlation Coefficient (r²) | ≥ 0.9963 | > 0.99[4] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
| Parameter | HPLC-MS/MS (in soil and water) | GC-MS/MS (in mango) |
| LOD | < 0.8 µg/kg[3] | 0.003 mg/kg[4] |
| LOQ | ≤ 2.5 µg/kg[3] | 0.01 mg/kg[4] |
Table 3: Accuracy (Recovery) and Precision (RSD)
| Parameter | HPLC-MS/MS | GC-MS/MS (in mango) |
| Spike Levels | 5, 50, and 250 µg/kg | 0.010 - 0.05 mg/kg[4] |
| Recovery (%) | 76.3 - 104.6% | 76.5 - 89.6%[4] |
| Precision (RSD%) | ≤ 11.5% | < 10.3%[4] |
Method Comparison
The choice between HPLC and GC-MS for this compound analysis depends on several factors. The following diagram illustrates a logical comparison of the key performance parameters.
Logical comparison of HPLC and GC-MS methods.
Conclusion
Both HPLC-MS/MS and GC-MS/MS are powerful and reliable techniques for the analysis of this compound.
-
GC-MS/MS is a robust and highly sensitive method, particularly suitable for routine analysis of the parent this compound compound in various matrices, as demonstrated by the data in mango samples.[4] Its high separation efficiency and the extensive libraries of mass spectra make it a strong choice for identification and quantification.
-
HPLC-MS/MS offers the advantage of analyzing this compound and its potentially less volatile or thermally labile metabolites without the need for derivatization. This is particularly important for metabolism and degradation studies. The development of chiral HPLC methods also allows for the separation and quantification of this compound enantiomers, which can be crucial for understanding its environmental fate and toxicological profile.[3]
Ultimately, the selection of the analytical method should be based on the specific research question, the nature of the sample matrix, and the available instrumentation. For comprehensive studies, cross-validation of results using both techniques can provide the highest level of confidence in the analytical data.
References
- 1. Determination of this compound and Bromopropylate Pesticide Residues in Mango Using Gas Chromatography-triple Quadrupole Mass [rdzwxb.com]
- 2. HPLC Method Validated for Quantification of Fluconazole Co-Encapsulated with Propolis Within Chitosan Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. revroum.lew.ro [revroum.lew.ro]
Performance of Fenbuconazole Against Azole-Resistant Fungal Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to azole antifungal agents represents a significant challenge in the management of invasive fungal infections. This guide provides a comparative overview of the performance of fenbuconazole, a triazole antifungal, against azole-resistant fungal strains. The information is compiled from existing literature to aid researchers and drug development professionals in understanding its potential role in overcoming resistance.
Introduction to Azole Resistance in Fungi
Azole antifungals, including this compound, function by inhibiting the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase, encoded by the ERG11 gene. This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane.[1] Inhibition of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately resulting in the arrest of fungal growth.[1]
Fungal pathogens have developed several mechanisms to counteract the effects of azole antifungals, leading to resistance. The primary mechanisms include:
-
Target Site Modification: Point mutations in the ERG11 gene can alter the structure of the lanosterol 14α-demethylase enzyme, reducing its binding affinity for azole drugs.[2]
-
Overexpression of the Target Enzyme: Increased expression of the ERG11 gene leads to higher concentrations of the target enzyme, requiring higher drug concentrations to achieve an inhibitory effect.[2]
-
Increased Drug Efflux: Overexpression of efflux pumps, primarily belonging to the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters, actively removes azole drugs from the fungal cell, preventing them from reaching their target.[2]
-
Alterations in the Ergosterol Biosynthesis Pathway: Fungi can develop bypass pathways or alter other enzymes in the ergosterol biosynthesis pathway to compensate for the inhibition of lanosterol 14α-demethylase.[2]
These resistance mechanisms can occur individually or in combination, leading to varying degrees of resistance to different azole agents.
Comparative In Vitro Activity of this compound
Direct comparative studies on the in vitro activity of this compound against a comprehensive panel of well-characterized azole-resistant fungal strains are limited in the publicly available scientific literature. However, some data provides insights into its general antifungal spectrum.
One study investigating the activity of various azole and non-azole substances against Aspergillus fumigatus reported a mean Minimum Inhibitory Concentration (MIC) for This compound of 16 mg/L . It is important to note that this study did not specifically characterize the azole-resistance profiles of the tested isolates.
For context, the table below presents a hypothetical structure for comparing the in vitro activity of this compound against other azoles, based on data from a study on a different imidazole, fenticonazole, against fluconazole-resistant Candida species.[3] This illustrates the type of data required for a direct comparison.
Table 1: Illustrative Comparison of Azole MICs against Fluconazole-Resistant Candida Species (Based on Fenticonazole Data)
| Organism | Resistance Status | This compound MIC Range (mg/L) | Fluconazole MIC Range (mg/L) | Itraconazole MIC Range (mg/L) | Voriconazole MIC Range (mg/L) |
| Candida albicans | Non-Resistant | Data not available | Data not available | Data not available | Data not available |
| Resistant | Data not available | Data not available | Data not available | Data not available | |
| Candida glabrata | Non-Resistant | Data not available | Data not available | Data not available | Data not available |
| Resistant | Data not available | Data not available | Data not available | Data not available | |
| Aspergillus fumigatus | Non-Resistant | Data not available | Data not available | Data not available | Data not available |
| Resistant | Data not available | Data not available | Data not available | Data not available |
Note: Specific comparative MIC data for this compound against characterized azole-resistant strains is not currently available in the cited literature. This table is for illustrative purposes only.
Experimental Protocols
Standardized methodologies are crucial for the accurate in vitro assessment of antifungal susceptibility. The following protocols, based on the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines, are widely used.
Broth Microdilution Method for Yeasts (CLSI M27-A3)
This method is a reference standard for determining the MIC of antifungal agents against yeasts such as Candida species.
-
Preparation of Antifungal Stock Solutions: Antifungal agents are dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create a high-concentration stock solution.
-
Preparation of Microdilution Plates: A series of twofold dilutions of the antifungal agent is prepared in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) in 96-well microtiter plates.
-
Inoculum Preparation: Yeast colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Inoculation and Incubation: The microtiter plates are inoculated with the standardized yeast suspension and incubated at 35°C for 24-48 hours.
-
Reading of MICs: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth in the drug-free control well.
Broth Microdilution Method for Filamentous Fungi (EUCAST E.DEF 9.3.2)
This method is used for determining the MIC of antifungal agents against molds like Aspergillus species.
-
Preparation of Antifungal Stock Solutions: Similar to the yeast protocol, stock solutions of antifungal agents are prepared.
-
Preparation of Microdilution Plates: Serial dilutions of the antifungal agents are made in RPMI 1640 medium (supplemented with 2% glucose) in 96-well microtiter plates.
-
Inoculum Preparation: A suspension of fungal conidia is prepared from a mature culture on a suitable agar (B569324) medium (e.g., potato dextrose agar). The conidia are counted using a hemocytometer, and the suspension is diluted to a final concentration of 1-2.5 x 10⁵ CFU/mL.
-
Inoculation and Incubation: The microtiter plates are inoculated with the conidial suspension and incubated at 35-37°C for 48-72 hours.
-
Reading of MICs: The MIC endpoint is read visually as the lowest concentration of the drug that shows complete inhibition of growth.
Signaling Pathways and Experimental Workflows
Ergosterol Biosynthesis Pathway and Azole Action
The following diagram illustrates the key steps in the fungal ergosterol biosynthesis pathway and the point of inhibition by azole antifungals, including this compound.
General Workflow for In Vitro Antifungal Susceptibility Testing
The diagram below outlines a typical experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a fungal isolate.
Conclusion
While this compound belongs to the azole class of antifungals and targets the ergosterol biosynthesis pathway, there is a notable lack of publicly available, direct comparative data on its efficacy against well-characterized azole-resistant fungal strains. The existing information suggests a broad antifungal activity, but its potential to overcome common azole resistance mechanisms remains to be thoroughly investigated. Further research, including comprehensive in vitro susceptibility testing against a diverse panel of resistant isolates and in vivo efficacy studies in relevant animal models, is necessary to fully elucidate the role of this compound in the management of infections caused by azole-resistant fungi. The standardized protocols and workflows provided in this guide offer a framework for conducting such essential research.
References
A Comparative Analysis of the Environmental Persistence of Fenbuconazole and Other Key Triazole Fungicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the environmental persistence of the triazole fungicide Fenbuconazole with other widely used alternatives: Tebuconazole, Propiconazole, and Difenoconazole. The information presented is supported by experimental data from peer-reviewed studies and outlines the methodologies used in these assessments.
Quantitative Comparison of Environmental Persistence
The environmental persistence of a pesticide is a critical factor in its overall environmental risk assessment. The half-life (DT50), the time it takes for 50% of the initial concentration to dissipate, is a key metric used to quantify persistence. The following table summarizes the available half-life data for this compound and its comparators in soil and water under various conditions.
| Fungicide | Environmental Compartment | Condition | Half-life (DT50) in Days |
| This compound | Soil | Aerobic & Anaerobic | 130 - 300[1] |
| Soil | Field Study | 28 - 84[2] | |
| Tebuconazole | Soil | Aerobic | 49 - 610[3] |
| Soil | Field Conditions | ~100[4] | |
| Water | Hydrolysis (pH 7, 25°C) | 198[5] | |
| Water | Photolysis | 2.35 hours[5] | |
| Propiconazole | Soil | Aerobic | 30 - 112[6] |
| Soil | Field Conditions | 60 - 96 | |
| Water/Sediment | Aerobic | 25 - 85 | |
| Water | Hydrolysis | Stable | |
| Difenoconazole | Soil | Laboratory | > 175[7] |
| Soil | Field | > 115[7] | |
| Water | Hydrolysis | Stable | |
| Water | Aquatic Systems | 307 - 494[8] |
Degradation Pathways and Experimental Workflows
The degradation of these fungicides in the environment is a complex process involving biotic and abiotic transformations. Understanding these pathways is crucial for identifying potential persistent metabolites and assessing their environmental impact.
This compound Degradation Pathway
This compound degrades in the environment primarily through oxidation. The initial step involves the oxidation of the carbon atom adjacent to the chlorophenyl ring, forming a benzylic alcohol intermediate. This intermediate is then further oxidized to form two isomeric lactone metabolites, RH-9129 and RH-9130. The degradation of this compound has been shown to be stereoselective, meaning that one enantiomer may degrade faster than the other.[1][3][5][6][9]
Typical Experimental Workflow for Soil Persistence Studies
The assessment of pesticide persistence in soil typically follows standardized protocols, such as the OECD 307 guideline, to ensure data comparability and reliability. The workflow involves treating soil samples with the pesticide and incubating them under controlled laboratory conditions that simulate relevant environmental scenarios (e.g., aerobic or anaerobic). Samples are then collected at various time points and analyzed to determine the concentration of the parent compound and its degradation products.
Experimental Protocols
The experimental data cited in this guide are primarily based on studies following internationally recognized guidelines for pesticide registration.
Soil Degradation Studies (based on OECD Guideline 307)
Objective: To determine the rate and route of degradation of a substance in soil under aerobic and/or anaerobic conditions.
Methodology:
-
Soil Selection: Representative agricultural soils are chosen based on their physicochemical properties (e.g., texture, pH, organic carbon content).
-
Test Substance: The fungicide, often radiolabeled (e.g., with ¹⁴C), is applied to the soil samples at a concentration relevant to its agricultural use.
-
Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture level (e.g., 40-60% of maximum water holding capacity). For anaerobic studies, the soil is flooded with water, and the system is purged with an inert gas (e.g., nitrogen) to create an oxygen-free environment.
-
Sampling and Analysis: At specified intervals, replicate soil samples are taken and extracted with appropriate solvents. The extracts are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or a radioactivity detector to quantify the parent compound and its transformation products.
-
Data Analysis: The dissipation of the parent compound over time is used to calculate the half-life (DT50) and other dissipation endpoints (DT75, DT90) using kinetic modeling.
Water Photolysis and Hydrolysis Studies (based on OECD Guideline 316)
Objective: To determine the rate of abiotic degradation of a substance in water due to hydrolysis and photolysis.
Methodology for Hydrolysis:
-
Test Solutions: Sterile aqueous buffer solutions of different pH values (typically 4, 7, and 9) are prepared and spiked with the test substance.
-
Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C).
-
Sampling and Analysis: Aliquots of the solutions are taken at various time points and analyzed for the concentration of the parent compound.
-
Data Analysis: The rate of hydrolysis is determined, and if significant, the half-life is calculated. For many triazoles like Propiconazole and Difenoconazole, hydrolysis is not a significant degradation pathway.
Methodology for Photolysis:
-
Test Solutions: An aqueous solution of the test substance is prepared in sterile, purified water.
-
Irradiation: The solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Control samples are kept in the dark to account for any non-photolytic degradation.
-
Sampling and Analysis: Samples are collected from both the irradiated and dark control solutions at various time intervals and analyzed for the parent compound and photoproducts.
-
Data Analysis: The rate of photolysis is determined, and the half-life is calculated.
This comparative guide highlights the variability in the environmental persistence of this compound and other triazole fungicides. Factors such as soil type, pH, temperature, and microbial activity play a significant role in their degradation rates. A thorough understanding of these factors is essential for conducting accurate environmental risk assessments and ensuring the sustainable use of these important agricultural chemicals.
References
- 1. Environmental behavior of the chiral triazole fungicide this compound and its chiral metabolites: enantioselective transformation and degradation in soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (Ref: RH 7592) [sitem.herts.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 4.13 this compound (T,R)* [fao.org]
- 7. biorxiv.org [biorxiv.org]
- 8. fao.org [fao.org]
- 9. This compound | C19H17ClN4 | CID 86138 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validating the limit of detection (LOD) and quantification (LOQ) for Fenbuconazole
For researchers, scientists, and professionals in drug development, the accurate validation of analytical methods is paramount. This guide provides a comparative overview of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for the triazole fungicide Fenbuconazole, utilizing data from various analytical methodologies. The presented information, including detailed experimental protocols and performance data, serves as a valuable resource for establishing robust analytical procedures.
Performance Comparison of Analytical Methods for this compound
The sensitivity of an analytical method, defined by its LOD and LOQ, is a critical performance characteristic. The following table summarizes the LOD and LOQ values for this compound determination using different analytical techniques and in various matrices, offering a baseline for method selection and development.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD%) |
| UHPLC-QQQ/MS | Biological Samples (plasma, tissues, etc.) | < 0.2 ng/mL | - | 80-105 | ≤10 |
| Chiral LC-MS/MS | Soil | < 0.8 µg/kg | ≤ 2.5 µg/kg | 82.5-104.1 | 2.7-9.5 (intra-day) |
| Chiral LC-MS/MS | Water | < 0.8 µg/kg | ≤ 2.5 µg/kg | 81.8-104.6 | 2.6-11.4 (intra-day) |
| GC-MS/MS | Mango | 0.003 mg/kg | 0.01 mg/kg | 76.5-89.6 | < 10.3 |
| SFC-MS/MS | Fruits, Vegetables, Cereals, Soil | - | 0.13-3.31 µg/kg | 76.3-104.6 | ≤11.5 |
Experimental Protocols
A generalized yet detailed methodology for the validation of LOD and LOQ for this compound is outlined below. This protocol is based on common practices in analytical chemistry, particularly the use of QuEChERS for sample preparation and chromatographic techniques for analysis, and aligns with ICH guidelines.[1][2]
Apparatus and Reagents
-
Apparatus:
-
High-Performance Liquid Chromatograph with a tandem mass spectrometer (HPLC-MS/MS) or a Gas Chromatograph with a tandem mass spectrometer (GC-MS/MS).
-
Analytical balance.
-
Vortex mixer.
-
Centrifuge.
-
Syringe filters (e.g., 0.22 µm).
-
Standard laboratory glassware.
-
-
Reagents:
-
This compound certified reference standard.
-
Acetonitrile (B52724) (HPLC or pesticide residue grade).
-
Methanol (B129727) (HPLC or pesticide residue grade).
-
Formic acid (LC-MS grade).
-
Ammonium (B1175870) acetate (B1210297) (LC-MS grade).
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18).
-
Ultrapure water.
-
Preparation of Standard Solutions
-
Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol) in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the appropriate solvent. These will be used to construct the calibration curve.
-
Spiking Solutions: Prepare solutions of known concentrations for spiking into blank matrix samples to determine recovery, precision, LOD, and LOQ.
Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis.[3][4]
-
Extraction:
-
Weigh a homogenized sample (e.g., 10 g of fruit puree or 5 g of soil) into a 50 mL centrifuge tube.
-
Add a specified volume of water (if necessary) and the extraction solvent (e.g., acetonitrile).
-
Add the QuEChERS extraction salt packet.
-
Cap the tube and vortex vigorously for 1 minute.
-
Centrifuge at a specified speed and time (e.g., 4000 rpm for 5 minutes).
-
-
Clean-up (Dispersive SPE):
-
Take an aliquot of the supernatant (the acetonitrile layer).
-
Transfer it to a d-SPE tube containing the appropriate sorbents (e.g., PSA to remove organic acids and C18 to remove nonpolar interferences).
-
Vortex for 30 seconds and then centrifuge.
-
The resulting supernatant is the final extract for analysis.
-
Instrumental Analysis
-
For UHPLC-MS/MS:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water and organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium acetate to improve ionization.[5]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is common for triazole fungicides.
-
Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound.
-
-
For GC-MS/MS:
-
Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).[6]
-
Carrier Gas: Helium.
-
Injection: Splitless injection is typically used for trace analysis.
-
Temperature Program: An optimized oven temperature gradient to ensure good separation.
-
Ionization Mode: Electron Ionization (EI).
-
Detection: MRM mode, similar to LC-MS/MS, for targeted analysis.
-
Determination of LOD and LOQ
There are several methods to determine LOD and LOQ, with the most common being based on the signal-to-noise ratio and the standard deviation of the response and the slope of the calibration curve.[7]
-
Signal-to-Noise (S/N) Ratio:
-
Analyze blank samples to determine the baseline noise.
-
Spike samples with decreasing concentrations of this compound.
-
The LOD is the concentration that gives a signal-to-noise ratio of approximately 3:1.
-
The LOQ is the concentration that gives a signal-to-noise ratio of approximately 10:1.
-
-
Calibration Curve Method:
-
Construct a calibration curve using a series of low-concentration standards near the expected LOD and LOQ.
-
Calculate the standard deviation of the y-intercepts of the regression line (σ).
-
Calculate the slope of the calibration curve (S).
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Method Validation
To confirm the determined LOD and LOQ, the following validation parameters should be assessed at the LOQ level:
-
Accuracy (Recovery): Analyze a set of spiked blank samples (e.g., n=6) at the LOQ concentration. The recovery should be within an acceptable range (typically 70-120%).
-
Precision (Repeatability): The relative standard deviation (RSD) of the measurements from the accuracy study should be within an acceptable limit (e.g., ≤20%).
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for validating the LOD and LOQ of this compound and the logical relationship between key validation parameters.
Caption: Workflow for LOD and LOQ Validation of this compound.
Caption: Interrelationship of Analytical Method Validation Parameters.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. How to Validate a Biochemical Method per ICH Guidelines [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Determination of this compound and Bromopropylate Pesticide Residues in Mango Using Gas Chromatography-triple Quadrupole Mass [rdzwxb.com]
- 7. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
Fenbuconazole vs. Non-Azole Antifungals: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro efficacy of fenbuconazole, a triazole antifungal agent, with key non-azole antifungal drugs. The data presented is intended to inform research and development in the field of antifungal therapies by offering a clear, data-driven comparison of their performance against various fungal pathogens.
Executive Summary
This compound, like other azole antifungals, targets the ergosterol (B1671047) biosynthesis pathway, a critical component of the fungal cell membrane.[1] This guide compares its efficacy, based on Minimum Inhibitory Concentration (MIC) data, against three major classes of non-azole antifungal agents with distinct mechanisms of action:
-
Polyenes (Amphotericin B): These agents bind directly to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent cell death.
-
Echinocandins (Caspofungin): This class inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, resulting in cell wall instability and lysis.[2]
-
Allylamines (Terbinafine): These compounds inhibit squalene (B77637) epoxidase, an enzyme involved in the early stages of ergosterol biosynthesis.
The following sections present a detailed comparison of the in vitro activity of these antifungal agents against clinically relevant fungal species, outline the experimental protocols for antifungal susceptibility testing, and provide visual representations of their mechanisms of action.
Data Presentation: Comparative In Vitro Efficacy
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and selected non-azole antifungal agents against various fungal pathogens. MIC values are presented as ranges, MIC₅₀ (the concentration that inhibits 50% of the isolates), and MIC₉₀ (the concentration that inhibits 90% of the isolates), where available.
Table 1: Comparative Efficacy against Aspergillus fumigatus
| Antifungal Agent | Mechanism of Action | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound | Ergosterol Biosynthesis Inhibition | - | 16[3] | - |
| Amphotericin B | Ergosterol Binding | 0.12 - 2[4] | - | 1[5] |
| Caspofungin | β-(1,3)-D-glucan Synthesis Inhibition | 0.008 - 4[6] | 0.5[6] | 2.0[6] |
Table 2: Comparative Efficacy against Candida albicans
| Antifungal Agent | Mechanism of Action | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound | Ergosterol Biosynthesis Inhibition | Data not available | Data not available | Data not available |
| Amphotericin B | Ergosterol Binding | 0.06 - 1.0[7] | - | 1[7] |
| Caspofungin | β-(1,3)-D-glucan Synthesis Inhibition | 0.015 - 1.0[7] | 0.5[2] | 0.25 - 0.5[2] |
| Terbinafine | Squalene Epoxidase Inhibition | 0.03 - >128 | 1[8] | 4[8] |
Table 3: Comparative Efficacy against Trichophyton rubrum
| Antifungal Agent | Mechanism of Action | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound | Ergosterol Biosynthesis Inhibition | Data not available | Data not available | Data not available |
| Terbinafine | Squalene Epoxidase Inhibition | <0.0002 - >4[9] | <0.5[10] | <0.5[10] |
Note: Direct comparative studies for this compound against these non-azole agents for all listed fungal species were not available in the public domain. The data presented is compiled from various sources and should be interpreted with this consideration.
Experimental Protocols
The in vitro susceptibility data presented in this guide are primarily based on the broth microdilution methods standardized by the Clinical and Laboratory Standards Institute (CLSI). The following protocols provide a detailed methodology for these key experiments.
Antifungal Susceptibility Testing of Yeasts (e.g., Candida albicans) - Based on CLSI M27-A3
This method determines the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeast isolates.
-
Inoculum Preparation:
-
Yeast isolates are subcultured on Sabouraud Dextrose Agar (B569324) for 24 hours at 35°C.
-
Several colonies are suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
This suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.[11]
-
-
Antifungal Agent Preparation:
-
Stock solutions of the antifungal agents are prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) for azoles).
-
Serial twofold dilutions of each antifungal agent are prepared in RPMI 1640 medium buffered with MOPS to a pH of 7.0.
-
-
Broth Microdilution Assay:
-
100 µL of each antifungal dilution is dispensed into the wells of a 96-well microtiter plate.
-
100 µL of the standardized yeast inoculum is added to each well.
-
The plates are incubated at 35°C for 24 to 48 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically a ≥50% reduction in turbidity) compared to the growth control well. For fungicidal agents like caspofungin, the MIC can be defined as the lowest concentration with no visible growth.[2]
-
Antifungal Susceptibility Testing of Filamentous Fungi (e.g., Aspergillus fumigatus, Trichophyton rubrum) - Based on CLSI M38-A2
This method is adapted for filamentous fungi that produce conidia.
-
Inoculum Preparation:
-
The fungal isolate is grown on a suitable agar medium (e.g., Potato Dextrose Agar) to promote conidiation.
-
Conidia are harvested by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 80).
-
The conidial suspension is adjusted to the desired concentration using a hemocytometer. The final inoculum concentration in the assay is typically 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for Aspergillus spp. and 1 x 10³ to 3 x 10³ CFU/mL for dermatophytes.
-
-
Antifungal Agent Preparation:
-
This step is identical to the protocol for yeasts.
-
-
Broth Microdilution Assay:
-
This step is identical to the protocol for yeasts.
-
-
MIC Determination:
-
The plates are incubated at 35°C for 48 to 96 hours, depending on the growth rate of the fungus.
-
The MIC is determined as the lowest concentration of the antifungal agent that shows complete inhibition of growth. For some drug-fungus combinations, a prominent reduction in growth is used as the endpoint.
-
Mandatory Visualizations
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and mechanisms of action for this compound and the compared non-azole antifungal agents.
Experimental Workflow
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents using the broth microdilution method.
References
- 1. This compound | C19H17ClN4 | CID 86138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. In Vitro Activities of Caspofungin Compared with Those of Fluconazole and Itraconazole against 3,959 Clinical Isolates of Candida spp., Including 157 Fluconazole-Resistant Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of Azole and Non-Azole Substances Against Aspergillus fumigatus in Clinical and Environmental Samples to Address Antimicrobial Resistance [mdpi.com]
- 4. Antifungal Susceptibility of Dermatophyte Isolates from Patients with Chronic and Recurrent Dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Caspofungin Susceptibility Testing of Isolates from Patients with Esophageal Candidiasis or Invasive Candidiasis: Relationship of MIC to Treatment Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Susceptibility testing of Candida albicans isolated from oropharyngeal mucosa of HIV+ patients to fluconazole, amphotericin B and Caspofungin. killing kinetics of caspofungin and amphotericin B against fluconazole resistant and susceptible isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regional Differences in Antifungal Susceptibility of the Prevalent Dermatophyte Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Terbinafine Resistance in Trichophyton rubrum and Trichophyton indotineae: A Literature Review [mdpi.com]
- 11. Caspofungin Activity against Clinical Isolates of Fluconazole-Resistant Candida - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Cross-Resistance Profile of Fenbuconazole-Resistant Mutants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to fungicides is a critical challenge in both agriculture and clinical settings. Fenbuconazole, a demethylation inhibitor (DMI) fungicide, targets the C14-demethylase enzyme encoded by the CYP51 gene (also known as ERG11 in yeasts), which is essential for ergosterol (B1671047) biosynthesis in fungi. Resistance to this compound and other DMIs is primarily associated with point mutations in the CYP51 gene, leading to reduced fungicide binding affinity or overexpression of the target enzyme. Understanding the cross-resistance profile of this compound-resistant mutants is crucial for developing effective and sustainable disease management strategies. This guide provides a comparative analysis of the cross-resistance patterns observed in this compound-resistant fungal mutants, supported by experimental data and detailed methodologies.
Mechanisms of this compound Resistance and Cross-Resistance
The primary mechanism of resistance to this compound and other DMI fungicides involves alterations in the target enzyme, C14-demethylase. This can occur through several mechanisms:
-
Point mutations in the CYP51 gene: Single nucleotide polymorphisms can lead to amino acid substitutions in the enzyme, reducing its affinity for DMI fungicides.[1]
-
Overexpression of the CYP51 gene: Increased production of the target enzyme can overcome the inhibitory effect of the fungicide.
-
Increased efflux pump activity: Fungal cells can actively pump fungicides out, reducing their intracellular concentration. The two main types of efflux pumps involved are from the ATP-binding cassette (ABC) and the Major Facilitator Superfamily (MFS) superfamilies.[1]
Due to the shared mode of action among DMI fungicides, there is a high likelihood of cross-resistance.[2] A mutation that confers resistance to this compound is likely to confer resistance to other DMIs, although the level of resistance can vary.
Quantitative Assessment of Cross-Resistance
The following tables summarize the 50% effective concentration (EC50) values of various fungicides against this compound-sensitive (wild-type) and this compound-resistant fungal isolates. A higher EC50 value indicates lower sensitivity (higher resistance) to the fungicide.
Table 1: Cross-Resistance Profile of DMI-Resistant Monilinia fructicola Isolates
| Fungicide | Chemical Class | Wild-Type Isolates Mean EC50 (µg/ml) | G461S Mutant Isolates Mean EC50 (µg/ml) | Resistance Factor (RF)¹ |
| Myclobutanil | DMI | 1.13 | 8.443 | 7.47 |
| Propiconazole | DMI | 0.026 | 0.236 | 9.08 |
| Tebuconazole | DMI | 0.096 | 1.482 | 15.44 |
| Prothioconazole | DMI | 0.002 | 0.115 | 57.5 |
¹Resistance Factor (RF) is calculated as the mean EC50 of the resistant population divided by the mean EC50 of the sensitive population. Data sourced from a study on Brazilian Monilinia fructicola isolates.[2]
Table 2: In Vitro Inhibitory Activity of Various Fungicides against Monilinia fructicola
| Fungicide | Chemical Class | EC50 (mg/L) for Mycelial Growth |
| This compound | DMI | 0.0531 |
| Prochloraz | DMI | 0.0184 |
| Tebuconazole | DMI | Not specified in this table |
| Difenoconazole | DMI | Not specified in this table |
| Carbendazim | Benzimidazole | Not specified in this table |
| Iprodione | Dicarboximide | Not specified in this table |
| Procymidone | Dicarboximide | Not specified in this table |
| Azoxystrobin | Strobilurin (QoI) | 25.5326 |
| Pyraclostrobin | Strobilurin (QoI) | 17.5010 |
| Fludioxonil | Phenylpyrrole | 0.0814 |
| Mancozeb | Dithiocarbamate | 61.5305 |
| Chlorothalonil | Chloronitrile | 29.7321 |
Note: This table provides a general sensitivity profile of M. fructicola to a range of fungicides and is not a direct cross-resistance study on this compound-resistant mutants. However, it provides context for the relative efficacy of different chemical classes.
Experimental Protocols
Determination of EC50 Values by Agar (B569324) Dilution Method
This method is a standard procedure for assessing the in vitro sensitivity of fungi to fungicides.
1. Preparation of Fungal Isolates:
-
Isolates are grown on a suitable solid medium, such as potato dextrose agar (PDA), for a specified period to obtain actively growing cultures.
2. Preparation of Fungicide Stock Solutions:
-
A stock solution of each fungicide is prepared in an appropriate solvent (e.g., acetone (B3395972) or dimethyl sulfoxide) at a high concentration.
3. Preparation of Fungicide-Amended Media:
-
The fungicide stock solution is serially diluted and added to the molten agar medium to achieve a range of final concentrations. A control medium without any fungicide is also prepared.
4. Inoculation:
-
Mycelial plugs from the margin of an actively growing fungal colony are transferred to the center of the fungicide-amended and control plates.
5. Incubation:
-
The inoculated plates are incubated at an optimal temperature for fungal growth in the dark.
6. Data Collection and Analysis:
-
The colony diameter is measured at regular intervals until the colony on the control plate reaches a certain size.
-
The percentage of mycelial growth inhibition is calculated for each fungicide concentration relative to the control.
-
The EC50 value, the concentration of the fungicide that inhibits 50% of mycelial growth, is determined by probit analysis or by regressing the percentage of inhibition against the logarithm of the fungicide concentration.
Visualizing Experimental and Logical Relationships
Experimental Workflow for Assessing Cross-Resistance
References
Comparative Molecular Docking Studies of Fenbuconazole Enantiomers: A Guide for Researchers
For researchers, scientists, and professionals in drug and pesticide development, this guide provides an objective comparison of fenbuconazole enantiomers based on molecular docking studies and supporting experimental data. This compound is a chiral triazole fungicide widely used in agriculture as a racemate, a mixture of its two mirror-image enantiomers.[1][2][3] Understanding the distinct interactions of each enantiomer with biological targets is crucial for accurate risk assessment and the development of safer, more effective products.
Recent studies have focused on distinguishing the toxicokinetics and biological interactions of S-(+)-fenbuconazole and R-(-)-fenbuconazole. Molecular docking simulations, supported by in vivo toxicokinetic data, reveal significant differences in their behavior, particularly concerning their interaction with mammalian cytochrome P450 enzymes.
Data Presentation: Enantioselective Performance
Experimental data consistently demonstrates the enantioselective behavior of this compound in biological systems. The S-(+)-enantiomer exhibits greater absorption and accumulation in tissues, which correlates with stronger binding affinities observed in molecular docking studies.
Table 1: Comparative Toxicokinetic Parameters of this compound Enantiomers in Mice
| Parameter | S-(+)-Fenbuconazole | R-(-)-Fenbuconazole | Key Finding |
| Blood Absorption (AUC0–∞) | 15.11 times higher than R-(-) enantiomer | Lower | S-(+) enantiomer is more readily absorbed into the bloodstream.[1][2][3][4] |
| Liver Accumulation (AUC0–∞) | 4.35 times higher than R-(-) enantiomer | Lower | S-(+) enantiomer shows a greater propensity for hepatic accumulation.[1][2][3][4] |
| Plasma Protein Binding Rate | 99.17 ± 0.06% | 96.92 ± 0.47% | S-(+) enantiomer binds more tightly to plasma proteins.[1] |
| Elimination Half-life (t1/2) | 3.20 ± 0.74 h | 1.96 ± 1.26 h | S-(+) enantiomer is eliminated more slowly from the body.[1] |
Table 2: Molecular Docking Interaction Summary
| Enantiomer | Target Enzyme | Interaction Strength | Implication |
| S-(+)-Fenbuconazole | CYP2B (Liver Enzyme) | Stronger Interaction | Higher potential for hepatotoxicity.[1][2][3] |
| R-(-)-Fenbuconazole | CYP2B (Liver Enzyme) | Weaker Interaction | Lower risk profile.[2][3][5] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following protocols were central to the comparative studies of this compound enantiomers.
Enantiomer Separation and Quantification
A robust analytical method was established to separate and quantify the this compound enantiomers from biological samples.
-
Technique: Ultra-High-Performance Liquid Chromatography-Tandem Quadrupole Mass Spectrometry (UHPLC-QQQ/MS).[1]
-
Chiral Stationary Phase: Chiralpak IG was used to achieve enantioseparation.[1]
-
Mobile Phase: An isocratic elution with a mobile phase consisting of 85% acetonitrile (B52724) and 15% distilled water was employed.[1]
-
Flow Rate: A flow rate of 0.6 mL/min was maintained for optimal separation and detection.[1]
-
Quantification: The method demonstrated a wide linear range for quantification (0.5–1000 ng/mL) with a limit of detection below 0.2 ng/mL.[1]
Molecular Docking Protocol
Molecular docking simulations were performed to predict and compare the binding affinity of the this compound enantiomers to target proteins.
-
Software: The study utilized the Glide module of a molecular modeling software suite.
-
Docking Mode: Ligand docking was carried out using the Extra Precision (XP) mode.[1]
-
Target Protein: The primary target for toxicity assessment in mammals was the cytochrome P450 enzyme, specifically CYP2B, which is abundant in the liver.[1][2][3] The primary antifungal target is sterol 14α-demethylase (CYP51).[1][6]
-
Evaluation Score: The Glide gscore was used to evaluate the strength of the ligand-receptor interactions. A larger absolute value of the gscore indicates a higher binding affinity.[1]
Mandatory Visualizations
The following diagrams illustrate key workflows and mechanisms described in the research.
Caption: Overall experimental workflow for comparative analysis.
Caption: Antifungal mechanism of action via CYP51 inhibition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Evaluation of the Safety of this compound Monomers via Enantioselective Toxicokinetics, Molecular Docking and Enantiomer Conversion Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Collection - Evaluation of the Safety of this compound Monomers via Enantioselective Toxicokinetics, Molecular Docking and Enantiomer Conversion Analyses - Journal of Agricultural and Food Chemistry - Figshare [acs.figshare.com]
- 5. Evaluation of the Safety of this compound Monomers via Enantioselective Toxicokinetics, Molecular Docking and Enantiomer Conversion Analyses | CoLab [colab.ws]
- 6. Differential inhibition of Candida albicans CYP51 with azole antifungal stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Regulatory Maze: A Comparative Guide to Fenbuconazole Residue Definition
For researchers, scientists, and drug development professionals, understanding the regulatory landscape for pesticide residues is paramount. This guide provides a comprehensive comparison of the validation of the fenbuconazole residue definition for regulatory purposes, offering insights into the methodologies and data underpinning current standards.
The definition of a pesticide residue for regulatory purposes is a critical step in ensuring food safety. It dictates which chemical entities—the parent compound and/or its metabolites—must be monitored in food commodities. For the triazole fungicide this compound, the residue definition has been a subject of evaluation by major international regulatory bodies, including the European Food Safety Authority (EFSA) and the Joint FAO/WHO Meeting on Pesticide Residues (JMPR).
Currently, the residue definition for both monitoring and risk assessment in plant and animal commodities is generally limited to the parent this compound.[1][2] This decision is based on metabolism studies and risk assessments. However, the presence and potential toxicity of triazole derivative metabolites (TDMs) are acknowledged as an ongoing issue requiring further investigation.[1][2]
A Tale of Two Continents: EU vs. US Regulatory Perspectives
While there is a general consensus on the primary residue definition, regional differences exist. In the European Union, the focus remains on the parent compound for enforcement.[1][2] The EU has been actively reviewing and updating Maximum Residue Levels (MRLs) for this compound, with some MRLs being lowered to the limit of determination (LOD) due to insufficient data, particularly concerning TDMs.[3][4] New MRLs are set to apply from August 24, 2025.[3]
In contrast, the United States Environmental Protection Agency (US EPA) has, in specific cases, established tolerances for the combined residues of this compound and its metabolites RH-9129 (cis-lactone) and RH-9130 (trans-lactone).[5] This highlights a more inclusive approach to the residue definition in certain contexts.
Metabolites of Concern: Beyond the Parent Compound
Metabolism studies in plants and animals have identified several significant metabolites of this compound. The most frequently cited are:
-
Triazole Alanine (TA) (RH-3968): Often a major metabolite in plants.[1][2]
-
Triazole Acetic Acid (TAA) (RH-4098): Another significant plant metabolite.[1][2]
-
1,2,4-Triazole (1,2,4-T) (RH-0118): A common metabolite in both plants and animals.[1]
-
Lactone Metabolites (RH-9129 and RH-9130): Identified as significant in some residue profiles and included in the US EPA tolerance for peppers.[5]
The decision to exclude these metabolites from the routine residue definition for monitoring is complex and based on a comprehensive risk assessment that considers their toxicological profiles and dietary exposure.[1][2]
Analytical Validation: Detecting this compound Residues
The enforcement of MRLs relies on robust and validated analytical methods. For this compound, the primary techniques employed are:
-
Gas Chromatography with Mass Spectrometry (GC-MS): A validated method for the determination of this compound in various commodities with a typical limit of quantification (LOQ) of 0.01 mg/kg in plant matrices and 0.05 mg/kg in animal products.[1][2]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A sensitive and selective method also used for the analysis of this compound residues.[6]
The following tables summarize the key quantitative data related to the regulatory validation of this compound.
Table 1: Regulatory Residue Definitions for this compound
| Regulatory Body | Matrix | Residue Definition for Monitoring & Risk Assessment | Metabolites of Note |
| EFSA (EU) | Plants & Animals | This compound (parent compound) | Triazole Derivative Metabolites (TDMs) under review[1][2] |
| JMPR/Codex | Plants & Animals | This compound (parent compound)[7][8] | TDMs not included in the definition[1] |
| US EPA | Pepper | This compound and its metabolites RH-9129 and RH-9130[5] | - |
Table 2: Performance of Analytical Methods for this compound Residue Analysis
| Analytical Method | Matrix | Limit of Quantification (LOQ) / Limit of Determination (LOD) | Recovery Rate (%) | Reference |
| GC-MS | High water, high acid, high oil, and dry plant commodities | 0.01 mg/kg[1][2] | Not specified in search results | [1][2] |
| GC-MS | Milk, meat, kidney, liver, fat, and eggs | 0.05 mg/kg[1][2] | Not specified in search results | [1][2] |
| LC-MS-Q-TOF (screening) | Honey, eggs, muscle, milk | Screening Detection Limit (SDL) of 0.005 mg/kg[1][2] | Not specified in search results | [1] |
| HPLC-MS/MS | Strawberry | 2 µg/kg (0.002 mg/kg)[6] | Not specified in search results | [6] |
| GC-MS/MS | Mango | LOQ: 0.01 mg/kg | 76.5 - 89.6[9] | [9] |
Experimental Protocols and Workflows
The validation of analytical methods for regulatory purposes follows stringent protocols. A typical workflow for the analysis of this compound residues is depicted below.
A crucial aspect of regulatory science is the continuous evaluation of new data. The logical relationship for updating residue definitions based on new scientific evidence is illustrated in the following diagram.
References
- 1. Review of the existing maximum residue levels for this compound according to Article 12 of Regulation (EC) No 396/2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. agrinfo.eu [agrinfo.eu]
- 4. Maximum residue levels for this compound - AGRINFO Platform [agrinfo.eu]
- 5. Federal Register :: this compound; Pesticide Tolerances [federalregister.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cdn.who.int [cdn.who.int]
- 8. fao.org [fao.org]
- 9. Determination of this compound and Bromopropylate Pesticide Residues in Mango Using Gas Chromatography-triple Quadrupole Mass [rdzwxb.com]
Safety Operating Guide
Safeguarding Your Laboratory and the Environment: Proper Fenbuconazole Disposal
For Immediate Implementation: This document provides essential procedural guidance for the safe and compliant disposal of fenbuconazole, a triazole fungicide. Adherence to these protocols is critical for ensuring the safety of laboratory personnel and minimizing environmental impact. This information is intended for researchers, scientists, and drug development professionals.
Understanding the Regulatory Framework
The disposal of pesticides like this compound is governed by federal and state regulations. In the United States, the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) dictates pesticide handling and labeling, while the Resource Conservation and Recovery Act (RCRA) oversees the management of hazardous waste.[1][2][3] It is crucial to recognize that state and local laws can be more stringent than federal requirements.[4] Always consult your institution's Environmental Health and Safety (EHS) department and local authorities for specific guidance.
Pre-Disposal and Handling Precautions
Before initiating any disposal procedures, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, eye protection, and a lab coat.[4] All handling should be conducted in a well-ventilated area.[5]
Key Safety Measures:
-
Avoid contact with skin and eyes.[5]
-
Prevent the formation of dust and aerosols.[5]
-
Keep away from ignition sources as this compound solutions can be flammable.[6]
-
Do not contaminate water, foodstuffs, feed, or seed during storage or disposal.[5]
Step-by-Step Disposal Procedures
The proper disposal method for this compound depends on its form: unused product, empty containers, or contaminated materials.
Unused or Excess this compound
Unused this compound is considered a hazardous waste and must be disposed of accordingly.[7]
-
Do Not Dispose Down the Drain: Never pour this compound down the sink or any other drain.[4][5] This can lead to environmental contamination.
-
Licensed Chemical Destruction: The recommended method for disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5]
-
Contact a Hazardous Waste Contractor: Your institution's EHS department can provide a list of approved hazardous waste disposal contractors.
-
State "Clean Sweep" Programs: Many states offer "Clean Sweep" programs for the collection and disposal of unwanted pesticides, often catering to commercial users.[1] Contact your state's pesticide or environmental control agency for information on these programs.[8]
Empty this compound Containers
Properly rinsed containers may be eligible for recycling or disposal in a sanitary landfill.[5]
-
Triple Rinse: For non-refillable containers of 5 gallons or less, triple rinse as follows:
-
Empty the remaining contents into your application equipment or a mix-tank and allow it to drain for 10 seconds after the flow begins to drip.[8]
-
Fill the container one-quarter full with water and recap.[8]
-
Shake for 10 seconds.[8]
-
Pour the rinsate into the application equipment or a mix-tank, or store it for later use or disposal. Allow it to drain for 10 seconds after the flow begins to drip.[8]
-
Repeat this procedure two more times.[8]
-
-
Puncture and Dispose: After rinsing, puncture the container to make it unusable for other purposes.[5]
-
Recycling or Landfill: Offer the container for recycling if available. Otherwise, dispose of it in a sanitary landfill.[5] Combustible packaging materials may be incinerated.[5]
Contaminated Materials
Materials such as spill cleanup supplies, contaminated PPE, and soil should be treated as hazardous waste.
-
Containment: Collect all contaminated materials in suitable, closed, and properly labeled containers.[5]
-
Disposal: Dispose of these materials through your institution's hazardous waste program, following the same procedures as for unused this compound.
Quantitative Data Summary
The following table summarizes key quantitative data related to this compound's toxicity and environmental impact. This information underscores the importance of proper disposal to mitigate risks.
| Parameter | Value | Species | Reference |
| Acute Oral Toxicity (LD50) | > 2000 mg/kg bw | Rat (male/female) | [5] |
| Acute Dermal Toxicity (LD50) | > 5000 mg/kg bw | Rat (male/female) | [5] |
| Toxicity to Fish (LC50) | 0.68 mg/L (96 h) | Lepomis macrochirus (Bluegill Sunfish) | [5] |
| Toxicity to Aquatic Invertebrates (EC50) | 2.2 mg/L (48 h) | Aquatic crustacea | [5] |
| Water Solubility | 3.8 mg/L (at 25 °C) | - | [5] |
| n-Octanol/Water Partition Coefficient (log Pow) | 3.22 (at 25 °C) | - | [5] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: this compound Disposal Decision Workflow.
References
- 1. epa.gov [epa.gov]
- 2. The Law on Pesticide Wastes – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 3. onlinepestcontrolcourses.com [onlinepestcontrolcourses.com]
- 4. Disposal of Pesticides [npic.orst.edu]
- 5. chemicalbook.com [chemicalbook.com]
- 6. agilent.com [agilent.com]
- 7. | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 8. assets.greenbook.net [assets.greenbook.net]
Safeguarding Your Research: A Comprehensive Guide to Handling Fenbuconazole
Essential Safety and Logistical Information for Laboratory Professionals
This guide provides critical safety protocols and logistical plans for the handling and disposal of Fenbuconazole in a laboratory setting. Adherence to these procedures is paramount for ensuring personnel safety and environmental protection.
Quantitative Safety Data
For quick reference, the following table summarizes key quantitative safety data for this compound.
| Data Point | Value | Species |
| Acute Oral LD50 | > 2,000 mg/kg bw | Rat[1] |
| Acute Dermal LD50 | > 5,000 mg/kg bw | Rat[1] |
| Toxicity to Fish (LC50, 96h) | 0.68 mg/L | Lepomis macrochirus (Bluegill)[1] |
| Toxicity to Daphnia (EC50, 48h) | 2.2 mg/L | Aquatic crustacea[1] |
| Occupational Exposure Guide | 1 mg/m³ (TWA) | Dow AgroSciences |
| Occupational Exposure Guide | 3 mg/m³ (STEL) | Dow AgroSciences |
TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; LD50: Lethal Dose, 50%; LC50: Lethal Concentration, 50%; EC50: Effective Concentration, 50%.
Personal Protective Equipment (PPE) Protocol
The selection and proper use of PPE are the first lines of defense against chemical exposure. More than 97% of pesticide exposure occurs through the skin, making dermal protection a priority.[2][3] Always consult the product's specific Safety Data Sheet (SDS) for detailed PPE requirements.[4]
| Operation | Minimum Required PPE |
| Transporting & Storage | • Laboratory coat• Safety glasses• Chemical-resistant gloves (e.g., Nitrile, Neoprene) |
| Mixing, Loading & Weighing | • Chemical-resistant coveralls or a lab coat with a chemical-resistant apron[3]• Chemical splash goggles and a face shield[4]• Chemical-resistant gauntlet gloves extending up the forearm[4]• Respiratory protection (if handling powders or creating aerosols) |
| Application/Use | • Chemical-resistant coveralls[5]• Chemical-resistant gloves[3]• Safety glasses with side shields or chemical splash goggles• Chemical-resistant boots with pant legs worn over the boots[2][4][5] |
| Spill Cleanup | • Chemical-resistant coveralls• Chemical-resistant boots• Chemical-resistant gloves• Chemical splash goggles• Air-purifying respirator (if spill generates dust or vapors)[1] |
| Disposal of Waste | • Chemical-resistant coveralls• Chemical-resistant gloves• Chemical splash goggles |
Important PPE Practices:
-
Inspection: Before each use, inspect all PPE for signs of degradation, such as leaks, holes, or tears.[6]
-
Glove Removal: Wash the outside of gloves before removing them to prevent contamination of your hands.[7]
-
Hygiene: Wash hands thoroughly with soap and water after handling this compound and before eating, drinking, or using the toilet.[7]
-
Contaminated Clothing: Remove any contaminated clothing immediately.[4][7][8] Wash pesticide-contaminated work clothing separately from other laundry using hot water and detergent.[2][5]
Standard Operating Procedure: Handling this compound
This protocol outlines the step-by-step process for safely managing this compound from receipt to disposal.
1. Pre-Handling Preparation:
-
Consult SDS: Read and understand the Safety Data Sheet (SDS) for this compound before beginning any work.
-
Designate Area: Identify a well-ventilated area for handling, preferably within a chemical fume hood.[1]
-
Assemble PPE: Gather all necessary PPE as specified in the table above.
-
Prepare Spill Kit: Ensure a spill kit equipped with absorbent materials (e.g., sand, diatomite), a waste container, and necessary PPE is readily accessible.
2. Handling and Use:
-
Avoid Contamination: Handle the substance in a manner that avoids contact with skin and eyes and prevents the formation of dust and aerosols.[1]
-
Grounding: When handling powders, use non-sparking tools and ensure equipment is properly grounded to prevent electrostatic discharge.[1][9][10]
-
Container Management: Keep the container tightly closed when not in use.[1]
3. Storage:
-
Location: Store the container in a cool, dry, and well-ventilated place.[1][8]
-
Segregation: Store apart from foodstuffs, feeds, and incompatible materials such as oxidizing agents and acids.[1][7]
-
Security: Do not store in or around a home. Keep out of reach of children.[7]
4. Disposal Plan:
-
Waste Characterization: this compound and its containers are considered hazardous waste.[7]
-
Disposal Method: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1] Do not discharge into sewer systems or contaminate water, foodstuffs, or feed.[1][7]
-
Container Disposal: Empty containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[1][7]
5. First Aid Procedures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[1][8][11]
-
Skin Contact: Immediately take off contaminated clothing.[8] Rinse the affected skin area with plenty of soap and water for 15-20 minutes.[1][8][11] Consult a doctor.
-
Eye Contact: Hold the eye open and rinse slowly and gently with pure water for at least 15-20 minutes.[1][8][11] Remove contact lenses, if present, after the first 5 minutes, then continue rinsing.[8][11] Consult a doctor.
-
Ingestion: Call a poison control center or doctor immediately. Rinse the mouth with water. Do not induce vomiting.[1][8]
Emergency Workflow: this compound Spill Response
The following diagram outlines the procedural flow for safely managing an accidental spill of this compound.
Caption: Workflow for managing a this compound chemical spill.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. apps.msuextension.org [apps.msuextension.org]
- 3. extension.missouri.edu [extension.missouri.edu]
- 4. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 5. osha.oregon.gov [osha.oregon.gov]
- 6. epa.gov [epa.gov]
- 7. assets.greenbook.net [assets.greenbook.net]
- 8. corteva.com [corteva.com]
- 9. agilent.com [agilent.com]
- 10. corteva.com [corteva.com]
- 11. kernred.co.kern.ca.us [kernred.co.kern.ca.us]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
